molecular formula C12H24N2O2 B1403464 tert-Butyl methyl(azepan-4-yl)carbamate CAS No. 1408075-96-6

tert-Butyl methyl(azepan-4-yl)carbamate

Cat. No.: B1403464
CAS No.: 1408075-96-6
M. Wt: 228.33 g/mol
InChI Key: NWOXRBKNNRYSTO-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(azepan-4-yl)carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(azepan-4-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOXRBKNNRYSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azepane Scaffold

In the landscape of modern medicinal chemistry, the azepane ring system stands out as a privileged scaffold. As a seven-membered saturated heterocycle, its inherent conformational flexibility allows for a more comprehensive exploration of chemical space compared to its five- and six-membered counterparts.[1] This property is often crucial for optimizing ligand-receptor interactions and achieving desired pharmacological profiles.[1] Numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS), incorporate the azepane motif, highlighting its significance in the development of therapeutics for conditions such as psychosis, convulsions, and depression.[2][3][4]

This guide focuses on a key derivative, tert-butyl methyl(azepan-4-yl)carbamate , a versatile building block for the synthesis of more complex molecules in drug discovery programs. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the carbamate allows for controlled, stepwise synthetic modifications, making it an invaluable tool for medicinal chemists.

Core Compound Identification and Properties

This compound is a key intermediate used in organic synthesis, particularly in the construction of pharmaceutical lead compounds.

PropertyValueSource
CAS Number 1408075-96-6[5]
Molecular Formula C₁₂H₂₄N₂O₂[5]
Molecular Weight 228.34 g/mol [5]
Synonyms tert-butyl N-(azepan-4-yl)-N-methylcarbamate[5]

Proposed Synthetic Protocol

While specific literature detailing the synthesis of this compound is not extensively published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. The most logical approach involves the N-methylation of the readily available precursor, tert-butyl azepan-4-ylcarbamate.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product tert-butyl azepan-4-ylcarbamate tert-butyl azepan-4-ylcarbamate (CAS: 454451-28-6) Reagents 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) Solvent (e.g., THF, DMF) tert-butyl azepan-4-ylcarbamate->Reagents N-methylation This compound This compound (CAS: 1408075-96-6) Reagents->this compound

A schematic overview of the proposed N-methylation reaction.

Step-by-Step Methodology
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tert-butyl azepan-4-ylcarbamate (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 1.1-1.2 equivalents), portion-wise. The use of a strong base is crucial for the deprotonation of the carbamate nitrogen, which is less nucleophilic than a free amine.

  • N-Methylation: After stirring the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation, add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 equivalents), dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Expected Analytical and Characterization Profile

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Below are the expected characteristic signals:

TechniqueExpected Observations
¹H NMR - A singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl (Boc) group.- A singlet at approximately 2.7-2.9 ppm for the three protons of the N-methyl group.- A series of multiplets in the region of 1.5-3.5 ppm corresponding to the protons of the azepane ring.
¹³C NMR - A signal around 28 ppm for the three methyl carbons of the Boc group.- A signal around 80 ppm for the quaternary carbon of the Boc group.- A signal for the N-methyl carbon.- A set of signals corresponding to the carbons of the azepane ring.- A signal for the carbamate carbonyl carbon around 155 ppm.
Mass Spec. - The expected molecular ion peak [M+H]⁺ at m/z 229.18.
FT-IR - A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate group.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Diagram 2: Role in Synthetic Elaboration

G Building_Block This compound Deprotection Boc Deprotection (e.g., TFA, HCl) Building_Block->Deprotection Free_Amine Methyl(azepan-4-yl)amine Deprotection->Free_Amine Functionalization Further Functionalization (e.g., Acylation, Alkylation, Reductive Amination) Free_Amine->Functionalization Lead_Compound Novel Lead Compounds Functionalization->Lead_Compound

Synthetic utility of the title compound in generating novel chemical entities.

  • Introduction of the N-Methyl-azepan-4-yl Moiety: The Boc protecting group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). This orthogonal deprotection strategy allows for the selective unmasking of the secondary amine on the azepane ring, which can then be further functionalized.

  • Scaffold for Combinatorial Chemistry: The azepane core provides a three-dimensional framework that can be elaborated upon. Following Boc deprotection, the free amine can undergo a variety of chemical transformations, including:

    • Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

    • Alkylation: Introduction of various alkyl or aryl groups.

    • Reductive Amination: Reaction with aldehydes or ketones to introduce substituted amino groups.

    • Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

These transformations enable the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns. The conformational flexibility of the azepane ring, combined with the diverse substituents that can be introduced, allows for the fine-tuning of a molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.[1]

Conclusion

This compound is a valuable synthetic intermediate whose utility is derived from the strategic combination of a conformationally flexible azepane scaffold and a labile Boc protecting group. While detailed synthetic and characterization data for this specific molecule are not widely published, its preparation via N-methylation of the corresponding carbamate is a chemically sound and feasible approach. For researchers and scientists in drug development, this compound represents a key building block for the construction of novel chemical entities, particularly in the pursuit of new therapeutics targeting the central nervous system and other disease areas where the azepane motif has proven to be advantageous.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
  • Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

  • tert-Butyl N-(azepan-4-yl)carbamate. (n.d.). J&K Scientific. Retrieved from [Link]

  • tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

  • tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

tert-Butyl methyl(azepan-4-yl)carbamate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block utilized in modern medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis and purification, and outline standard methods for its analytical characterization. The guide elucidates the strategic importance of its structural components—the azepane core and the tert-butyloxycarbonyl (Boc) protecting group—and their role in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction to a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the assembly of complex, biologically active molecules relies heavily on a toolkit of well-characterized, versatile building blocks. This compound (CAS No: 1408075-96-6) has emerged as a valuable intermediate for precisely this purpose.[1] Structurally, it is a saturated seven-membered N-heterocycle (azepane) bearing a protected secondary amine. The protection is afforded by a tert-butyloxycarbonyl (Boc) group, one of the most widely used amine-protecting groups in organic synthesis.

Carbamate-bearing molecules are integral to medicinal chemistry, often serving as stable surrogates for peptide bonds, which enhances bioavailability and metabolic stability.[2] The Boc-carbamate functionality in this specific molecule offers a critical advantage: it renders the azepane nitrogen nucleophilicity inert under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions to liberate the free amine for subsequent synthetic transformations.[3] This guide provides the foundational knowledge required to effectively utilize this building block in complex synthetic workflows.

Physicochemical and Structural Properties

The identity and utility of a chemical intermediate are defined by its fundamental properties. A summary of the key identifiers for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.34 g/mol [1]
CAS Number 1408075-96-6[1]
IUPAC Name This compoundDerived from structure
Synonyms tert-butyl N-(azepan-4-yl)-N-methylcarbamate[1]
Compound Family Heterocyclic Building Blocks[1]

The molecule's structure features a flexible seven-membered azepane ring, which is a common scaffold in pharmacologically active compounds. The nitrogen atom at the 4-position is substituted with both a methyl group and the sterically demanding Boc protecting group. This specific N-substitution pattern is crucial for modulating the steric and electronic properties of subsequent derivatives.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing this compound is through the N-protection of its corresponding amine precursor, 4-(methylamino)azepane. The causality for this choice rests on the high selectivity and mild reaction conditions associated with di-tert-butyl dicarbonate (Boc₂O), which minimizes side reactions.

Synthetic Rationale and Strategy

The core of the synthesis is the reaction between a nucleophilic secondary amine and the electrophilic carbonyl carbon of Boc₂O. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to scavenge the acidic co-products, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents due to their inert nature and ability to dissolve both the polar amine precursor and the nonpolar Boc₂O.

Detailed Experimental Protocol
  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-(methylamino)azepane (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for isolating the pure product from any unreacted starting material or byproducts.

Synthesis Workflow Diagram

G cluster_conditions Conditions Amine 4-(Methylamino)azepane Reaction + Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent DCM, 0°C to RT Base Triethylamine (TEA) Product This compound Workup Aqueous Work-up & Purification (Chromatography) Product->Workup Reaction->Product 12-18h

Caption: General workflow for the Boc-protection of 4-(methylamino)azepane.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic large singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl protons of the tert-butyl group.[4] A singlet corresponding to the N-methyl group would appear further downfield. The protons on the azepane ring will present as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm).

    • ¹³C NMR: Key signals include the carbamate carbonyl carbon (δ ~155 ppm), the quaternary and methyl carbons of the Boc group (δ ~80 ppm and ~28 ppm, respectively), and multiple signals for the N-methyl and azepane ring carbons.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass measurement. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.35. A characteristic fragmentation pattern is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation, highlighted by a strong carbonyl (C=O) stretching vibration for the carbamate group, typically observed in the range of 1680-1700 cm⁻¹.

Applications in Drug Discovery and Development

The primary utility of this compound is as a functionalized scaffold for elaboration into more complex target molecules.

The Role of the Boc Protecting Group

The Boc group serves as a temporary mask for the nucleophilic amine. Its stability to a wide variety of reagents (e.g., organometallics, mild reducing agents, and most basic conditions) allows for selective chemical modifications at other positions of a molecule. The true power of this building block is realized during the deprotection step. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, cleanly cleaves the carbamate to liberate the free secondary amine, carbon dioxide, and isobutylene. This newly revealed amine is then available for subsequent coupling reactions, such as amide bond formation, reductive amination, or urea formation, enabling the extension of the molecular structure.

Deprotection Workflow Diagram

G cluster_products Products Start This compound Reaction + Start->Reaction Acid Trifluoroacetic Acid (TFA) Acid->Reaction Solvent Dichloromethane (DCM) Amine 4-(Methylamino)azepane (as TFA salt) Byproducts CO₂ + Isobutylene Reaction->Amine Reaction->Byproducts

Caption: Acid-catalyzed deprotection of the Boc group to yield the free amine.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of novel chemical entities. Its well-defined structure, predictable reactivity, and the robust nature of the Boc protecting group make it an indispensable intermediate for researchers in drug discovery. This guide provides the essential technical knowledge, from synthesis to application, empowering scientists to confidently and effectively incorporate this versatile building block into their research and development programs.

References

  • tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. CP Lab Safety. [Link]

  • tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. CP Lab Safety. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. PubMed Central. [Link]

  • tert-Butyl N-(azepan-4-yl)carbamate. J&K Scientific. [Link]

  • Supporting Information for a scientific article. University of Calcutta. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • tert-Butyl (S)-azepan-4-ylcarbamate. Pharmaffiliates. [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]

  • Supporting Information for an article. The Royal Society of Chemistry. [Link]

  • Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical chemistry, 88(16), 8094–8101. PubMed Central. [Link]

Sources

An In-depth Technical Guide to tert-Butyl methyl(azepan-4-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Strategic Role of N-Boc-N-methyl Protection

In the landscape of contemporary medicinal chemistry, the azepane ring system stands out as a privileged scaffold. Its three-dimensional architecture and conformational flexibility allow for the presentation of substituents in diverse spatial orientations, making it an attractive core for engaging with complex biological targets. The strategic functionalization of this seven-membered saturated heterocycle is paramount to modulating its pharmacological profile. This guide focuses on a particularly valuable derivative, tert-butyl methyl(azepan-4-yl)carbamate , a building block whose utility is underscored by the deliberate incorporation of an N-methyl group and a tert-butyloxycarbonyl (Boc) protecting group.

The N-methylation of amine-containing scaffolds is a well-established strategy in drug design to fine-tune properties such as basicity, lipophilicity, and metabolic stability. Concurrently, the Boc protecting group offers robust protection under a wide range of synthetic conditions while being readily cleavable under acidic conditions, a cornerstone of modern multi-step organic synthesis[1]. This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is critical for its effective use in drug development workflows. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1408075-96-6
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.34 g/mol
Density 1.0 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C
Appearance Expected to be a solid or oilGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General knowledge

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is logically approached via the N-methylation of the readily available precursor, tert-butyl azepan-4-ylcarbamate. This strategy leverages established methodologies for the selective methylation of Boc-protected amines. The following protocol is a representative and reliable method.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A tert-Butyl azepan-4-ylcarbamate E Reaction Mixture A->E Starting Material B Methyl Iodide (MeI) B->E Methylating Agent C Sodium Hydride (NaH) C->E Base D Tetrahydrofuran (THF) D->E Solvent F Quenching (e.g., with water or sat. NH4Cl) E->F Reaction Completion G Work-up and Extraction F->G H Purification (e.g., Column Chromatography) G->H I This compound H->I Final Product

Caption: Synthetic workflow for the N-methylation of tert-butyl azepan-4-ylcarbamate.

Step-by-Step Experimental Protocol
  • Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) under a nitrogen atmosphere.

  • Addition of Solvent and Starting Material: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice bath. To this suspension, add a solution of tert-butyl azepan-4-ylcarbamate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below 5 °C.

  • Deprotonation: Stir the resulting mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the carbamate nitrogen.

  • Methylation: Add methyl iodide (MeI, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Analytical Characterization: A Spectroscopic Overview

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Boc (tert-butyl) ~1.45Singlet9HA characteristic, sharp singlet indicative of the nine equivalent protons of the Boc group[2].
N-CH₃ ~2.7-2.9Singlet3HA singlet corresponding to the N-methyl protons.
Azepane Ring Protons 1.5-2.0 and 2.8-3.5Multiplets11HThe azepane ring protons will appear as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling. Protons alpha to the nitrogen atoms will be shifted downfield.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Boc (C=O) ~155
Boc (quaternary C) ~80
Boc (CH₃) ~28
N-CH₃ ~35-40
Azepane Ring Carbons ~25-60
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the compound.

  • Expected [M+H]⁺: m/z 229.19

  • Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under MS/MS conditions[3][4][5].

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (carbamate) ~1680-1700Strong
C-N stretch ~1160-1250Medium-Strong
C-H stretch (aliphatic) ~2850-2980Strong

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules in drug discovery programs. The Boc-protected amine allows for the selective functionalization of the azepane ring nitrogen. Subsequent deprotection of the Boc group under acidic conditions reveals a secondary amine that can be further elaborated through a variety of chemical transformations, including:

  • Reductive amination

  • Amide bond formation

  • Urea and sulfonamide synthesis

  • N-arylation reactions

This dual functionality makes it an ideal starting material for the creation of compound libraries for high-throughput screening against a range of biological targets. The azepane core is found in a number of biologically active compounds, and the ability to systematically modify its substitution pattern is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling carbamate derivatives and alkylating agents should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Reagents: The synthesis involves the use of sodium hydride, which is a flammable solid and reacts violently with water, and methyl iodide, which is a toxic and volatile alkylating agent. Appropriate care and handling procedures for these reagents are mandatory.

Conclusion

This compound is a strategically designed chemical intermediate that provides a gateway to a diverse range of complex, nitrogen-containing molecules. Its well-defined chemical properties, coupled with a reliable synthetic route, make it a valuable tool for medicinal chemists. The orthogonal protection scheme allows for the selective and sequential functionalization of the azepane scaffold, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important building block in research and development.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Tert-butyl n-(azepan-4-yl)carbamate (C11H22N2O2). PubChemLite. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • tert-Butyl N-(azepan-4-yl)carbamate. J&K Scientific. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

  • N-Boc-2-aminoisobutyric acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. ResearchGate. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. CP Lab Safety. [Link]

  • On the selective N-methylation of BOC-protected amino acids. PubMed. [Link]

  • Late-Stage C(sp3)–H Methylation of Drug Molecules. Macmillan Group - Princeton University. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH. [Link]

  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Chemistry. [Link]

  • Results of the synthesis of N-Boc-dipeptides 2-6. ResearchGate. [Link]

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An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl methyl(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic building blocks are indispensable scaffolds for constructing novel therapeutic agents. Among these, substituted azepanes are prevalent motifs in bioactive compounds, valued for their flexible seven-membered ring structure.[1] The molecule tert-butyl methyl(azepan-4-yl)carbamate (Molecular Formula: C₁₂H₂₄N₂O₂, Molecular Weight: 228.34 g/mol ) is a key synthetic intermediate, combining the azepane core with a tert-butoxycarbonyl (Boc) protecting group—a cornerstone of amine protection strategy in multi-step organic synthesis.[2][3]

The Boc group's stability and ease of removal under mild acidic conditions make it a frequent choice for chemists.[2] However, its successful installation and the integrity of the overall molecular structure must be rigorously verified. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. We will not only detail the expected spectral features but also explain the underlying chemical principles, offering a self-validating framework for researchers and drug development professionals.

Molecular Structure Overview

A thorough analysis begins with a deconstruction of the molecule into its constituent functional groups, which dictate its spectroscopic signature.

  • tert-Butoxycarbonyl (Boc) Group: This group is characterized by a carbamate moiety and a sterically bulky tert-butyl group. It is the most prominent feature in several analytical techniques.

  • N-Methyl Group: A methyl group attached directly to the carbamate nitrogen. This substitution makes the carbamate a tertiary amide analogue, influencing its electronic and steric properties.

  • Azepane Ring: A saturated seven-membered heterocyclic amine. The protons on this flexible ring will exhibit complex NMR signals due to conformational dynamics and diastereotopicity.[1]

The strategic combination of these groups requires a synergistic analytical approach to ensure that synthesis has yielded the correct isomer and that the protecting group is correctly installed.

The Spectroscopic Triad for Structure Confirmation

The unambiguous elucidation of this compound relies on the integrated interpretation of data from NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential.

The proton NMR spectrum provides the most direct confirmation of the successful installation of the Boc group.[2] The key is to look for two highly characteristic singlet signals.

  • Boc Group Protons: The nine equivalent protons of the tert-butyl group produce a large, sharp singlet, typically observed in the upfield region around δ 1.4-1.5 ppm .[2] This signal's integration value (9H) is an unambiguous marker.

  • N-Methyl Protons: The three protons of the methyl group attached to the carbamate nitrogen will appear as a sharp singlet around δ 2.7-2.9 ppm . Its chemical shift is influenced by the electron-withdrawing carbamate group.

  • Azepane Ring Protons: These protons present the most complex region of the spectrum. Due to the ring's flexibility and the presence of a stereocenter at C4, the methylene protons are diastereotopic and will appear as a series of overlapping multiplets between approximately δ 1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen atoms (C2, C7, and C3, C5) will be shifted further downfield due to the deshielding effect of the heteroatoms. The single proton at the C4 position (CH-N(Boc)Me) will likely appear as a multiplet, potentially broadened due to the influence of the adjacent nitrogen and conformational exchange.

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity Integration Key Rationale
tert-Butyl (Boc)1.4 - 1.5Singlet (s)9HShielded, equivalent protons of the Boc group.[2]
N-Methyl2.7 - 2.9Singlet (s)3HDeshielded by the adjacent carbamate nitrogen.
Azepane CH₂ (C2, C7)2.8 - 3.5Multiplet (m)4HAdjacent to the secondary amine nitrogen.
Azepane CH (C4)3.5 - 4.0Multiplet (m)1HDeshielded by the carbamate nitrogen.
Azepane CH₂ (C3, C5, C6)1.5 - 2.0Multiplet (m)6HMore shielded ring protons.

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton.

  • Carbamate Carbonyl (C=O): This is one of the most downfield signals, appearing around δ 155-156 ppm .[5] Its presence confirms the carbamate functionality.

  • Boc Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the Boc group gives a characteristic signal around δ 79-80 ppm .[6]

  • Boc Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the Boc group will produce a strong signal around δ 28.5 ppm .[6]

  • N-Methyl Carbon: The N-methyl carbon signal is expected in the range of δ 30-35 ppm .

  • Azepane Ring Carbons: These carbons will appear in the range of δ 25-60 ppm . The carbons directly attached to nitrogen (C2, C7, and C4) will be the most downfield in this region.[7]

Carbon Assignment Expected Chemical Shift (δ ppm) Key Rationale
Carbamate C=O155 - 156Highly deshielded carbonyl carbon.[5]
Boc Quaternary C79 - 80Characteristic signal for the Boc group's sp³ quaternary carbon.[6]
Azepane C450 - 55Carbon bearing the carbamate group.
Azepane C2, C745 - 50Carbons adjacent to the secondary amine nitrogen.
N-Methyl30 - 35N-alkyl carbon.
Boc Methyls~28.5Shielded, equivalent methyl carbons.[6]
Azepane C3, C5, C625 - 35Remaining ring carbons.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is crucial for confirming the molecular weight and providing structural information through characteristic fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the preferred method.

  • Molecular Ion: The primary confirmation is the observation of the protonated molecular ion [M+H]⁺ at m/z 229.19 . Adducts with sodium [M+Na]⁺ (m/z 251.17) or potassium [M+K]⁺ (m/z 267.14) are also commonly observed and serve as further validation.[8]

  • Characteristic Fragmentation: The Boc group is known for its predictable fragmentation pathways, which provide definitive structural proof.

    • Loss of Isobutylene (-56 Da): A primary fragmentation involves the loss of isobutylene (C₄H₈) to give a fragment at m/z 173.13 .

    • Loss of the Boc Group (-100 Da): Cleavage of the entire Boc group (C₅H₉O₂) results in a fragment at m/z 129.14 .

    • Loss of Methyl Isocyanate (-57 Da): For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO) can occur, providing strong evidence for the N-methyl-N-Boc substitution pattern.[8]

G cluster_main Key MS Fragmentation Pathways M_H [M+H]⁺ m/z 229.19 Frag1 [M - C₄H₈ + H]⁺ m/z 173.13 M_H->Frag1 - 56 Da (Isobutylene) Frag2 [M - C₅H₉O₂ + H]⁺ m/z 129.14 M_H->Frag2 - 100 Da (Boc Group) Frag3 [M - CH₃NCO + H]⁺ m/z 172.15 M_H->Frag3 - 57 Da (Methyl Isocyanate) start Synthesized Compound nmr ¹H & ¹³C NMR ¹H: Singlets at ~1.4 & ~2.8 ppm? ¹³C: Carbonyl at ~155 ppm? start->nmr ms Mass Spectrometry (ESI+) Correct [M+H]⁺ at m/z 229? Fragments at m/z 173 & 129? start->ms ir FTIR Spectroscopy Strong C=O stretch at ~1690 cm⁻¹? N-H stretch at ~3300 cm⁻¹? start->ir decision Data Consistent? nmr->decision ms->decision ir->decision pass Structure Confirmed decision->pass  Yes fail Re-evaluate: - Purity - Isomer - Synthesis decision->fail  No

Caption: Integrated workflow for the structure elucidation of this compound.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.

  • Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. For complex structures, 2D experiments like COSY and HSQC may be beneficial to assign the azepane ring signals. [2][9]

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the molecular ion and its adducts. Following this, perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z 229) to observe the characteristic fragmentation pattern. [10][11]

Protocol 3: FTIR Sample Preparation and Acquisition
  • Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly onto the ATR crystal.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. [12]

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The definitive signals—the large 9H singlet in ¹H NMR, the carbamate carbonyl in ¹³C NMR, the predictable fragmentation of the Boc group in mass spectrometry, and the strong C=O stretch in IR spectroscopy—create a robust and self-validating dataset. By integrating these techniques, researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable synthetic intermediate, ensuring the reliability and reproducibility of their subsequent research.

References

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
  • Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL.
  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.
  • Technical Support Center: Mass Spectrometry of Carbamate Compounds. Benchchem.
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega - ACS Publications.
  • 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH.
  • FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. CP Lab Safety.
  • 2 - Supporting Information. University of Mumbai.
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.

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Spectroscopic Analysis of tert-Butyl methyl(azepan-4-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of tert-Butyl methyl(azepan-4-yl)carbamate. A comprehensive search of publicly available scientific databases and literature has revealed a notable absence of experimentally determined spectroscopic data (NMR, IR, MS) for this specific compound. This guide will transparently discuss this data gap and, as a scientifically relevant alternative, present available data for the closely related analogue, tert-butyl N-(azepan-4-yl)carbamate. Furthermore, a theoretical overview of the expected spectroscopic signatures for the title compound, based on fundamental principles of spectroscopy, will be provided to guide researchers in their analytical endeavors.

Introduction: The Analytical Challenge

This compound (CAS 1408075-96-6) is a carbamate derivative of the azepane ring system, a structural motif of interest in medicinal chemistry due to its presence in various biologically active compounds. The N-methylation and the tert-butoxycarbonyl (Boc) protecting group are key functional features that influence its chemical properties and potential applications in synthetic chemistry.

A critical aspect of chemical synthesis and drug development is the rigorous structural confirmation of newly synthesized molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. However, a thorough investigation into the scientific literature and chemical databases indicates that detailed, publicly accessible spectroscopic data for this compound is currently unavailable.

This guide aims to provide researchers with the most relevant available information. While direct experimental data for the target molecule is absent, we will present a detailed analysis of the closely related compound, tert-butyl N-(azepan-4-yl)carbamate, and offer expert insights into the expected spectroscopic characteristics of the title compound.

Spectroscopic Data for the Analogue: tert-Butyl N-(azepan-4-yl)carbamate

To provide a tangible point of reference, this section details the available spectroscopic information for tert-butyl N-(azepan-4-yl)carbamate (CAS 454451-28-6). It is crucial to emphasize that this compound lacks the N-methyl group present in our primary molecule of interest, which will lead to distinct differences in their respective spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum:

AdductPredicted m/z
[M+H]⁺215.1754
[M+Na]⁺237.1573
[M+K]⁺253.1313
[M+NH₄]⁺232.2019
[M-H]⁻213.1608
[M+HCOO]⁻259.1663
[M+CH₃COO]⁻273.1820
Data sourced from PubChem CID 4645994.

Experimental Protocol (General):

A standard approach for obtaining a mass spectrum of a small molecule like this would involve Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Theoretical Spectroscopic Profile of this compound

In the absence of experimental data, we can predict the key spectroscopic features of this compound based on its molecular structure.

Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule.

Expected Chemical Shifts (δ) in ppm (relative to TMS):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
tert-Butyl (9H)~1.4 - 1.5singlet (s)9H
N-Methyl (3H)~2.7 - 2.9singlet (s)3H
Azepane ring protons (10H)~1.5 - 3.5multiplets (m)10H
Azepane CH-N (1H)~3.8 - 4.2multiplet (m)1H

Causality Behind Predictions:

  • The tert-butyl protons are shielded and magnetically equivalent, thus appearing as a sharp singlet with a high integration value.

  • The N-methyl protons will appear as a singlet, with its chemical shift influenced by the adjacent nitrogen atom.

  • The azepane ring protons will exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. Their chemical shifts will vary depending on their proximity to the nitrogen atoms. The protons on carbons adjacent to the ring nitrogen (positions 2 and 7) will be deshielded and appear at a lower field compared to the other ring protons.

  • The methine proton on the azepane ring attached to the carbamate nitrogen will be the most deshielded of the ring protons due to the electron-withdrawing effect of the nitrogen and the carbamate group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

Expected Chemical Shifts (δ) in ppm:

Carbon AtomExpected Chemical Shift (ppm)
tert-Butyl (CH₃)₃~28
tert-Butyl (quaternary C)~80
N-Methyl (CH₃)~35
Azepane ring (CH₂)~25 - 55
Azepane ring (CH-N)~50 - 60
Carbamate (C=O)~155

Causality Behind Predictions:

  • The carbons of the tert-butyl group have characteristic chemical shifts.

  • The N-methyl carbon is in a typical range for an N-alkyl group.

  • The azepane ring carbons will have varied chemical shifts based on their substitution and proximity to the heteroatoms.

  • The carbonyl carbon of the carbamate is significantly deshielded and appears at a very low field, which is characteristic of this functional group.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific functional groups.

Expected Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H (amine in azepane)~3300 - 3400Medium
C-H (alkane)~2850 - 3000Strong
C=O (carbamate)~1680 - 1700Strong
C-N~1000 - 1250Medium
C-O~1000 - 1300Strong

Causality Behind Predictions:

  • A broad peak in the N-H stretching region would indicate the secondary amine in the azepane ring.

  • Strong C-H stretching vibrations are expected from the numerous alkyl groups.

  • A very strong and sharp absorption band for the carbamate carbonyl group is a key diagnostic feature.

  • The C-N and C-O stretching vibrations will appear in the fingerprint region.

Conclusion and Recommendations

This technical guide has addressed the current lack of publicly available experimental spectroscopic data for this compound. While this presents a challenge for researchers working with this compound, we have provided a detailed analysis of a close structural analogue, tert-butyl N-(azepan-4-yl)carbamate, to serve as a useful reference.

Furthermore, the theoretical spectroscopic profiles for ¹H NMR, ¹³C NMR, and IR spectroscopy presented herein are based on established principles and provide a robust framework for the interpretation of experimentally acquired data. It is strongly recommended that any synthesis of this compound be accompanied by a full suite of spectroscopic analyses to unequivocally confirm its structure. The publication of such data would be a valuable contribution to the chemical science community.

References

  • PubChem. tert-Butyl N-(azepan-4-yl)carbamate. [Link]

Solubility of tert-Butyl methyl(azepan-4-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl methyl(azepan-4-yl)carbamate in Organic Solvents

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a molecule are as critical as its pharmacological activity. Among these, solubility stands out as a cornerstone property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can cripple development, leading to challenges in formulation, unreliable results in biological assays, and compromised bioavailability. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This guide focuses on a specific, functionalized azepane derivative: this compound. As a key building block or intermediate, understanding its behavior in various chemical environments is paramount for researchers in process chemistry, formulation science, and medicinal chemistry.

This document serves as an in-depth technical resource for scientists and drug development professionals. It is designed not as a rigid protocol, but as a comprehensive guide that blends theoretical principles with practical, field-proven methodologies. We will dissect the molecular structure to predict its solubility behavior, provide a robust theoretical framework for understanding the dissolution process, and detail authoritative experimental protocols for its empirical determination.

Molecular Structure Analysis and Predictive Solubility Assessment

The first step in any solubility investigation is a thorough analysis of the solute's molecular structure. The principle of "like dissolves like" remains a powerful, albeit qualitative, predictor of solubility.[3] The structure of this compound reveals a molecule of dual character, possessing both significant nonpolar features and a polar functional group.

  • Chemical Structure: tert-butyl N-(azepan-4-yl)-N-methylcarbamate

  • Molecular Formula: C₁₂H₂₄N₂O₂

  • Molecular Weight: 228.33 g/mol

Key Structural Features:

  • The Azepane Ring: This saturated seven-membered ring is conformationally flexible and primarily aliphatic in nature, contributing significant nonpolar character.

  • The tert-Butyl Group: As a bulky, hydrocarbon-rich moiety, the tert-butyl group is strongly hydrophobic and will sterically hinder interactions with highly ordered solvent structures (like water).

  • The Carbamate Group (-N(CH₃)COO-): This is the molecule's primary polar center. The carbonyl oxygen and the ester oxygen are both hydrogen bond acceptors. The nitrogen atom is part of the carbamate but is N-methylated, which is a critical feature; it prevents this group from acting as a hydrogen bond donor, a characteristic that significantly influences its interaction with protic solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can formulate a hypothesis:

  • Low Solubility in Highly Polar, Protic Solvents: Due to the large nonpolar surface area from the azepane ring and the tert-butyl group, solubility in solvents like water is expected to be very low.

  • Low Solubility in Very Nonpolar Solvents: While the molecule has significant nonpolar character, the polar carbamate group will limit its solubility in purely aliphatic solvents like hexane or heptane.

  • Good Solubility in Moderately Polar and Aprotic Polar Solvents: The molecule's amphiphilic nature suggests that it will be most soluble in solvents that can effectively solvate both its hydrocarbon portions and its polar carbamate group. We predict favorable solubility in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile. Aprotic, highly polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also likely to be excellent solvents.

A more quantitative approach to solvent selection involves the use of Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solute is most likely to dissolve in a solvent whose HSP values are similar to its own. While the specific HSP for our target molecule are not published, a prudent experimental approach would involve selecting a range of solvents with diverse HSP values to empirically determine the solute's "solubility sphere".[6]

The Theoretical Bedrock of Solubility

Solubility is a thermodynamic equilibrium state, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions (temperature, pressure).[7] The process of dissolution can be understood as a balance between two key energy contributions:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in their solid-state crystal lattice.

  • Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy favorably compensates for the lattice energy. This interplay is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

It is also crucial to distinguish between two types of solubility measurements frequently used in drug discovery:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (often 24-72 hours).[8] The shake-flask method is the gold standard for this measurement.[9]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[10][11] It reflects the rate of precipitation versus the rate of dissolution and is often used in high-throughput screening to flag potential solubility issues early on.[12]

The following sections will provide detailed protocols for determining both.

A Strategic Framework for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsRationale for Inclusion
Nonpolar Aliphatic Hexane, HeptaneProbes the solubility limit for purely dispersion force interactions.
Nonpolar Aromatic TolueneInvestigates π-π stacking interactions with the aliphatic ring.
Chlorinated Dichloromethane (DCM)A versatile, weakly polar solvent, often effective for compounds with mixed polarity.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately polar aprotic solvents with hydrogen bond accepting capability.
Esters Ethyl AcetateA moderately polar aprotic solvent with a hydrogen bond accepting carbonyl group.
Ketones AcetoneA polar aprotic solvent with a strong hydrogen bond accepting carbonyl.
Nitriles Acetonitrile (ACN)A polar aprotic solvent with a strong dipole moment.
Amides Dimethylformamide (DMF)A highly polar aprotic solvent, excellent for many organic compounds.
Sulfoxides Dimethyl Sulfoxide (DMSO)A highly polar, aprotic solvent with very strong solvating power.
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents that can act as both hydrogen bond donors and acceptors.

Below is a logical workflow for selecting solvents for a comprehensive solubility screen.

Solvent_Selection_Workflow cluster_0 Solubility Screening Strategy cluster_1 Primary Screening Solvents (High Likelihood of Success) cluster_2 Extended Range Solvents Start Start with Target Molecule: This compound Prediction Predict Solubility based on Structure: Amphiphilic Character Start->Prediction DCM Dichloromethane Prediction->DCM Test first THF Tetrahydrofuran Prediction->THF Test first EtOAc Ethyl Acetate Prediction->EtOAc Test first ACN Acetonitrile Prediction->ACN Test first PolarProtic Methanol / Ethanol (Protic, Polar) Prediction->PolarProtic Test for broader profile PolarAprotic DMSO / DMF (Highly Polar, Aprotic) Prediction->PolarAprotic Test for broader profile Nonpolar Toluene / Heptane (Nonpolar) Prediction->Nonpolar Test for broader profile Analysis Analyze Results & Build Comprehensive Profile DCM->Analysis THF->Analysis EtOAc->Analysis ACN->Analysis PolarProtic->Analysis PolarAprotic->Analysis Nonpolar->Analysis

Caption: A strategic workflow for selecting organic solvents for solubility screening.

Experimental Protocols for Solubility Determination

Scientific integrity demands robust and reproducible experimental methods. The following protocols are presented as self-validating systems, explaining the causality behind each critical step.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility and is essential for late-stage development and formulation.[9]

Objective: To determine the maximum equilibrium concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with Teflon-lined screw caps (e.g., 4 mL)

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to add enough solid so that undissolved material remains visible throughout the experiment, ensuring saturation.[9] A good starting point is 5-10 mg of solid per 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure a stable state is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is a critical step to avoid artificially high results. Two common methods are:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent.

    • Prepare a series of calibration standards of the compound of known concentrations.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

Shake_Flask_Workflow Start 1. Add Excess Solid Solute to Vial AddSolvent 2. Add Known Volume of Solvent Start->AddSolvent Equilibrate 3. Equilibrate (24-72h) with Agitation at Constant Temperature AddSolvent->Equilibrate Separate 4. Phase Separation (Centrifuge or Filter) Equilibrate->Separate Supernatant Saturated Supernatant Separate->Supernatant Quantify 5. Dilute and Quantify (e.g., HPLC-UV) Supernatant->Quantify Result Thermodynamic Solubility (mg/mL) Quantify->Result Kinetic_Solubility_Workflow Start 1. Prepare 10 mM Stock in DMSO AddStock 3. Add Stock to Solvent (e.g., 1:100 dilution) Start->AddStock AddSolvent 2. Dispense Solvent into 96-well Plate AddSolvent->AddStock Incubate 4. Shake (1-2h) at Constant Temp AddStock->Incubate Filter 5. Filter Plate Separation Incubate->Filter Filtrate Soluble Fraction (Filtrate) Filter->Filtrate Quantify 6. Quantify (Plate Reader or LC-MS) Filtrate->Quantify Result Kinetic Solubility (µM) Quantify->Result

Caption: Workflow for a high-throughput kinetic solubility assay.

Data Presentation and Interpretation

Clear and structured data presentation is essential for comparison and decision-making. All quantitative solubility data should be summarized in a table.

Table 1: Solubility Profile of this compound at 25 °C

SolventSolvent ClassRelative Polarity¹Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (mol/L)
HeptaneNonpolar Aliphatic0.012[Experimental Data][Calculated Data]
TolueneNonpolar Aromatic0.099[Experimental Data][Calculated Data]
DichloromethaneChlorinated0.309[Experimental Data][Calculated Data]
Tetrahydrofuran (THF)Ether0.207[Experimental Data][Calculated Data]
Ethyl AcetateEster0.228[Experimental Data][Calculated Data]
AcetoneKetone0.355[Experimental Data][Calculated Data]
Acetonitrile (ACN)Nitrile0.460[Experimental Data][Calculated Data]
Dimethylformamide (DMF)Amide0.386[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)Sulfoxide0.444[Experimental Data][Calculated Data]
MethanolAlcohol0.762[Experimental Data][Calculated Data]
EthanolAlcohol0.654[Experimental Data][Calculated Data]
¹Source: C. Reichardt, Solvents and Solvent Effects in Organic Chemistry.
[13]

Conclusion

While no specific public data exists for the solubility of this compound, this guide provides a comprehensive framework for its rational prediction and empirical determination. The molecular structure suggests an amphiphilic compound with favorable solubility in a range of moderately polar to polar aprotic organic solvents. Its utility as a synthetic intermediate necessitates a thorough understanding of this property to optimize reaction conditions, purification strategies, and formulation development. The gold-standard shake-flask method provides the definitive thermodynamic solubility, while high-throughput kinetic assays offer a rapid means of assessment in early discovery. By applying the principles and protocols detailed herein, researchers can confidently generate a robust and reliable solubility profile for this and other critical molecules in the drug development pipeline.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6120–6147. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Babu, A., & V, S. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC), 1195-1200. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A Mechanistic Approach to Understanding the Factors Affecting Drug Absorption: A Review of Fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved from [Link]

  • Dietz, C. H., Jödicke, K., & Wöll, C. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V2. [Link]

  • Wikipedia contributors. (2024, January 1). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

A-Z Guide to Purity Analysis of tert-Butyl methyl(azepan-4-yl)carbamate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of tert-Butyl methyl(azepan-4-yl)carbamate, a key building block in modern pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind methodological choices. We will explore the predictable impurity landscape based on its synthesis, establish a multi-pronged analytical strategy for robust characterization, and detail validated protocols for immediate application. This guide is structured to provide researchers, scientists, and drug development professionals with an authoritative and practical resource, ensuring the highest standards of scientific integrity and regulatory compliance.

Introduction: The Critical Role of Purity

This compound is a heterocyclic building block whose structural integrity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities, which can arise from the manufacturing process or degradation.[1][2] This guide establishes a holistic and scientifically-grounded approach to ensure the purity of this critical intermediate.

Strategic Framework for Purity Analysis

A robust purity analysis is not a single experiment but a multi-faceted strategy. It begins with a theoretical assessment of potential impurities and culminates in the application of orthogonal analytical techniques to build a comprehensive purity profile. The overall workflow is designed to be a self-validating system, where data from one technique corroborates and complements others.

Purity_Analysis_Workflow cluster_0 Phase 1: Impurity Profiling cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Batch Analysis & Characterization A Review Synthesis Pathway B Predict Process-Related Impurities (Starting Materials, By-products, Reagents) A->B E Develop Primary Stability-Indicating Method (RP-HPLC with UV/MS) B->E C Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) D Identify Potential Degradants C->D D->E G Validate Methods per ICH Q2(R1) E->G F Develop Orthogonal Methods (GC for Residual Solvents, qNMR) F->G H Analyze Production Batch G->H I Characterize & Quantify Impurities H->I J Assign Final Purity Value I->J K Generate Certificate of Analysis (CoA) J->K

Caption: Overall workflow for the purity analysis of a pharmaceutical intermediate.

The Impurity Landscape: What to Expect

Understanding the synthesis of this compound is fundamental to predicting its impurity profile. The N-Boc protection of methyl(azepan-4-yl)amine is a common synthetic route.[3] Based on this, we can anticipate several classes of impurities.

Impurity Class Potential Species Origin Significance
Process-Related Methyl(azepan-4-yl)amineUnreacted starting materialA common process impurity; must be controlled.
Di-tert-butyl dicarbonate ((Boc)₂O)Excess reagentTypically removed during workup but can persist.[4]
tert-ButanolBy-product of Boc protectionVolatile; typically removed during drying.
Degradation-Related Methyl(azepan-4-yl)amineAcid-catalyzed hydrolysis of the carbamate bond[5][6]Key degradant indicating instability.
Azepane-ring opened productsPotential under harsh stress conditionsIndicates significant degradation.
Solvents Toluene, Methanol, Dichloromethane, etc.Manufacturing process solventsMust be controlled according to USP <467> / ICH Q3C guidelines.[7][8][9]

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For a non-volatile, polar molecule like this compound, RP-HPLC is the cornerstone of purity assessment.[10] Its high resolution and compatibility with various detectors make it ideal for separating the main component from its closely related impurities.

Rationale for Method Parameters
  • Column: A C18 column is the standard choice, offering excellent hydrophobic retention for a broad range of organic molecules.

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) allows for the separation of compounds with a wide polarity range. The addition of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial. It protonates silanol groups on the silica support, reducing peak tailing, and ensures consistent ionization for mass spectrometry (MS) detection.

  • Detection:

    • UV Detection: While the carbamate group has a UV chromophore, its absorbance may be weak. A low wavelength (e.g., 210-220 nm) is often necessary.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable. It provides mass information for each peak, enabling the confident identification of known impurities and the structural elucidation of unknown ones. Electrospray Ionization (ESI) in positive mode is typically effective for this compound.

Detailed Experimental Protocol: RP-HPLC-UV/MS
  • Instrumentation: Standard HPLC or UHPLC system with a UV/Vis detector and coupled to a single quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • UV Detection: 214 nm.

  • MS Detection (ESI+): Scan range 100-500 m/z.

This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose, covering specificity, linearity, accuracy, precision, and robustness.[11][12][13]

Orthogonal and Specialized Techniques

Relying on a single technique is insufficient. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a complete purity assessment.

Gas Chromatography (GC) for Residual Solvents

Residual solvents provide no therapeutic benefit and must be strictly controlled.[7][14] The standard method for their analysis is Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID), as outlined in USP <467>.[8][15]

  • Why Headspace? The sample is heated in a sealed vial, and only the volatile components (solvents) in the "headspace" gas are injected into the GC. This prevents non-volatile matrix components from contaminating the system.

  • Protocol: Follow the detailed procedures outlined in USP <467> for sample preparation and instrument conditions.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: Confirms the identity of the main component by matching the observed chemical shifts, integrations, and coupling patterns to the expected structure.

  • Quantitative NMR (qNMR): Can be used as a primary method for assigning purity without the need for a specific reference standard for every impurity. By integrating the signals of the compound against a certified internal standard of known purity, a highly accurate purity value can be determined.

Forced Degradation Studies: Proving Method Specificity

Forced degradation studies are a regulatory requirement and a critical part of method validation.[16] They demonstrate that the analytical method is "stability-indicating," meaning it can separate the intact drug substance from its potential degradation products. The compound is subjected to harsh conditions to intentionally induce degradation.

Forced_Degradation cluster_conditions Stress Conditions center_node Analyze all samples by validated HPLC-MS method A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->center_node B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->center_node C Oxidative (e.g., 3% H₂O₂, RT) C->center_node D Thermal (e.g., 80°C, solid state) D->center_node E Photolytic (ICH Q1B light exposure) E->center_node Sample tert-Butyl methyl (azepan-4-yl)carbamate Sample->A Sample->B Sample->C Sample->D Sample->E

Caption: Workflow for a forced degradation study.

The primary degradation pathway for carbamates is often hydrolysis of the ester linkage, particularly under basic or acidic conditions.[16][17][18] The HPLC method must demonstrate clear separation between the main peak and any new peaks that appear under these stress conditions.

Conclusion: A Framework for Quality Assurance

The purity analysis of this compound is a rigorous, multi-step process that underpins the quality of pharmaceutical manufacturing. It requires a deep understanding of the molecule's chemistry, a strategic application of orthogonal analytical techniques, and adherence to international regulatory standards. By implementing the comprehensive framework detailed in this guide—from predictive impurity profiling and forced degradation studies to validated HPLC and GC methodologies—researchers and developers can ensure the integrity of this vital building block and, ultimately, the safety and efficacy of the final drug product.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • <467> RESIDUAL SOLVENTS. USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ARL Bio Pharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One. [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

Sources

A Technical Guide to Sourcing tert-Butyl methyl(azepan-4-yl)carbamate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: tert-Butyl methyl(azepan-4-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry, providing a constrained azepane scaffold with a Boc-protected secondary amine. Its utility in the synthesis of novel chemical entities demands a reliable supply of high-purity material. The success of multi-step synthetic campaigns and the validity of subsequent biological data are contingent upon the quality of such starting materials. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on navigating the commercial supplier landscape for this compound. It details a framework for supplier evaluation, presents a self-validating protocol for incoming quality control, and underscores the critical importance of rigorous material characterization to ensure experimental reproducibility and project success.

Introduction to this compound

This compound (CAS: 1408075-96-6) is a synthetic organic compound featuring a seven-membered azepane ring. The key functional groups are a secondary amine at the 4-position, which is N-methylated, and protected with a tert-butyloxycarbonyl (Boc) group. This specific arrangement makes it a desirable intermediate in drug discovery.

The carbamate functionality, particularly the Boc group, serves as a robust protecting group for the amine, which is stable under a wide range of reaction conditions but can be readily removed with acid.[1][2] This allows for selective chemical modifications at other positions of a larger molecule before revealing the azepane nitrogen for subsequent reactions, such as amide couplings or reductive aminations. The azepane ring itself is a privileged scaffold that can impart unique conformational constraints and physicochemical properties to a drug candidate, potentially improving its binding affinity, selectivity, and pharmacokinetic profile.

1.1. Chemical Structure and Physicochemical Properties

mol label This compound CAS: 1408075-96-6 Molecular Formula: C12H24N2O2 Molecular Weight: 228.34 g/mol

Caption: Chemical structure and key properties of the target compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1408075-96-6 [3]
Molecular Formula C₁₂H₂₄N₂O₂ [3]
Molecular Weight 228.34 g/mol [3]

| Synonyms | tert-Butyl N-(azepan-4-yl)-N-methylcarbamate |[3] |

1.2. Critical Distinction: The Importance of the N-Methyl Group It is imperative for researchers to distinguish the target compound from its non-methylated analogue, tert-Butyl (azepan-4-yl)carbamate (CAS: 454451-28-6) .[4][5] The presence of the N-methyl group in the target compound fundamentally alters its chemical reactivity and steric profile. Sourcing the incorrect analogue can lead to failed reactions and significant project delays. Always verify the CAS number before procurement.

The Impact of Supplier Selection in Research and Development

The choice of a chemical supplier is not merely a logistical decision; it is a critical experimental parameter. The causality is direct: the purity and consistency of a starting material like this compound directly influence the outcome of subsequent synthetic steps and biological assays.

  • Purity: Trace impurities, such as residual starting materials or by-products from the synthesis, can interfere with downstream reactions, poison catalysts, or generate unintended side products, complicating purification and reducing yields.

  • Batch-to-Batch Consistency: A lack of consistency between batches from a supplier can introduce unforeseen variability into experiments, making results difficult to reproduce and jeopardizing the integrity of structure-activity relationship (SAR) studies.

  • Documentation: Reputable suppliers provide comprehensive documentation, including a Certificate of Analysis (CoA), which offers a baseline for the material's quality.[6][7] The absence of such documentation should be considered a significant red flag.

Commercial Supplier Landscape

A survey of the market reveals several chemical suppliers that list this compound or related heterocyclic building blocks in their catalogs. These suppliers generally cater to the research and development needs of the pharmaceutical and biotechnology industries.

G cluster_0 Supplier Categories cluster_1 Representative Commercial Suppliers Research & Building Blocks Research & Building Blocks CP Lab Safety CP Lab Safety Research & Building Blocks->CP Lab Safety Offers J&K Scientific J&K Scientific Research & Building Blocks->J&K Scientific Offers BLDpharm BLDpharm Research & Building Blocks->BLDpharm Offers Biosynth Biosynth Research & Building Blocks->Biosynth Offers AiFChem AiFChem Research & Building Blocks->AiFChem Offers

Caption: The supplier landscape for specialized chemical building blocks.

Table 2: Comparison of Commercial Suppliers for this compound

Supplier Product Name (as listed) CAS Number Stated Purity Available Quantities
CP Lab Safety tert-butyl N-(azepan-4-yl)-N-methylcarbamate 1408075-96-6 min 97% 10 grams
J&K Scientific tert-Butyl N-(azepan-4-yl)carbamate* 454451-28-6 N/A N/A
BLDpharm tert-Butyl ((4-fluoroazepan-4-yl)methyl)carbamate** 1784843-02-2 N/A N/A
Biosynth tert-Butyl N-(azepan-3-ylmethyl)carbamate*** 1440960-78-0 N/A N/A

| AiFChem | tert-Butyl azepan-4-ylcarbamate* | 454451-28-6 | N/A | N/A |

*Note: This is the non-methylated analogue. Included to highlight potential sourcing errors. **Note: This is a fluorinated derivative. ***Note: This is a positional isomer.

Disclaimer: This table is based on publicly available data and is for illustrative purposes. Researchers should always verify current specifications directly with the supplier before ordering.

Self-Validating Protocol for Incoming Quality Control (QC)

Trust in a supplier's documentation should always be verified experimentally. A self-validating QC system ensures that the material meets the standards required for your specific application. This protocol is designed to confirm the identity, purity, and structural integrity of a newly received batch.

QC_Workflow receive Receive Material & Log Batch doc_review 1. Documentation Review (CoA, SDS) receive->doc_review nmr 2. ¹H NMR Analysis doc_review->nmr lcms 3. LC-MS Analysis nmr->lcms interpret 4. Data Interpretation lcms->interpret pass Batch Accepted Release to Lab interpret->pass  Meets Spec?   (Identity & Purity >95%) fail Batch Rejected Contact Supplier interpret->fail  Does Not Meet Spec?  

Caption: A standard workflow for incoming quality control of chemical reagents.

4.1. Pillar 1: Documentation Review Before opening the container, meticulously review the supplier's Certificate of Analysis (CoA).

  • Verify Identity: Confirm that the product name, CAS number (1408075-96-6), and molecular formula match the ordered compound.

  • Check Lot Number: Ensure the lot number on the CoA corresponds to the lot number on the product label.

  • Assess Analytical Data: The CoA should specify the methods used for analysis (e.g., ¹H NMR, LC-MS) and the resulting purity.[6][7] A purity value without the analytical method is insufficient. Look for consistency between the stated purity and the provided data (if any).

4.2. Pillar 2: Experimental Verification

4.2.1. Protocol for ¹H NMR Spectroscopy

  • Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the primary technique for confirming the molecular structure. It provides unambiguous evidence for the presence of the key functional groups (Boc group, N-methyl, azepane ring protons) and can quickly identify major organic impurities.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for a characteristic singlet around 1.4-1.5 ppm (9H, Boc group), a singlet around 2.8-3.0 ppm (3H, N-methyl group), and a series of multiplets corresponding to the azepane ring protons.

    • Integrate all signals. The ratio of integrations should be consistent with the structure. The presence of significant unexpected signals indicates impurities.

4.2.2. Protocol for LC-MS Analysis

  • Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the purity with higher sensitivity than NMR and to confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Dilute the stock solution to a final concentration of ~10-20 µg/mL.

    • Inject 1-5 µL of the solution onto the LC-MS system.

    • Chromatography Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

      • Detector: UV/Vis (e.g., 210 nm, 254 nm) and Mass Spectrometer.

    • Mass Spectrometry Conditions:

      • Mode: Electrospray Ionization (ESI), Positive mode.

      • Expected Ion: Look for the protonated molecule [M+H]⁺ at m/z 229.3.

    • Data Analysis: The purity is calculated from the area percentage of the main peak in the UV chromatogram. The mass spectrum should confirm the expected molecular ion.

Recommended Handling and Storage

  • Storage: Based on common practice for similar amine-containing compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable to prevent potential degradation.[7]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The successful integration of this compound into a drug discovery program hinges on the careful selection and rigorous validation of the commercial material. By adopting a mindset where supplier qualification is an integral part of the scientific process, researchers can mitigate risks associated with material quality. The implementation of a self-validating QC workflow, combining documentation review with orthogonal analytical techniques like NMR and LC-MS, provides the necessary confidence in the identity and purity of the building block. This diligence ensures the generation of reliable, reproducible data, ultimately accelerating the path toward novel therapeutic discoveries.

References

  • CP Lab Safety. tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. Available from: [Link]

  • J&K Scientific. tert-Butyl N-(azepan-4-yl)carbamate | 454451-28-6. Available from: [Link]

  • CP Lab Safety. tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. Available from: [Link]

  • T. S. Kamat, et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

The Azepane Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Conformational Control, and Therapeutic Application

Abstract

The azepane ring, a seven-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility grant access to a broader chemical space than smaller five- or six-membered rings, often leading to compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of the azepane scaffold's role in drug discovery, tailored for researchers and drug development professionals. We will explore the strategic rationale behind its synthesis, the critical importance of conformational analysis in modulating biological activity, and its successful application across diverse therapeutic areas, including oncology and central nervous system disorders. Detailed protocols and mechanistic diagrams are provided to bridge theoretical concepts with practical laboratory application.

The Strategic Value of the Azepane Scaffold

In the landscape of heterocyclic chemistry, the azepane scaffold is distinguished by its unique structural properties. Unlike the relatively planar and rigid structures of smaller rings like pyrrolidine and piperidine, the seven-membered azepane ring possesses significant conformational flexibility.[3] This allows molecules incorporating this scaffold to adopt diverse three-dimensional arrangements, enabling them to form optimal interactions with the complex binding pockets of biological targets.[3] This adaptability is often decisive for a compound's bioactivity.[4]

Furthermore, the introduction of substituents and chiral centers on the azepane ring provides multiple vectors for the three-dimensional exploration of chemical space, a critical factor in escaping the "flatland" of traditional aromatic-heavy drug candidates.[5] This increased globular shape can improve properties like solubility while providing novel intellectual property landscapes.[1] More than 20 drugs containing the azepane moiety have received FDA approval, a testament to its therapeutic significance.[6]

cluster_Scaffold Azepane Scaffold Properties cluster_Advantages Drug Discovery Advantages Prop1 Seven-Membered Ring Prop2 High Conformational Flexibility (Chair/Boat Forms) Prop1->Prop2 Adv1 Improved Target Binding & Potency Prop2->Adv1 Prop3 Multiple Stereocenters Prop3->Adv1 Adv2 Enhanced Selectivity Prop3->Adv2 Prop4 Increased 3D Character Adv3 Optimized ADME Properties Prop4->Adv3 Adv4 Novel Intellectual Property Prop4->Adv4 start Cyclohexanone Oxime step1 Protonation of Hydroxyl Group (Acid Catalyst, e.g., H₂SO₄) start->step1 Activation step2 Concerted Rearrangement: - Alkyl group migrates to Nitrogen - Water molecule departs step1->step2 Rate-Limiting Step step3 Formation of Nitrilium Ion step2->step3 step4 Attack by Water step3->step4 Nucleophilic Attack step5 Tautomerization step4->step5 end ε-Caprolactam (Azepan-2-one) step5->end

Caption: Simplified workflow of the Beckmann Rearrangement for ε-Caprolactam synthesis.

The Critical Role of Conformational Analysis

The biological activity of azepane-containing molecules is intimately linked to the ring's conformation. The flexible azepane ring can exist in several low-energy states, primarily chair and boat-like conformations. The ability to adopt a specific conformation to fit a target's binding site is a key advantage.

Researchers can strategically introduce substituents to bias the conformational equilibrium. A compelling example is the use of selective monofluorination, where a single fluorine atom can lock the azepane ring into one major conformation, providing a powerful tool to probe structure-activity relationships (SAR). [7]This conformational locking can transform a flexible ligand into a more rigid, pre-organized binder, potentially increasing potency and selectivity.

Therapeutic Applications: Case Studies

The versatility of the azepane scaffold is evident in its widespread application across numerous therapeutic areas. [6]

Oncology: Targeting Kinase Signaling

Azepane derivatives have proven highly effective as kinase inhibitors, a cornerstone of modern cancer therapy. [8][9]

  • Protein Kinase B (PKB/Akt) Inhibition: The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinases. [4]This scaffold served as the lead structure for the development of highly potent and plasma-stable PKB/Akt inhibitors. [10][11][12]By replacing a metabolically labile ester linkage with a stable amide isostere, researchers developed compound 4 (see reference), which retained a 4 nM IC₅₀ for PKBα and demonstrated excellent stability, making it a viable lead for further optimization. [10][11]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Dysregulation of CDK2 is a hallmark of many cancers. Novel pyrrolo[1,2-a]azepine derivatives have been identified as potent CDK2 inhibitors, inducing cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation. [13]

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Inhibitor Azepane-Based Inhibitor Inhibitor->Akt INHIBITS Result Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Result

Caption: The PI3K/Akt signaling pathway and the point of intervention for azepane-based inhibitors.

Central Nervous System (CNS) Disorders

The azepane scaffold is a key pharmacophore in numerous FDA-approved CNS drugs. [1]Its ability to interact with monoamine transporters has been particularly fruitful.

  • Monoamine Transporter Inhibition: A chiral bicyclic N-benzylated azepane was identified as a potent inhibitor of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. [14][15][16]The (R,R)-enantiomer was found to be a potent NET inhibitor (IC₅₀ = 60 nM) with significant activity at DAT and SERT as well. [14]Such multi-target profiles are often sought for treating complex neuropsychiatric disorders like depression. The favorable pharmacokinetic properties and brain penetrance of this scaffold underscore its potential for CNS drug development. [16]

Summary of Key Azepane-Containing Drugs

The following table summarizes a selection of drugs and clinical candidates that feature the azepane scaffold, highlighting its broad therapeutic impact.

Drug/CompoundTherapeutic AreaPrimary Target(s) / Mechanism of Action
Tolazamide AntidiabeticSulfonylurea; stimulates insulin secretion from pancreatic β-cells. [4]
Azelastine AntihistaminePotent, second-generation H₁ histamine receptor antagonist. [4]
Benazepril AntihypertensiveACE inhibitor. [1]
(R,R)-1a Analog NeuropsychiatricMonoamine Transporter Inhibitor (NET, DAT, SERT). [14][15]
Balanol Analogues OncologyProtein Kinase B (PKB/Akt) Inhibitors. [10][11]
ABBV-CLS-484 Oncology/ImmunologyPTPN2/PTPN1 Inhibitor (Clinical Candidate). [13]

Experimental Protocol: Beckmann Rearrangement for ε-Caprolactam Synthesis

This protocol describes a foundational method for synthesizing ε-caprolactam, the lactam precursor to azepan-2-one, from cyclohexanone oxime. It is a classic example of a ring-expansion reaction to form the seven-membered ring. [17][18] Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Cyclohexanone oxime (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (approx. 5-10 eq)

  • Ammonium hydroxide solution (for neutralization)

  • Dichloromethane (DCM) or other suitable organic solvent (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, ice bath, separating funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a clean, dry round-bottom flask. Carefully add concentrated sulfuric acid to the flask and cool it to 0-5 °C in an ice bath.

  • Substrate Addition: While stirring vigorously, slowly and portion-wise add the cyclohexanone oxime to the cold sulfuric acid. The addition should be controlled to maintain the internal temperature below 10 °C to prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Slowly neutralize the acidic solution by adding a concentrated ammonium hydroxide solution. The pH should be adjusted to approximately 7-8. This step is also exothermic and requires cooling.

  • Extraction: Transfer the neutralized aqueous mixture to a separating funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ε-caprolactam.

  • Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure ε-caprolactam.

Causality and Self-Validation:

  • Why Sulfuric Acid? A strong protic acid is required to protonate the oxime's hydroxyl group, converting it into a good leaving group (water). [19]* Why Low Temperature? The initial addition is performed at low temperature to control the exothermicity of dissolving the oxime in concentrated acid and to minimize potential charring or degradation.

  • Validation: The identity and purity of the resulting ε-caprolactam should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy (presence of an amide C=O stretch, absence of an oxime O-H stretch), and melting point analysis.

Challenges and Future Directions

Despite its successes, the azepane scaffold is not without challenges. The primary hurdle remains the development of efficient and highly stereoselective syntheses to access specific enantiomers and diastereomers, which is often crucial for pharmacological activity. [20][21]Asymmetric catalysis and the development of novel chiral building blocks are key areas of ongoing research to address this. Looking forward, the unique 3D topology of the azepane scaffold makes it an ideal candidate for incorporation into next-generation therapeutic modalities. Its use in designing molecules for challenging targets, such as protein-protein interactions, and its potential as a core component in novel constructs like Proteolysis Targeting Chimeras (PROTACs) represent exciting future frontiers. The continued exploration of the rich chemical space offered by this seven-membered ring promises to deliver a new wave of innovative medicines.

References

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  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors - American Chemical Society. (Source: vertexaisearch.cloud.google.com)
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  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors - Sci-Hub. (Source: vertexaisearch.cloud.google.com)
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  • Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing). (Source: pubs.rsc.org, URL: [Link])

  • Structure-Activity Relationships of Azepine-Based Drug Candidates - ResearchGate. (Source: researchgate.net, URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (Source: pubs.acs.org, URL: [Link])

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed. (2015-06-01). (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (2025-04-24). (Source: pubs.acs.org, URL: [Link])

  • Recent advances in anticancer chemotherapeutics based upon azepine scaffold. (2016-05-01). (Source: portal.research.lu.se, URL: [Link])

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  • The Chemistry Of Azepines And Their Derivatives - Samphina Academy. (Source: samphina.com.ng, URL: [Link])

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  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (2024-09-05). (Source: pubmed.ncbi.nlm.nih.gov, URL: [Link])

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Methodological & Application

The Strategic Utility of tert-Butyl methyl(azepan-4-yl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and favorable pharmacological properties is paramount. Among these, saturated heterocycles have garnered significant attention, with the azepane ring system emerging as a privileged motif in a variety of therapeutic agents. This seven-membered nitrogen-containing heterocycle offers a flexible, three-dimensional framework that can effectively explore chemical space and engage with biological targets. This guide provides an in-depth exploration of a key derivative, tert-Butyl methyl(azepan-4-yl)carbamate , a versatile building block whose strategic application can unlock new avenues in medicinal chemistry.

The Azepane Scaffold: A Foundation for Innovation

The azepane core is present in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility allows for optimal binding to a range of biological targets, a feature that medicinal chemists can exploit to fine-tune potency and selectivity. The strategic introduction of substituents onto the azepane ring is a critical aspect of drug design, enabling the modulation of physicochemical properties such as lipophilicity and basicity, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound: A Bifunctional Building Block of Interest

This compound (also known as N-Boc-N-methyl-azepan-4-amine) is a secondary amine derivative of the azepane scaffold where the amine is protected by a tert-butoxycarbonyl (Boc) group. This particular substitution pattern offers several advantages in a drug discovery campaign:

  • Controlled Reactivity: The Boc protecting group renders the secondary amine nucleophilic only after a facile deprotection step, typically under acidic conditions. This allows for selective reactions at other positions of a molecule without interference from the azepane nitrogen.

  • Modulation of Physicochemical Properties: The Boc group significantly alters the polarity and basicity of the molecule, which can be advantageous during synthesis and purification.

  • Introduction of a Key Methyl Group: The N-methyl group can be a crucial pharmacophoric element, potentially improving metabolic stability, altering receptor-binding interactions, and enhancing membrane permeability.

Synthetic Pathways to this compound

The synthesis of this key building block can be approached through several reliable methods. A common and efficient strategy involves the reductive amination of a ketone precursor.

Protocol 1: Synthesis via Reductive Amination of N-Boc-azepan-4-one

This protocol outlines the synthesis of this compound from the commercially available N-Boc-azepan-4-one and methylamine.

Reaction Scheme:

synthesis_protocol_1 reactant1 N-Boc-azepan-4-one reaction + reactant1->reaction reactant2 Methylamine (CH3NH2) reactant2->reaction reagent Sodium triacetoxyborohydride (STAB) reagent->reaction product This compound reaction->product

Caption: Reductive amination of N-Boc-azepan-4-one.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier
N-Boc-azepan-4-one188975-88-4213.28Commercial vendors
Methylamine (40% in water)74-89-531.06Commercial vendors
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Commercial vendors
Dichloromethane (DCM), anhydrous75-09-284.93Commercial vendors
Acetic Acid, glacial64-19-760.05Commercial vendors
Saturated Sodium Bicarbonate Solution--In-house prep
Brine--In-house prep
Anhydrous Magnesium Sulfate7487-88-9120.37Commercial vendors

Experimental Procedure:

  • Reaction Setup: To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methylamine (40% in water, 1.5 eq).

  • Acidification: Add glacial acetic acid (1.1 eq) dropwise to the stirred solution. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is crucial for the subsequent reduction.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.[2]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Applications in Medicinal Chemistry: Case Studies

The utility of this compound is best illustrated through its application in the synthesis of bioactive molecules.

Application Example 1: Synthesis of CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that has been implicated in various diseases, including HIV entry, cancer metastasis, and inflammatory disorders. The development of small molecule antagonists for CXCR4 is therefore a significant therapeutic goal.[1][3] The azepane scaffold can serve as a key component in the design of such antagonists.

Synthetic Workflow:

application_workflow_1 start tert-Butyl methyl(azepan-4-yl)carbamate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection 1. coupling Amide Coupling or Reductive Amination deprotection->coupling 2. target CXCR4 Antagonist Candidate coupling->target 3.

Caption: General workflow for incorporating the building block into a CXCR4 antagonist.

Protocol 2: Boc Deprotection and Subsequent Functionalization

  • Boc Deprotection: Dissolve this compound (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) at 0 °C. Stir the reaction at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete removal of the Boc group. Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The resulting methyl(azepan-4-yl)amine is typically obtained as a TFA salt.

  • Coupling Reaction: The deprotected amine can then be used in a variety of coupling reactions. For instance, it can undergo an amide bond formation with a carboxylic acid using standard coupling reagents (e.g., HATU, HOBt, EDC) or a reductive amination with an aldehyde or ketone to introduce further diversity and build the final antagonist structure.

The choice of coupling partner is dictated by the structure-activity relationship (SAR) studies for the target. The azepane moiety often serves as a key recognition element for the receptor.

Application Example 2: Scaffolding for Kinase Inhibitors

The azepane scaffold is also a valuable component in the design of kinase inhibitors. Its three-dimensional nature can allow for interactions with less conserved regions of the ATP-binding pocket, potentially leading to increased selectivity. While direct examples for this compound in publicly available literature for specific kinase inhibitors are not abundant, its structural motifs are highly relevant to scaffolds used in the development of Janus kinase (JAK) inhibitors, such as tofacitinib analogues.[4]

Conceptual Synthetic Approach:

application_workflow_2 start tert-Butyl methyl(azepan-4-yl)carbamate deprotection Boc Deprotection start->deprotection coupling Nucleophilic Aromatic Substitution (SNAr) deprotection->coupling target Kinase Inhibitor Core coupling->target

Caption: Conceptual workflow for kinase inhibitor synthesis.

In a hypothetical synthesis, the deprotected methyl(azepan-4-yl)amine could act as a nucleophile in an SNAr reaction with an electron-deficient heteroaromatic ring, a common core structure in many kinase inhibitors. The azepane would then serve to occupy a specific pocket within the kinase domain, with the methyl group potentially providing beneficial hydrophobic interactions.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry. Its strategic use allows for the controlled and efficient synthesis of complex molecules containing the privileged azepane scaffold. The ability to introduce a secondary, N-methylated amine after a straightforward deprotection step provides chemists with a powerful tool to explore structure-activity relationships and optimize the pharmacokinetic properties of drug candidates. As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of such well-designed, functionalized building blocks will undoubtedly increase.

References

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  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH, [Link]

  • Exploratory Studies on Development of the Chemokine Receptor CXCR4 Antagonists Toward Downsizing. PubMed Central, [Link]

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  • tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. CP Lab Safety, [Link]

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  • Process for the preparation of tofacitinib and intermediates thereof.
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The Versatile Synthetic Building Block: tert-Butyl Methyl(azepan-4-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, saturated heterocycles play a crucial role in shaping the three-dimensional architecture of drug candidates, thereby influencing their potency, selectivity, and pharmacokinetic properties. This guide delves into the utility of tert-butyl methyl(azepan-4-yl)carbamate, a versatile building block centered around the seven-membered azepane ring system. We will explore its chemical properties, key synthetic transformations, and its application in the synthesis of biologically active molecules, providing researchers, scientists, and drug development professionals with detailed application notes and protocols.

Physicochemical Properties and Handling

This compound is a bifunctional molecule featuring a secondary amine within the azepane ring and a Boc-protected secondary amine. This arrangement allows for selective functionalization at the azepane nitrogen while the other nitrogen remains masked, to be revealed at a later synthetic stage.

PropertyValueSource
CAS Number 1408075-96-6[Vendor Information]
Molecular Formula C₁₂H₂₄N₂O₂[Vendor Information]
Molecular Weight 228.34 g/mol [Vendor Information]
Appearance Off-white to white solid[1]
Melting Point 105-109 °C (for the related tert-butyl carbamate)[1]
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and alcohols.[2]

Safety and Handling: As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][4][5][6] In case of contact, rinse the affected area with copious amounts of water.[4][5][6] Store the compound in a tightly sealed container in a cool, dry place.[5]

The Azepane Scaffold in Medicinal Chemistry

The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[7] Its conformational flexibility, greater than that of smaller five- and six-membered rings, allows for a broader exploration of chemical space and can lead to enhanced binding to biological targets. The incorporation of the azepane motif has been particularly fruitful in the development of therapies for neurological and inflammatory disorders.

Applications in Orexin Receptor Antagonists

Orexin receptors are implicated in the regulation of sleep and wakefulness, making them attractive targets for the treatment of insomnia.[8] Several orexin receptor antagonists incorporating the azepane moiety have been developed, with the azepane ring often serving as a central scaffold to orient key pharmacophoric elements for optimal receptor engagement. The use of building blocks like this compound provides a convenient entry point for the synthesis of diverse libraries of potential orexin receptor antagonists.

Applications in IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of autoimmune diseases and certain cancers.[9][10] The azepane scaffold has been successfully incorporated into potent and selective IRAK4 inhibitors. The ability to functionalize the azepane ring at multiple positions allows for the fine-tuning of the molecule's properties to achieve desired potency and selectivity profiles.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The secondary amine within the azepane ring is readily available for a variety of transformations, while the Boc-protected amine provides a handle for late-stage diversification.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Amine->Protonation H+ Carbocation tert-Butyl Cation Formation Protonation->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Free_Amine Free Amine Carbocation->Free_Amine Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation -CO2 Decarboxylation->Free_Amine

Sources

Application Notes & Protocols: Strategic Coupling of tert-Butyl methyl(azepan-4-yl)carbamate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and Its Strategic Importance

In the landscape of medicinal chemistry and drug development, saturated nitrogen-containing heterocycles are indispensable building blocks.[1] Their three-dimensional structures provide access to unexplored chemical space, a critical feature for enhancing potency, selectivity, and pharmacokinetic properties of novel therapeutics.[1] Among these, the azepane ring system, a seven-membered saturated heterocycle, is a prominent structural motif found in a variety of bioactive natural products and synthetic pharmaceuticals, demonstrating applications as antidiabetic, anticancer, and antiviral agents.[2]

The strategic functionalization of the azepane core is paramount to its utility. tert-Butyl methyl(azepan-4-yl)carbamate is a versatile and highly valuable intermediate for this purpose. It features a secondary amine on the azepane ring, which serves as a prime handle for a variety of coupling reactions. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed under acidic protocols, allowing for orthogonal synthetic strategies.[3][4]

This technical guide provides an in-depth exploration of the key coupling methodologies for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data in a clear, comparative format.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis. Coupling the secondary amine of this compound with a carboxylic acid introduces a vast array of functionality, enabling the exploration of structure-activity relationships (SAR). The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures; therefore, the carboxylic acid must first be activated.

Causality of Reagent Selection:

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the presence of sensitive functional groups, and the need to suppress epimerization in chiral substrates.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and can lead to racemization if the carboxylic acid is chiral.

  • Additives (e.g., HOBt, HOAt): To mitigate the issues with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are used. HOBt traps the O-acylisourea to form an active ester, which is more stable, less prone to side reactions, and significantly reduces the rate of epimerization.

  • Onium Salts (e.g., HATU, HBTU): Urnium/phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often the reagents of choice for difficult couplings, such as those involving sterically hindered components or poorly nucleophilic amines. They directly convert the carboxylic acid into a highly reactive HOBt or HOAt active ester.

Table 1: Comparative Data for Amide Coupling Reagents
Coupling Reagent SystemBaseTypical SolventTemperature (°C)Typical Yield Range (%)Key Considerations
EDC / HOBtDIPEADMF, DCM0 to 2585-95Cost-effective and reliable. The urea byproduct from EDC is water-soluble, simplifying purification.
HATUDIPEADMF, NMP0 to 2590-99Highly efficient, especially for hindered substrates. More expensive than carbodiimide-based methods.
T3P® (Propylphosphonic Anhydride)Pyridine, DIPEAEtOAc, DCM25 to 5080-95Byproducts are water-soluble. Often used in process chemistry for its high atom economy and ease of workup.
Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M), add this compound (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Workflow Diagram: Amide Bond Formation

Amide_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification Start Start: Carboxylic Acid & This compound Solvent Dissolve in Anhydrous DMF Start->Solvent Base Add DIPEA Solvent->Base Cool Cool to 0 °C Base->Cool Add_HATU Add HATU Cool->Add_HATU Stir Stir at Room Temperature (2-16 h) Add_HATU->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Aqueous Washes (NaHCO₃, H₂O, Brine) Dilute->Wash Isolate Dry (Na₂SO₄) & Concentrate Wash->Isolate Purify Purify via Chromatography Isolate->Purify End Final Product Purify->End

Caption: General workflow for HATU-mediated amide coupling.

Buchwald-Hartwig Amination: C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an amine and an aryl halide or triflate.[5] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6] For this compound, this reaction allows for the direct connection of the azepane nitrogen to an aromatic or heteroaromatic ring.

Causality of Reagent Selection:

The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay of the palladium precursor, the ligand, the base, and the solvent.

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precursors, respectively. Pre-formed catalysts, which consist of a palladium atom already coordinated to a ligand, often offer higher activity and reproducibility.[7]

  • Ligand: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The specific ligand choice can depend heavily on the nature of the aryl halide and the amine.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for secondary amines. The choice of base can dramatically affect reaction rates and yields.

Table 2: Comparative Data for Buchwald-Hartwig Conditions
Pd Precursor / LigandBaseTypical SolventTemperature (°C)Typical Yield Range (%)Key Considerations
Pd₂(dba)₃ / XPhosNaOt-BuToluene, Dioxane80-11070-95A highly general and effective system for a wide range of aryl/heteroaryl chlorides, bromides, and triflates.
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH, Toluene80-11065-90Often effective for coupling with hydrophilic substrates. K₃PO₄ is a milder base.
G3-XPhos PalladacycleLHMDSToluene80-11075-98A pre-formed catalyst that is often more active and requires lower catalyst loading. Good for challenging couplings.
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried reaction vessel.

  • Solvent and Base: Add anhydrous, degassed toluene (0.1 M). Finally, add the base (e.g., NaOt-Bu, 1.4 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Start Start: Aryl Halide & This compound Catalyst Add Pd Precursor & Ligand Start->Catalyst Solvent Add Anhydrous Toluene Catalyst->Solvent Base Add Base (e.g., NaOtBu) Heat Seal & Heat (100 °C) (12-24 h) Base->Heat Solvent->Base Monitor Monitor by LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Filter Filter through Celite® Cool->Filter Wash Aqueous Washes Filter->Wash Purify Dry, Concentrate & Purify Wash->Purify End Final Product Purify->End

Caption: General workflow for Buchwald-Hartwig C-N cross-coupling.

Reductive Amination: Coupling with Carbonyls

Reductive amination is a robust method for forming C-N bonds by reacting an amine with a ketone or aldehyde. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8] This two-step, one-pot process is highly efficient for introducing alkyl substituents onto the azepane nitrogen.

Causality of Reagent Selection:

The key to a successful reductive amination is the choice of reducing agent. The reagent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate iminium ion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, effective for a wide range of aldehydes and ketones. It is not particularly hygroscopic and can be handled safely in air. Its mildness prevents the reduction of the starting carbonyl.

  • Sodium Cyanoborohydride (NaCNBH₃): Another classic reagent for this transformation. It is more reactive than NaBH(OAc)₃ but is also highly toxic (releases HCN gas under acidic conditions) and requires more careful handling. It is typically used at a slightly acidic pH to promote iminium ion formation.

Table 3: Comparative Data for Reductive Amination Conditions
Reducing AgentAcid AdditiveTypical SolventTemperature (°C)Typical Yield Range (%)Key Considerations
NaBH(OAc)₃Acetic Acid (optional)DCE, DCM, THF2580-95Mild, versatile, and safe to handle. The preferred reagent for general applications. Can be run without an acid catalyst.
NaCNBH₃Acetic AcidMethanol, Ethanol2575-90Highly toxic and requires careful pH control. Less commonly used now due to safer alternatives.
H₂ / CatalystNoneMethanol, Ethanol25-5085-99Catalytic hydrogenation (e.g., with Pd/C) is a very clean method but requires specialized hydrogenation equipment.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1 M).

  • Iminium Formation: If desired, a small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution.

  • Reaction: Continue to stir at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_setup 1. Iminium Formation cluster_reaction 2. Reduction cluster_workup 3. Work-up & Purification Start Start: Carbonyl & This compound Solvent Dissolve in Anhydrous DCE Start->Solvent Stir_Initial Stir at RT (30-60 min) Solvent->Stir_Initial Add_Reducer Add NaBH(OAc)₃ Stir_Initial->Add_Reducer Stir_Final Stir at RT (4-24 h) Add_Reducer->Stir_Final Monitor Monitor by TLC/LC-MS Stir_Final->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Isolate Wash, Dry & Concentrate Extract->Isolate Purify Purify via Chromatography Isolate->Purify End Final Product Purify->End

Caption: General workflow for reductive amination with NaBH(OAc)₃.

Boc Group Deprotection: A Critical Final Step

The Boc protecting group is prized for its stability in basic and mildly acidic conditions, yet it can be removed cleanly under stronger acidic conditions.[4] This deprotection step is often the final transformation to reveal the free secondary amine in the target molecule. The mechanism involves protonation of the carbamate carbonyl followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and a proton.[9]

Causality of Reagent Selection:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for Boc deprotection. It is typically used in a 10-50% solution in a non-nucleophilic solvent like DCM. The reaction is fast and efficient at room temperature.[10] A key consideration is that the product is isolated as a trifluoroacetate salt, which may require a basic workup or ion-exchange chromatography to obtain the free amine.

  • Hydrogen Chloride (HCl): Using a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) is another standard method.[10] This provides the product as the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration. This method avoids the often difficult removal of residual TFA.

Experimental Protocol: Boc Deprotection using TFA
  • Reaction Setup: Dissolve the Boc-protected azepane derivative (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask.

  • Deprotection: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10 eq, typically as a 20-25% v/v solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.

  • Neutralization (Optional): To obtain the free amine, dissolve the resulting TFA salt in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

References

  • Benchchem. tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.
  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • White Rose eTheses Online. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. [Link]

  • ResearchGate. Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols | Request PDF. [Link]

  • National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Google Patents. CN101362708B - The synthetic method of tert-butyl-[2-(biphenyl-4-yl)-1-(hydroxymethyl)
  • ResearchGate. (PDF) Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. [Link]

  • ResearchGate. Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

Sources

Purification of tert-Butyl methyl(azepan-4-yl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of tert-Butyl methyl(azepan-4-yl)carbamate by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the purification of this compound, a key building block in medicinal chemistry, using silica gel column chromatography. The document outlines the underlying chemical principles, a step-by-step experimental workflow, and critical insights for optimizing separation efficiency. Methodologies for thin-layer chromatography (TLC) analysis, column preparation, elution, and post-purification analysis are described in detail to ensure researchers can achieve high purity of the target compound. This guide is intended for researchers, chemists, and drug development professionals engaged in multi-step organic synthesis.

Introduction: The Rationale for Purification

This compound is a valuable intermediate, often utilized in the synthesis of complex nitrogen-containing heterocyclic scaffolds for drug discovery. The core structure features an azepane ring and a tert-butoxycarbonyl (Boc) protecting group on a secondary amine. The Boc group is a cornerstone of modern organic synthesis, prized for its stability in various reaction conditions and its facile removal under mild acidic conditions[1].

The purity of this intermediate is paramount, as contaminants can interfere with subsequent reactions, leading to complex product mixtures, reduced yields, and complications in downstream purification and biological testing. Common impurities originating from its synthesis—typically the reaction of a precursor amine with di-tert-butyl dicarbonate ((Boc)₂O)—include unreacted starting amine, excess (Boc)₂O, and related by-products[2][3]. Column chromatography on silica gel is the method of choice for removing these impurities due to significant differences in their polarity compared to the desired product.

Foundational Principles: Chromatography of N-Boc Amines

The successful separation of this compound hinges on the principles of adsorption chromatography.

  • The Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar functional groups on the analyte.

  • The Analyte: Our target compound possesses moderate polarity. The carbamate group (-O-(C=O)-N-) and the free tertiary amine within the azepane ring are the primary sites for interaction with the silica gel. The bulky, non-polar tert-butyl group diminishes the overall polarity compared to the unprotected amine.

  • The Mobile Phase (Eluent): A solvent system of tunable polarity is used to elute compounds from the column. A less polar mobile phase allows for stronger adsorption of the analyte to the silica, resulting in slower movement (lower Retention Factor, Rƒ). Increasing the mobile phase polarity weakens this interaction, causing the compound to move faster.

  • Managing Basicity: Amines can exhibit non-ideal behavior on standard silica gel, such as "streaking" or "tailing" on TLC plates and during column elution. This is due to strong, sometimes irreversible, interactions with the acidic silanol groups. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is often added to the eluent. This deactivates the most acidic sites on the silica, leading to sharper bands and improved separation[4].

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using TLC. This allows for rapid optimization and predicts the behavior of the compound on the column.

Protocol 3.1: TLC System Development
  • Prepare Samples: Dissolve small amounts of the crude reaction mixture, the starting amine (if available), and (Boc)₂O in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and individual standards on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a proposed eluent system. Good starting systems include:

    • Hexane : Ethyl Acetate (e.g., 1:1)

    • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5)

  • Adjust Polarity:

    • If the spots remain at the baseline, increase the polarity of the eluent (e.g., increase the proportion of Ethyl Acetate or MeOH).

    • If the spots run to the solvent front, decrease the eluent polarity (e.g., increase the proportion of Hexane or DCM).

  • Target Rƒ: The goal is to find a solvent system where the desired product has an Rƒ value between 0.2 and 0.35, with good separation from all impurities[4].

  • Visualization: Since the compound lacks a strong UV chromophore, visualization requires a chemical stain.

    • Ninhydrin Stain: Excellent for detecting amines. Boc-protected amines can often be visualized after heating the stained plate, which causes the thermal cleavage of the Boc group[5].

    • Potassium Permanganate (KMnO₄) Stain: A general stain for compounds with oxidizable functional groups.

    • Phosphomolybdic Acid (PMA) Stain: A versatile stain for a wide range of organic compounds[4].

The Purification Workflow: Column Chromatography

This section provides a step-by-step protocol for the purification of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc_dev TLC Solvent System Development (Protocol 3.1) crude->tlc_dev col_prep Column Slurry Preparation tlc_dev->col_prep packing Column Packing col_prep->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution with Gradient or Isocratic Solvent loading->elution collection Fraction Collection elution->collection tlc_frac TLC Analysis of Fractions collection->tlc_frac combine Combine Pure Fractions tlc_frac->combine evap Solvent Evaporation (Rotary Evaporator) combine->evap pure Pure Product (Characterization) evap->pure

Caption: Workflow for column chromatography purification.

Protocol 4.1: Column Preparation and Purification
  • Select the Column: Choose a glass column with appropriate dimensions for the amount of crude material. A general rule is to use a silica gel mass that is 40-100 times the mass of the crude product.

  • Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, low-polarity eluent identified during TLC analysis. Create a homogenous, pourable slurry.

  • Pack the Column:

    • Secure the column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (~1 cm).

    • Pour the silica slurry into the column in a single, continuous motion.

    • Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.

    • Crucially, never let the column run dry. The solvent level should always remain above the top layer of sand.

  • Load the Sample:

    • Wet Loading (Recommended for oils): Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like DCM). Carefully pipette this solution onto the top layer of sand.

    • Dry Loading (Recommended for solids or oils): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Isocratic Elution: Use the same solvent composition throughout the purification.

    • Gradient Elution: If impurities are close in polarity, start with a low-polarity eluent and gradually increase the polarity by adding more of the polar solvent. This will elute less polar impurities first, followed by the product, and finally the most polar impurities. A typical gradient for a DCM/MeOH system would be to start with 100% DCM and slowly increase the percentage of MeOH to 2-5%.

  • Monitor Fractions: Regularly analyze the collected fractions by TLC to determine which ones contain the pure product. Spot multiple fractions on a single TLC plate for efficient comparison.

  • Isolate the Product: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Summary of Key Parameters

The following table summarizes the recommended starting parameters for this purification.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for polarity-based separation of small organic molecules[6].
Mobile Phase (Eluent) Dichloromethane (DCM) with a gradient of 0-5% Methanol (MeOH)Provides excellent selectivity for many N-Boc protected amines[1][7].
Eluent Modifier 0.5% v/v Triethylamine (Et₃N)Minimizes peak tailing by neutralizing acidic silanol sites on the silica gel[4].
TLC Visualization Ninhydrin or KMnO₄ stain with heatingThe compound lacks a UV chromophore; heating with ninhydrin can cleave the Boc group for visualization[5].
Target Rƒ (TLC) 0.2 - 0.35Provides optimal resolution and a practical elution time during column chromatography[4].
Sample Loading Dry loadingOften provides superior resolution by ensuring the sample is applied as a narrow, concentrated band.

Troubleshooting

  • Problem: Product is not eluting from the column.

    • Solution: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., Methanol).

  • Problem: Product and impurities elute together.

    • Solution: The mobile phase is too polar. Use a shallower gradient or a less polar isocratic system. Ensure the column is not overloaded.

  • Problem: Streaking or tailing of spots on TLC or broad bands on the column.

    • Solution: Add a basic modifier like triethylamine (0.5-1%) to the eluent system to suppress interaction with acidic silica[4].

Conclusion

The purification of this compound by silica gel column chromatography is a reliable and scalable method. Success is predicated on the careful development of a suitable mobile phase using TLC, proper column packing, and diligent monitoring of fractions. By understanding the chemical principles and following the detailed protocols outlined in this guide, researchers can consistently obtain this key synthetic intermediate in high purity, thereby facilitating the advancement of their synthetic and medicinal chemistry programs.

References

  • Gámez-Montaño, R., & Ramos-García, I. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(12), 14539–14553. [Link]

  • Royal, J. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

  • VanVeller, B. (n.d.). Resources for Organic Chemistry. University of Iowa, Department of Chemistry. [Link]

  • Beilstein Journals. (n.d.). Experimental Procedures for Synthesis of Boc-protected amines. [Link]

  • Mekhalfia, A., & Boukattaya, F. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. [Link]

  • Organic Syntheses. (n.d.). Purification by Column Chromatography. [Link]

  • Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow Blog. [Link]

Sources

Large-scale synthesis of tert-Butyl methyl(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of tert-Butyl methyl(azepan-4-yl)carbamate

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in contemporary medicinal chemistry. The described two-step synthetic route, commencing from azepan-4-one, employs a robust reductive amination followed by a standard N-Boc protection. The process is designed for large-scale production, emphasizing operational safety, high yield, and purity. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and manufacturing.

Introduction and Strategic Rationale

This compound is a valuable intermediate, incorporating the azepane scaffold which is a privileged structure in numerous biologically active compounds. The N-methyl-N-Boc moiety serves as a protected secondary amine that can be deprotected and further functionalized in later synthetic stages. The development of a reliable, cost-effective, and scalable synthesis is therefore critical for drug discovery programs that utilize this intermediate.

The synthetic strategy detailed herein was chosen for its efficiency and proven scalability. It circumvents the use of hazardous or expensive reagents and proceeds in two high-yielding steps:

  • Reductive Amination: Direct synthesis of the secondary amine, N-methylazepan-4-amine, from azepan-4-one and methylamine.

  • Boc Protection: Subsequent protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

This approach is superior to multi-step routes involving protection/deprotection of the azepane ring nitrogen, as it is more atom-economical and involves fewer unit operations.

Reaction Pathway and Mechanism

The overall synthetic transformation is depicted below. The first step involves the formation of an iminium ion intermediate from the condensation of azepan-4-one and methylamine, catalyzed by a weak acid. This electrophilic intermediate is reduced in situ by sodium triacetoxyborohydride. The choice of NaBH(OAc)₃ is critical; it is a mild and selective reducing agent that is effective under the slightly acidic conditions required for iminium ion formation and is safer to handle on a large scale than alternatives like sodium cyanoborohydride. The second step is a standard nucleophilic attack of the secondary amine on Boc₂O to form the stable carbamate.

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood.[1][2] Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[3] A risk assessment should be performed before commencing any chemical synthesis.[4]

Protocol 1: Large-Scale Synthesis of N-methylazepan-4-amine

This protocol describes the synthesis starting from 100 g of azepan-4-one.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mol)Equivalents
Azepan-4-one17136-68-0113.16100.0 g0.8841.0
Methylamine (40% in H₂O)74-89-531.0684.0 mL0.9721.1
Acetic Acid64-19-760.0550.6 mL0.8841.0
Sodium Triacetoxyborohydride56553-60-7211.94281.0 g1.3261.5
Dichloromethane (DCM)75-09-284.931.5 L--
Sodium Hydroxide (NaOH)1310-73-240.00~80 g--
Saturated NaCl Solution--500 mL--
Anhydrous Sodium Sulfate7757-82-6142.04~50 g--

Procedure:

  • Reactor Setup: To a 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add azepan-4-one (100.0 g, 0.884 mol) and dichloromethane (DCM, 1.0 L).

  • Amine & Acid Addition: Stir the mixture to dissolve the ketone. Add acetic acid (50.6 mL, 0.884 mol) followed by the dropwise addition of methylamine solution (84.0 mL, 40% in H₂O) over 20 minutes, maintaining the internal temperature below 25 °C. Stir the resulting mixture for 1 hour at room temperature to facilitate iminium ion formation.

  • Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath. Add sodium triacetoxyborohydride (281.0 g, 1.326 mol) portion-wise over 1-2 hours. Causality Note: This portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 500 mL of water. Adjust the pH to >12 by the slow addition of 20% aqueous NaOH solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated NaCl solution (500 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-methylazepan-4-amine as an oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mol)Equivalents
N-methylazepan-4-amine156600-19-0128.22113.3 g (crude)~0.8841.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25211.0 g0.9671.1
Triethylamine (Et₃N)121-44-8101.19185.0 mL1.3261.5
Dichloromethane (DCM)75-09-284.931.5 L--
1 M HCl Solution--500 mL--
Saturated NaHCO₃ Solution--500 mL--
Saturated NaCl Solution--500 mL--

Procedure:

  • Dissolution: Dissolve the crude N-methylazepan-4-amine (113.3 g, ~0.884 mol) in DCM (1.5 L) in a 3 L flask equipped with a mechanical stirrer and an addition funnel.

  • Base Addition: Add triethylamine (185.0 mL, 1.326 mol) to the solution.

  • Boc₂O Addition: Cool the mixture to 0-5 °C. Add a solution of di-tert-butyl dicarbonate (211.0 g, 0.967 mol) in 200 mL of DCM dropwise over 1 hour. Causality Note: The addition of Boc₂O is exothermic; maintaining a low temperature minimizes potential side reactions.

  • Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (500 mL), and saturated NaCl solution (500 mL). Trustworthiness Note: These aqueous washes are essential to remove unreacted reagents, the triethylamine salt, and other water-soluble impurities, ensuring a high-purity final product.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

Process Workflow and Characterization

The logical flow of the experimental protocol is designed to be linear and efficient for large-scale operations.

Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection A1 Charge Azepan-4-one & DCM A2 Add CH₃NH₂ & AcOH A1->A2 A3 Portion-wise addition of NaBH(OAc)₃ A2->A3 A4 Reaction Monitoring (TLC/LC-MS) A3->A4 A5 Aqueous Quench & Basification A4->A5 A6 Extraction & Solvent Removal A5->A6 B1 Dissolve Crude Amine A6->B1 Intermediate Transfer B2 Add Et₃N & Boc₂O B1->B2 B3 Reaction Monitoring (TLC/LC-MS) B2->B3 B4 Aqueous Washes (Acid, Base, Brine) B3->B4 B5 Dry & Concentrate B4->B5 B6 Final Purification B5->B6

Caption: Step-by-step experimental workflow diagram.

Expected Yield and Characterization:

ParameterExpected Value
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.34 g/mol
Overall Yield 75-85%
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ ~3.2-3.4 (m, 4H), 2.80 (s, 3H), ~2.6-2.8 (m, 1H), ~1.6-1.9 (m, 6H), 1.47 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ ~155.5, 80.0, ~50.0, ~48.0, 32.5, 28.5, ~27.0
MS (ESI+) m/z 229.2 [M+H]⁺

References

  • AK Scientific, Inc. Safety Data Sheet: Tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate. Link

  • Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate. Link

  • Fisher Scientific. Safety Data Sheet: General chemical handling. Link

  • J&K Scientific. Product Information: tert-Butyl N-(azepan-4-yl)carbamate. Link

  • Repine, J. T., et al. (2007). Synthesis and evaluation of N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences.
  • ResearchGate. Synthesis of N-BOC amines by various routes. Link

  • ChemicalBook. Product Information: this compound. Link

  • Biosynth. Product Information: tert-Butyl N-(5,5-difluoroazepan-4-yl)carbamate. Link

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-190. Link

  • Lo, A., & Lindsley, C. W. (2011). Carbamic acid, tert-butyl ester. Organic Syntheses, 88, 100-107. Link

  • Capot Chemical. MSDS of Tert-butyl thiazol-4-YL-carbamate. Link

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Link

  • Waddell, Smith, G. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Link

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Application of tert-Butyl methyl(azepan-4-yl)carbamate in Parallel Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the Imperative of Parallel Synthesis

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a relentless pursuit of structural diversity and pharmacological efficacy. Central to this endeavor is the exploration of privileged scaffolds – molecular frameworks that consistently appear in bioactive compounds. The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as one such scaffold of significant interest.[1] Its inherent non-planar, flexible nature provides access to a rich three-dimensional chemical space, a desirable attribute for modulating complex biological targets.[2] The presence of the azepane motif in numerous approved drugs, such as the antidiabetic Tolazamide and the antihistamine Azelastine, underscores its therapeutic relevance.[1]

The traditional, linear approach to synthesizing and testing individual compounds is often too slow and resource-intensive to meet the demands of contemporary drug discovery. Parallel synthesis has therefore become an indispensable strategy, enabling the rapid and efficient generation of large, focused libraries of molecules from a common building block.[3] This approach accelerates the hit-to-lead optimization process by systematically exploring the structure-activity relationships (SAR) around a core scaffold.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl methyl(azepan-4-yl)carbamate as a versatile building block in parallel synthesis. We will delve into its key attributes, provide detailed, field-proven protocols for its derivatization, and discuss the strategic advantages it offers in the construction of diverse chemical libraries.

The Building Block: this compound

The strategic design of this compound makes it an ideal starting material for parallel synthesis. The molecule incorporates two key features: a nucleophilic secondary amine on the azepane ring, poised for diversification, and a tert-butyloxycarbonyl (Boc) protecting group on the exocyclic nitrogen. The Boc group provides a crucial element of control, masking the reactivity of the carbamate nitrogen while being amenable to mild acidic cleavage, a feature highly compatible with many synthetic transformations.[4] The additional methyl group on the carbamate nitrogen further modulates the electronic and steric properties of this position.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in library synthesis.

PropertyValueSource
Molecular Formula C12H24N2O2[5]
Molecular Weight 228.34 g/mol [5]
CAS Number 1408075-96-6[5]
Appearance Solid (predicted)[6]
Purity ≥97% (typical)[5]

Application in Parallel Synthesis: A Workflow for Library Generation

The utility of this compound in parallel synthesis lies in its capacity to be readily diversified at the secondary amine of the azepane ring. Two of the most robust and widely employed reactions for this purpose are reductive amination and amide coupling. The following workflow illustrates the general strategy for constructing a diverse library of azepane derivatives.

parallel_synthesis_workflow Workflow for Parallel Synthesis using this compound start This compound reductive_amination Reductive Amination (Aldehyde Library) start->reductive_amination R-CHO, NaBH(OAc)3 amide_coupling Amide Coupling (Carboxylic Acid Library) start->amide_coupling R-COOH, Coupling Reagent library_ra Library of N-substituted Azepanes reductive_amination->library_ra library_ac Library of N-acyl Azepanes amide_coupling->library_ac deprotection Boc Deprotection (Optional) library_ra->deprotection library_ac->deprotection final_library Final Diversified Library deprotection->final_library

Caption: General workflow for library generation.

Protocol 1: Parallel Reductive Amination

Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds and is highly amenable to parallel synthesis.[7] This protocol outlines the parallel synthesis of a library of N-alkylated azepane derivatives.

Objective: To synthesize a library of N-substituted azepanes via reductive amination of this compound with a diverse set of aldehydes.

Materials:

  • This compound

  • Library of aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.2 M stock solutions of each aldehyde from the library in anhydrous DCM.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well reaction block (or individual reaction vial), add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.

    • Add 110 µL (22 µmol, 1.1 equiv) of a unique aldehyde stock solution to each well.

    • Optional: Add 1 µL of glacial acetic acid to each well to catalyze imine formation.

    • Allow the mixture to stir at room temperature for 30-60 minutes under an inert atmosphere to facilitate imine formation.

  • Reductive Amination:

    • To each well, add 6.4 mg (30 µmol, 1.5 equiv) of sodium triacetoxyborohydride (STAB) as a solid.

    • Seal the reaction block/vials and allow the reaction to proceed at room temperature for 12-16 hours with gentle agitation.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with DCM (2 x 200 µL).

    • Combine the organic layers and concentrate under reduced pressure.

    • The crude products can be purified by parallel flash chromatography or high-throughput liquid chromatography-mass spectrometry (LC-MS).

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic than other borohydrides, minimizing side reactions.

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the intermediate iminium ion.

  • Stoichiometry: A slight excess of the aldehyde is used to drive the reaction to completion. An excess of the reducing agent ensures the complete reduction of the iminium ion.

Protocol 2: Parallel Amide Coupling

Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[9] This protocol details the synthesis of a library of N-acyl azepane derivatives.

Objective: To synthesize a library of N-acyl azepanes via amide coupling of this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • Library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid from the library in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well/vial):

    • To each well, add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.

    • Add 110 µL (22 µmol, 1.1 equiv) of a unique carboxylic acid stock solution to each well.

    • Add 110 µL (22 µmol, 1.1 equiv) of the HATU stock solution to each well.

    • Initiate the reaction by adding 110 µL (44 µmol, 2.2 equiv) of the DIPEA stock solution to each well.

  • Amide Coupling Reaction:

    • Seal the reaction block/vials and allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the aqueous layer with ethyl acetate (2 x 200 µL).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude products using parallel flash chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • HATU: HATU is a highly efficient and widely used coupling reagent that minimizes racemization and is effective for coupling a broad range of carboxylic acids and amines.[10]

  • DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

  • Anhydrous DMF: DMF is a polar aprotic solvent that effectively solubilizes the reactants and reagents. Anhydrous conditions are important to prevent hydrolysis of the activated carboxylic acid.

Strategic Advantage and Rationale for Use

The selection of this compound as a building block for parallel synthesis is underpinned by several strategic advantages:

  • Three-Dimensionality: The inherent non-planar conformation of the azepane ring provides access to a greater volume of chemical space compared to flat, aromatic scaffolds.[1] This can lead to improved binding affinity and selectivity for biological targets.

  • Vectorial Diversity: The azepane scaffold allows for the introduction of diversity in a well-defined vector from the core structure, which is crucial for systematic SAR exploration.

  • Modulation of Physicochemical Properties: The azepane ring can enhance the solubility and metabolic stability of the final compounds, properties that are critical for drug development.

  • Controlled Reactivity: The Boc protecting group ensures that derivatization occurs selectively at the desired position. Its acid-lability allows for an optional subsequent deprotection step to reveal a primary amine, which can be further functionalized, thereby increasing the complexity of the library.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield in Reductive Amination Incomplete imine formation; Inactive reducing agent; Sterically hindered aldehydeIncrease the reaction time for imine formation; Use fresh STAB; Consider using a more reactive borohydride such as sodium cyanoborohydride (with caution).
Low Yield in Amide Coupling Inefficient activation of carboxylic acid; Sterically hindered substrates; Hydrolysis of activated intermediateUse a different coupling reagent (e.g., COMU, PyBOP); Increase reaction temperature (e.g., to 50 °C); Ensure strictly anhydrous conditions.
Incomplete Reaction Insufficient reaction time; Low reactivity of substratesIncrease reaction time; Monitor reaction progress by LC-MS; Consider microwave-assisted synthesis to accelerate the reaction.
Difficult Purification Byproducts from the reaction; Similar polarity of product and starting materialsOptimize stoichiometry to minimize excess reagents; Employ orthogonal purification techniques (e.g., solid-phase extraction followed by preparative HPLC).

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse libraries of azepane derivatives. Its unique structural features, combined with the robustness of reductive amination and amide coupling reactions, provide a powerful platform for accelerating drug discovery programs. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their quest for novel therapeutic agents.

References

  • Langevin, S. A. (2017). A Diversity-Oriented Synthesis Approach to Functionalized Azaheterocycles using Cyclic Alpha-Halo Eneformamides. All Master's Theses. 779. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • Feng, Z., Jiao, H., Ye, Z., & Ye, J. (2022). Diversity-Oriented Synthesis of Azepinoindoles through sp3 C-H Functionalization and Skeletal Remodeling. Organic Letters, 27(51), 14317–14322. [Link]

  • Wang, X., Han, T., Gong, J., Alam, P., Zhang, H., Lam, J. W. Y., & Tang, B. Z. (2022). Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations. ChemRxiv. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5248. [Link]

  • Feng, Z., Jiao, H., Ye, Z., & Ye, J. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5585–5590. [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Letters in Organic Chemistry, 4(1), 55-60. [Link]

  • Kim, J., Lee, J., & Kim, J. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701–14708. [Link]

  • Fülöp, F., Kiss, L., & Forró, E. (2018). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Beilstein Journal of Organic Chemistry, 14, 145-153. [Link]

  • Ukrorgsynthesis. (2006). Liquid-phase parallel synthesis of combinatorial libraries of substituted 6-carbamoyl-3,4-dihydro-2H-benzo[2][11]thiazines. Journal of Combinatorial Chemistry, 8(4), 469–479. [Link]

  • Kim, J., Lee, J., & Kim, J. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701–14708. [Link]

  • Reddy, C. R., Kumar, K. S., & Grée, R. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 11(34), 5693–5697. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • Gümüş, M., Özkan, İ., & Ceylan, M. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Records of Natural Products, 15(5), 453-462. [Link]

  • Molander, G. A., & Sandrock, D. L. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(11), 2913–2918. [Link]

  • Bauer, R. A., DiBlasi, C. M., & Tan, D. S. (2010). The t-Butylsulfinamide Lynchpin in Transition Metal-Mediated Multiscaffold Library Synthesis. Organic Letters, 12(9), 2084–2087. [Link]

  • CP Lab Safety. (n.d.). tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. [Link]

  • Posner, G. H., & Afarinkia, K. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molbank, 2022(3), M1451. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Methylation of Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-methylation of sterically hindered secondary amines. Here, we dissect common experimental failures, explain the underlying chemical principles, and provide robust, field-proven protocols to overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the N-methylation of sterically demanding substrates.

Q1: My Eschweiler-Clarke reaction is failing or giving very low yields with my hindered secondary amine. What's going wrong?

A1: This is a classic and frequent challenge. The Eschweiler-Clarke reaction, while robust for many amines, often falters with sterically hindered substrates for two primary mechanistic reasons.[1][2][3]

  • Steric Hindrance in Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde.[1][2] For a hindered secondary amine, the bulky substituents surrounding the nitrogen atom physically obstruct the approach of formaldehyde, significantly slowing down or preventing the formation of the key hemiaminal intermediate which precedes the iminium ion.

  • Inefficient Hydride Transfer: The second critical step is the transfer of a hydride from formic acid to the electrophilic carbon of the iminium ion.[3][4] The same bulky groups that hinder the initial attack on formaldehyde now create a crowded environment around the iminium ion, impeding the approach of the formate molecule for the hydride transfer.

Troubleshooting Steps:

  • Increase Temperature & Reaction Time: Mildly hindered amines may react under more forcing conditions. Monitor the reaction at reflux for an extended period (24-48 hours).

  • Use a Co-solvent: If your amine is poorly soluble, adding a co-solvent like ethanol or acetonitrile might improve mass transfer, but it will not overcome fundamental steric barriers.

  • Consider Alternative Reducing Agents: While formic acid is standard, some variations use milder reducing agents like sodium cyanoborohydride, which can sometimes be more effective, though they present different safety considerations.[1][5]

  • Switch to a More Powerful Methylating Strategy: For highly hindered amines, the Eschweiler-Clarke reaction is often not the right tool. You should consider more reactive, non-reductive alkylating agents (see Q2).

Q2: I'm trying to use methyl iodide (MeI) or dimethyl sulfate (DMS), but I'm getting a complex mixture, including what looks like a quaternary ammonium salt, or my starting material is unreactive. How can I improve this?

A2: This issue touches on the core principles of nucleophilicity and sterics in SN2 reactions.[6][7][8]

  • Reduced Nucleophilicity: Steric hindrance significantly lowers the nucleophilicity of an amine without necessarily lowering its basicity.[9][10] The bulky groups shield the nitrogen's lone pair, making it difficult to attack the methyl group of MeI or DMS in the required "backside attack" trajectory for an SN2 reaction.[8][11]

  • Basicity vs. Nucleophilicity: A hindered amine might be a strong enough base to cause side reactions (like elimination on the substrate if possible) but too poor a nucleophile to perform the desired methylation.[9][12]

  • Over-methylation (Quaternization): While less common for hindered tertiary amines, if your starting material is a primary or less-hindered secondary amine, the resulting methylated amine can be more nucleophilic than the starting material, leading to a second methylation and the formation of a quaternary ammonium salt. The Eschweiler-Clarke reaction inherently avoids this issue.[1]

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: To deprotonate any ammonium salt formed and regenerate the free amine without competing in the methylation, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine.[13][14]

  • Switch to a More Reactive Methylating Agent: MeI and DMS are often insufficient for hindered systems. The solution is to use a "harder," more electrophilic methylating agent.

    • Methyl Triflate (MeOTf): This is an extremely powerful methylating agent. It reacts much faster than methyl iodide, often succeeding where MeI fails. However, it is highly toxic and moisture-sensitive.

    • Trimethyloxonium Tetrafluoroborate (Meerwein's Salt): This is another excellent choice.[15] It is a crystalline solid, making it easier to handle than MeOTf, and is a very potent methylating agent.[16][17]

Q3: When should I choose Methyl Triflate (MeOTf) vs. Trimethyloxonium Tetrafluoroborate?

A3: The choice between these two powerful reagents depends on reaction conditions, substrate compatibility, and handling considerations.

FeatureMethyl Triflate (MeOTf)Trimethyloxonium Tetrafluoroborate (Meerwein's Salt)
Reactivity Extremely high; considered one of the most powerful methylating agents.[18]Very high, comparable to MeOTf for many applications.[15]
Physical Form LiquidCrystalline Solid.[15]
Handling Highly toxic, volatile, and extremely moisture-sensitive. Must be handled with extreme care in a fume hood using dry techniques.Moisture-sensitive solid but can be weighed quickly in the air.[15] Less volatile and generally considered safer to handle than MeOTf.
Byproducts Triflic acid (a very strong acid).Dimethyl ether and HBF₄ (a strong acid).[15]
Solubility Soluble in most anhydrous, non-protic organic solvents (e.g., DCM, MeCN).Soluble in solvents like DCM, nitromethane; less soluble in ethers.[16]
Typical Use Case When maximum reactivity is needed for extremely unreactive amines.A go-to choice for hindered amines, offering a better balance of reactivity and handling safety.[17][19]

Recommendation: Start with trimethyloxonium tetrafluoroborate due to its superior handling characteristics. If that fails, move to methyl triflate with appropriate caution.

Part 2: Key Protocols & Methodologies

Protocol 1: N-Methylation of a Hindered Secondary Amine using Trimethyloxonium Tetrafluoroborate

This protocol is designed for substrates that are unreactive under classical conditions.

Materials:

  • Hindered secondary amine (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻) (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Proton-Sponge® or DIPEA, 1.5 equiv)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the hindered secondary amine and anhydrous DCM to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the non-nucleophilic base, followed by the portion-wise addition of trimethyloxonium tetrafluoroborate over 10-15 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C to neutralize the acid byproduct and decompose any excess reagent.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Visual & Mechanistic Guides

Troubleshooting Workflow for Failed N-Methylation

The following diagram outlines a logical progression for troubleshooting a failed N-methylation reaction of a hindered secondary amine.

TroubleshootingWorkflow start Reaction Failed: Low or No Product q1 Which method was used? start->q1 ec_path Eschweiler-Clarke q1->ec_path Reductive Amination sn2_path S(N)2 (e.g., MeI, DMS) q1->sn2_path Direct Alkylation ec_sol1 Increase Temp/Time Use Co-solvent ec_path->ec_sol1 sn2_sol1 Add non-nucleophilic base (DIPEA). Ensure anhydrous conditions. sn2_path->sn2_sol1 ec_q2 Still no reaction? ec_sol1->ec_q2 ec_sol2 Steric hindrance is too high. Switch to a more potent method. ec_q2->ec_sol2 Yes sn2_q2 Still no reaction? sn2_sol1->sn2_q2 sn2_sol2 Reagent not reactive enough. Use MeOTf or [Me3O]+[BF4]-. sn2_q2->sn2_sol2 Yes

Caption: A decision tree for troubleshooting failed N-methylations.

Mechanism: Why Steric Hindrance Impedes SN2 Methylation

This diagram illustrates how bulky groups ("R") on a secondary amine physically block the required backside attack of the nitrogen nucleophile on a methylating agent like methyl iodide.

SN2_Hindrance cluster_0 Unhindered Amine (Successful Attack) cluster_1 Hindered Amine (Failed Attack) N1 H₃C-NH-CH₃ TS1 [H₃C--N(H)(CH₃)--CH₃--I]ᵟ⁻ (Accessible Transition State) N1->TS1 Backside Attack MeI1 H₃C-I MeI1->TS1 Prod1 H₃C-N⁺(H)(CH₃)₂ + I⁻ TS1->Prod1 N2 R₃C-NH-CR₃ (Bulky 'R' groups) Clash Steric Clash! Attack Blocked N2->Clash MeI2 H₃C-I MeI2->Clash

Sources

Technical Support Center: N-Alkylation of Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of carbamates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this fundamental transformation. This guide is structured as a series of troubleshooting questions and answers, designed to address specific issues you may encounter at the bench. We will explore not just what to do, but why specific experimental choices lead to successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

The N-alkylation of a carbamate appears straightforward: deprotonation of the nitrogen followed by reaction with an electrophile. However, the reality is often complicated by competing reaction pathways. The deprotonated carbamate is an ambident nucleophile , meaning it has reactive sites at both the nitrogen and oxygen atoms. This duality is the origin of the most common side reaction: O-alkylation.

Below, we address the most frequent challenges encountered during this reaction and provide strategies to favor the desired N-alkylation pathway.

Question 1: My reaction is sluggish or stalls completely. I recover mostly unreacted starting material. What are the likely causes and how can I fix it?

This is one of the most common issues, and it almost always points to a problem with the initial deprotonation step.

Potential Causes & Troubleshooting Strategies:

  • Insufficiently Strong or Insoluble Base: The acidity of the carbamate N-H proton (pKa ≈ 20-22 in DMSO) requires a sufficiently strong base for complete deprotonation. Furthermore, if the base is not soluble in the reaction solvent, the deprotonation will be a slow, heterogeneous process.

    • Insight: While sodium hydride (NaH) is a common choice, its limited solubility can lead to incomplete reactions. Cesium carbonate (Cs₂CO₃) is an excellent alternative that often provides superior results.[1] The "cesium effect" refers to the high solubility and dissociation of the cesium cation, which generates a more "naked" and reactive carbamate anion, promoting efficient alkylation.[1]

    • Actionable Advice:

      • Switch from NaH or K₂CO₃ to Cs₂CO₃ (1.5 - 2.0 equivalents).

      • If using NaH, ensure it is a fresh, high-purity dispersion and consider adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to improve efficiency.[1][2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the reactants and stabilizing the intermediate carbamate anion.

    • Insight: Polar aprotic solvents are essential. While Tetrahydrofuran (THF) is frequently used, N,N-Dimethylformamide (DMF) is often superior due to its higher polarity, which helps dissolve the base and the resulting carbamate salt.[2][3]

    • Actionable Advice:

      • Switch from THF to anhydrous DMF.

      • Ensure all solvents are rigorously dried. The presence of water can quench the base and lead to hydrolysis of the carbamate.

  • Low Reaction Temperature: While starting the deprotonation at 0 °C is good practice to control exotherms, the subsequent alkylation step may require thermal energy to proceed at a reasonable rate.

    • Actionable Advice: After adding the base at 0 °C, allow the reaction to warm to room temperature (20-25 °C) or gently heat to 40-50 °C after the addition of the alkylating agent.[2] Always monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.

Question 2: My main byproduct is the O-alkylated carbamate. How can I improve the N-selectivity?

The formation of the O-alkylated isomer is a direct consequence of the ambident nucleophilicity of the carbamate anion. The outcome of the N- vs. O-alkylation is a classic example of Hard and Soft Acid-Base (HSAB) theory.

dot

Caption: Competing N- and O-alkylation pathways for the carbamate anion.

Potential Causes & Troubleshooting Strategies:

  • Nature of the Alkylating Agent (HSAB Theory):

    • Insight: The nitrogen atom is a "soft" nucleophile, while the carbonyl oxygen is a "hard" nucleophile. According to HSAB theory, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles with hard electrophiles. Alkyl iodides and bromides are considered soft electrophiles, whereas alkyl tosylates, sulfates, and triflates are harder.[4]

    • Actionable Advice:

      • If you are using an alkyl tosylate or sulfate and observing O-alkylation, switch to the corresponding alkyl iodide or bromide.

      • You can generate the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) or TBAI when using an alkyl bromide or chloride. This is known as the Finkelstein reaction.

  • Counter-ion and Solvent Effects:

    • Insight: The choice of base and solvent influences the association of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) with the carbamate anion. "Harder" cations like Li⁺ and Na⁺ tend to coordinate more tightly to the hard oxygen atom, potentially leaving the nitrogen more accessible for alkylation. Conversely, the large, soft cesium cation (from Cs₂CO₃) results in a looser ion pair, increasing the overall reactivity and often favoring the thermodynamically preferred N-alkylation product.[1][5]

    • Actionable Advice:

      • Employ Cs₂CO₃ as the base to favor N-alkylation.

      • Use a highly polar solvent like DMF to promote the dissociation of the ion pair, leading to a more "free" anion that can react according to its intrinsic nucleophilicity.

Question 3: I'm observing a significant amount of di-alkylated product. How can I prevent this over-alkylation?

This issue arises when the N-alkylated carbamate product can be deprotonated and alkylated a second time. This is common when starting with primary carbamates (R-NH-COOR') but can also occur with some secondary carbamates under harsh conditions.

Potential Causes & Troubleshooting Strategies:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent is the most common cause.

    • Actionable Advice: Carefully control the stoichiometry. Start with a slight excess (1.1 - 1.2 equivalents) of the alkylating agent. Monitor the reaction closely and add more alkylating agent in small portions only if the reaction stalls with significant starting material remaining.

  • High Temperature or Prolonged Reaction Time: These conditions can provide the necessary energy to deprotonate the less acidic N-alkyl carbamate product, leading to a second alkylation.

    • Actionable Advice: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Quench the reaction as soon as it is complete by TLC/LC-MS.[6]

  • Use of TBAI: In some cases, tetrabutylammonium iodide (TBAI) has been reported to help minimize over-alkylation, possibly by enhancing the rate of the initial desired reaction.[7][8]

    • Actionable Advice: Add 0.1 - 0.2 equivalents of TBAI, especially when using Cs₂CO₃.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for N-alkylation of carbamates?

For general applications, the combination of Cesium Carbonate (Cs₂CO₃) as the base and anhydrous N,N-Dimethylformamide (DMF) as the solvent is highly recommended. This combination often provides high yields and excellent selectivity for N-alkylation with a broad range of substrates.[1] The addition of catalytic TBAI can further enhance reactivity.[1]

ParameterRecommended ConditionsRationale & Key Insights
Base Cesium Carbonate (Cs₂CO₃)High solubility and the "cesium effect" lead to a highly reactive carbamate anion, promoting efficient and selective N-alkylation.[1]
Sodium Hydride (NaH)A strong, economical base, but its poor solubility can lead to slower or incomplete reactions. Best used as a fine, fresh dispersion.
Solvent N,N-Dimethylformamide (DMF)High polarity effectively dissolves reagents and stabilizes ionic intermediates. Must be anhydrous.[2]
Tetrahydrofuran (THF)A less polar alternative. Good for reactions that are sensitive to the higher reactivity in DMF. Must be anhydrous.
Catalyst Tetrabutylammonium Iodide (TBAI)Acts as a phase-transfer catalyst and can facilitate in situ halide exchange to a more reactive iodide.[1]
Temperature 0 °C to Room TemperatureDeprotonation is often performed at 0 °C to control the initial reaction rate, followed by warming to 20-25 °C for the alkylation step.

Q2: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most valuable techniques.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products. Co-spotting your reaction mixture with the starting material is essential.

  • LC-MS: Offers more definitive information. It allows you to confirm the mass of your desired product and identify the masses of any side products (e.g., an O-alkylated or di-alkylated species will have the same mass as the N-alkylated product, but likely a different retention time).

Q3: Can I use this reaction for substrates with other sensitive functional groups?

Yes, one of the advantages of modern N-alkylation conditions (e.g., Cs₂CO₃/DMF) is their mildness, which allows for good functional group tolerance. However, you must consider the following:

  • Acidic Protons: Avoid other functional groups with similar or greater acidity than the carbamate N-H (e.g., phenols, thiols) unless you use enough base to deprotonate all acidic sites or protect them beforehand.

  • Base-Sensitive Groups: Be cautious with substrates prone to elimination or epimerization under basic conditions. Using milder conditions (e.g., lower temperature) can mitigate these issues. Chiral substrates are often robust to racemization under Cs₂CO₃ conditions.[9]

Experimental Protocols

General Protocol for N-Alkylation of a Carbamate using Cs₂CO₃

This protocol provides a robust starting point for the N-alkylation of a secondary carbamate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carbamate substrate (1.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (to make a 0.1 - 0.5 M solution).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and Tetrabutylammonium Iodide (TBAI, 0.1 eq) in one portion.

  • Deprotonation: Stir the suspension at 0 °C for 15-30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting Flowchart

This flowchart provides a logical sequence for optimizing a problematic N-alkylation reaction.

dot

TroubleshootingFlowchart N-Alkylation Troubleshooting Workflow start Start: Low Yield or Side Products Observed check_sm Problem: Incomplete Conversion? start->check_sm check_base Using NaH or K₂CO₃? check_sm->check_base Yes check_side_product Main Side Product? check_sm->check_side_product No switch_base Action: Switch to Cs₂CO₃ (1.5-2.0 eq) in DMF. Add TBAI (0.1 eq). check_base->switch_base Yes check_temp Running at 0°C or RT? check_base->check_temp No end Re-evaluate Reaction switch_base->end increase_temp Action: Gently heat (40-50 °C) and monitor. check_temp->increase_temp Yes check_temp->end No increase_temp->end o_alkylation O-Alkylation check_side_product->o_alkylation O-Alkylation di_alkylation Di-Alkylation check_side_product->di_alkylation Di-Alkylation check_alkylating_agent Using Tosylate/Sulfate? o_alkylation->check_alkylating_agent switch_alkylating_agent Action: Switch to Alkyl Iodide or Bromide. Add cat. KI if needed. check_alkylating_agent->switch_alkylating_agent Yes check_alkylating_agent->end No switch_alkylating_agent->end check_stoichiometry Using >1.5 eq Alkylating Agent? di_alkylation->check_stoichiometry reduce_stoichiometry Action: Reduce Alkylating Agent to 1.1-1.2 eq. check_stoichiometry->reduce_stoichiometry Yes check_stoichiometry->end No reduce_stoichiometry->end

Caption: A decision-making workflow for troubleshooting common issues.

References

  • BenchChem. Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)
  • Salvatore, R. N., Nagle, A. S., Shin, S. I., & Jung, K. W. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(34), 5913-5915.
  • Maji, B., & Danda, S. (2020). Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under CpCo(III) Catalysis*. Organic Letters, 22(7), 2699-2704. ACS Publications. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2001). Mild and efficient Cs2CO3-promoted N-alkylation of carbamates. Tetrahedron Letters, 42(34), 5913-5915. ElectronicsAndBooks.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. PubMed Central. [Link]

  • G. Fodor, et al. (1971). Methyl basicity and nucleophilicity: the N- and O-alkylation of carbamates. Journal of the Chemical Society D: Chemical Communications, (13), 721. RSC Publishing. [Link]

  • BenchChem.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides. Organic Chemistry Portal. [Link]

  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation ?". ResearchGate. [Link]

  • Aida, T., et al. (2002). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Journal of the Chemical Society, Perkin Transactions 2, (3), 489-497. Available from ResearchGate. [Link]

  • Reddit User Discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

Sources

Technical Support Center: Selective Mono-Methylation of tert-Butyl Azepan-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective N-methylation of tert-butyl azepan-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific synthetic transformation. Over-methylation is a frequent and frustrating side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high selectivity for the desired mono-methylated product.

I. Troubleshooting Guide: Diagnosing and Solving Over-Methylation

This section addresses specific issues you may encounter during the methylation of tert-butyl azepan-4-ylcarbamate.

Issue 1: Significant formation of the di-methylated tertiary amine byproduct.

Root Cause Analysis: The formation of the tertiary amine is often thermodynamically favored in many methylation procedures. The lone pair of the newly formed secondary amine can readily react again with the methylating agent, leading to the undesired di-methylated product. This is particularly prevalent in reactions like the Eschweiler-Clarke methylation where an excess of formaldehyde and formic acid is traditionally used.[1][2]

Recommended Solutions:

  • Stoichiometric Control of Reagents: Carefully control the stoichiometry of your methylating agent. For the Eschweiler-Clarke reaction, reducing the equivalents of both formaldehyde and formic acid can help disfavor the second methylation. Start with a 1:1:1 molar ratio of the amine, formaldehyde, and formic acid and incrementally adjust as needed based on your results.

  • Alternative Methylating Agents: Consider using a bulkier or less reactive methylating agent. While methyl iodide is a common choice, its high reactivity can lead to over-methylation.[3] Dimethyl sulfate or dimethyl carbonate can sometimes offer better control.

  • Tandem Reductive Amination/N-Boc Protection: A highly effective strategy is to perform a direct reductive amination and immediately protect the newly formed secondary amine. One such method involves a one-pot tandem procedure using (Boc)₂O and sodium triacetoxyborohydride (STAB).[4][5] The in-situ protection of the mono-methylated product prevents it from reacting further.

Issue 2: Low conversion of the starting material.

Root Cause Analysis: Insufficient reactivity of the chosen methylating agent, low reaction temperature, or inadequate reaction time can all lead to poor conversion of the starting tert-butyl azepan-4-ylcarbamate. The steric hindrance of the azepane ring and the presence of the bulky Boc protecting group can also slow down the reaction rate.

Recommended Solutions:

  • Optimize Reaction Conditions: For the Eschweiler-Clarke reaction, ensure the temperature is maintained near boiling (typically 80-100 °C) to drive the reaction forward.[6] For other methylating agents, a systematic increase in temperature and reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Choice of Reducing Agent: In reductive amination procedures, the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective than sodium borohydride or sodium cyanoborohydride.[2]

  • Catalyst Activation (if applicable): If you are employing a catalytic method, ensure your catalyst is active. For instance, in heterogeneous catalytic N-methylation using methanol, a catalyst like Pt/C may be employed.[7]

Issue 3: Difficulty in purifying the mono-methylated product from the di-methylated byproduct.

Root Cause Analysis: The mono- and di-methylated products often have very similar polarities, making their separation by standard column chromatography challenging. Their close Rf values on a TLC plate are a good indicator of this potential issue.

Recommended Solutions:

  • Optimize Chromatographic Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., methanol in dichloromethane) may be required to achieve separation. Using a high-performance flash chromatography system can also improve resolution.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize the mixture to alter the polarity of one of the components, facilitating separation. However, this adds extra steps to your synthesis.

  • Focus on Reaction Selectivity: The most effective solution is to optimize the reaction to minimize the formation of the di-methylated product in the first place, thereby simplifying the purification process.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Eschweiler-Clarke reaction and why does it tend to over-methylate?

A1: The Eschweiler-Clarke reaction is a reductive amination that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8][9] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[2] The reaction is driven forward by the irreversible loss of carbon dioxide.[1]

Over-methylation occurs because the newly formed mono-methylated secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of formaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.[10] In fact, the formation of the tertiary amine can be more favorable.[1]

Q2: Are there milder alternatives to the Eschweiler-Clarke reaction for mono-methylation?

A2: Yes, several milder alternatives can provide better selectivity for mono-methylation. These include:

  • Reductive Amination with Sodium Triacetoxyborohydride (STAB): This is a widely used method for the synthesis of secondary amines.[4] It is generally more selective than the Eschweiler-Clarke reaction.

  • Catalytic N-Methylation with Methanol: This "green" chemistry approach uses methanol as the methylating agent in the presence of a catalyst, such as a rhenium or platinum complex.[7][11]

  • Simplified Eschweiler-Clarke Reaction: Recent research has shown that formaldehyde alone can be sufficient to methylate secondary amines without the need for acidic additives, which can be beneficial for acid-sensitive substrates.[12]

Q3: How does the Boc protecting group influence the methylation reaction?

A3: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[13] While it is generally stable to the conditions of the Eschweiler-Clarke reaction, prolonged exposure to strong acids or high temperatures could lead to its partial or complete removal. The bulky nature of the Boc group can also introduce steric hindrance, potentially slowing down the rate of methylation.

Q4: Can I use methyl iodide for the mono-methylation of tert-butyl azepan-4-ylcarbamate?

A4: While methyl iodide is a potent methylating agent, it is often too reactive for selective mono-methylation of primary amines and can easily lead to the formation of quaternary ammonium salts.[3] Controlling the stoichiometry is crucial, but even with one equivalent of methyl iodide, a mixture of starting material, mono-methylated, di-methylated, and even tri-methylated products can be obtained. For this reason, reductive amination methods are generally preferred for selective mono-methylation.

III. Experimental Protocols and Data

Protocol 1: Selective Mono-Methylation via Eschweiler-Clarke Reaction (Optimized for Selectivity)

This protocol is optimized to favor the formation of the mono-methylated product by carefully controlling the stoichiometry of the reagents.

Step-by-Step Methodology:

  • To a solution of tert-butyl azepan-4-ylcarbamate (1.0 eq) in formic acid (1.8 eq), add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • Cool the mixture to room temperature and quench with water and 1M HCl.

  • Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).

  • Extract the aqueous phase with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired tert-butyl N-(azepan-4-yl)-N-methylcarbamate.[8]

Expected Outcome: This procedure should yield the mono-methylated product with significantly reduced formation of the di-methylated byproduct compared to traditional Eschweiler-Clarke conditions that use excess reagents.

ReagentMolar Equivalents
tert-butyl azepan-4-ylcarbamate1.0
Formic Acid1.8
Formaldehyde (37% aq.)1.1

Table 1: Optimized Stoichiometry for Selective Mono-Methylation via Eschweiler-Clarke Reaction.

Protocol 2: One-Pot Selective Synthesis of N-Boc Protected Secondary Amines

This protocol utilizes a tandem direct reductive amination followed by in-situ N-Boc protection to prevent over-alkylation.[4][5]

Step-by-Step Methodology:

  • To a mixture of the aldehyde (e.g., paraformaldehyde, 1.0 eq) and tert-butyl azepan-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add triethylamine (2.5 eq) at room temperature and stir for 1 hour.

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by sodium triacetoxyborohydride (STAB, 2.0 eq).

  • Stir the reaction for an additional 4 hours at room temperature.

  • Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution and extract with CH₂Cl₂.

  • Wash the combined organic fractions with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting product is the N-Boc protected secondary amine.

Expected Outcome: This method provides excellent yields of the N-Boc protected secondary amine, effectively preventing over-alkylation.[4]

Visualizing the Reaction Pathway

Methylation of tert-butyl azepan-4-ylcarbamate start tert-Butyl azepan-4-ylcarbamate mono_methyl Mono-methylated Product (Desired) start->mono_methyl First Methylation di_methyl Di-methylated Product (Undesired) mono_methyl->di_methyl Second Methylation (Over-methylation) reagents Methylating Agent (e.g., HCHO, HCOOH) reagents->start reagents->mono_methyl

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Technical Support Center: Boc Deprotection of tert-Butyl methyl(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Boc deprotection of tert-butyl methyl(azepan-4-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and complete removal of the tert-butoxycarbonyl (Boc) protecting group, yielding the desired methyl(azepan-4-yl)amine.

Troubleshooting Guide: Addressing Incomplete Deprotection

This section addresses specific experimental failures in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: Why is my Boc deprotection incomplete, even with standard TFA/DCM conditions and extended reaction times?

Answer:

Incomplete deprotection of this compound is a common issue that can often be attributed to a combination of steric hindrance and suboptimal reaction conditions. The substrate presents a tertiary carbamate, which is sterically more demanding to protonate and cleave than a secondary carbamate. Additionally, the N-methyl group can influence the conformation of the azepane ring, potentially hindering access of the acidic reagent to the carbamate group.

Several factors could be at play:

  • Insufficient Acid Strength or Concentration: While Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is a standard reagent, the effective acidity might be insufficient for this sterically hindered substrate. The kinetics of Boc deprotection can show a second-order dependence on the acid concentration, meaning a higher concentration of acid can lead to a significant increase in the reaction rate.[1][2]

  • Reaction Equilibrium: The initial protonation step of the Boc group is reversible. If the concentration of the acid is not high enough, the equilibrium may not sufficiently favor the protonated intermediate, leading to a stalled reaction.

  • Water Content: Trace amounts of water in the reaction mixture can compete with the carbamate for the acid, effectively lowering the reagent's potency. It is crucial to use anhydrous solvents and reagents.

Recommended Actions:

  • Increase TFA Concentration: Instead of a 20-25% TFA/DCM mixture, consider increasing the concentration to 50% or even using neat TFA.[3][4] A higher concentration of acid will push the equilibrium towards the protonated intermediate, accelerating the cleavage.

  • Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is a highly effective and often superior alternative for cleaving stubborn Boc groups.[4][5][6][7] This reagent is known for its high acidity and efficiency.

  • Elevated Temperature: Gently warming the reaction mixture to 30-40 °C can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution and careful monitoring to avoid potential side reactions.

Experimental Protocol: Enhanced Deprotection with HCl/Dioxane

This protocol provides a robust method for the complete deprotection of this compound.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a salt, will be significantly more polar than the starting material.[3][8]

  • Upon completion, the product hydrochloride salt may precipitate from the solution. The solid can be collected by filtration and washed with cold diethyl ether.[3]

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude methyl(azepan-4-yl)amine hydrochloride salt.

Self-Validation:

  • TLC Analysis: The disappearance of the starting material spot and the appearance of a new, more polar spot (often at the baseline) that stains with ninhydrin (for secondary amines) indicates product formation.

  • LC-MS Analysis: A clean conversion to the expected mass of the deprotected amine confirms the reaction's success.

Question 2: My LC-MS analysis shows a significant amount of a byproduct with a mass corresponding to the starting material plus 56 amu. What is this, and how can I prevent it?

Answer:

This byproduct is likely the result of N-alkylation of your deprotected amine by the tert-butyl cation generated during the reaction. The mass difference of 56 amu corresponds to the addition of a tert-butyl group (C₄H₈).

The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[9][10] This cation can be trapped by any nucleophile present in the reaction mixture. The newly formed secondary amine product is itself a potent nucleophile and can react with the tert-butyl cation, leading to the formation of the N-tert-butylated byproduct. This is a common side reaction in Boc deprotections, especially when the deprotected amine is a good nucleophile and the reaction is run at higher concentrations or for extended periods.[11][12]

Mitigation Strategies:

  • Use of Scavengers: The most effective way to prevent this side reaction is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your product. Common scavengers include:

    • Anisole or Thioanisole: These are excellent cation traps. Use 5-10 equivalents relative to the substrate.

    • Triethylsilane (TES): TES can reduce the tert-butyl cation to isobutane.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at 0 °C can reduce the rate of the competing alkylation reaction.

    • Dilution: While this may slow down the primary reaction, it can also decrease the probability of intermolecular side reactions.

Troubleshooting Workflow Diagram

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproduct Troubleshooting Byproduct Formation start Incomplete Boc Deprotection Observed check_sm Confirm Starting Material Purity (NMR, LC-MS) start->check_sm check_sm->start Impure incomplete Reaction Incomplete check_sm->incomplete Purity OK byproduct Byproduct Formation (+56 amu) incomplete->byproduct increase_tfa Increase TFA concentration (e.g., to 50%) incomplete->increase_tfa switch_acid Switch to 4M HCl in Dioxane incomplete->switch_acid increase_temp Increase Temperature (e.g., to 40°C) incomplete->increase_temp add_scavenger Add Scavenger (e.g., Anisole) byproduct->add_scavenger lower_temp Lower Reaction Temperature (e.g., to 0°C) byproduct->lower_temp monitor Monitor Reaction by TLC/LC-MS increase_tfa->monitor switch_acid->monitor increase_temp->monitor add_scavenger->monitor lower_temp->monitor monitor->incomplete Still Incomplete complete Reaction Complete monitor->complete Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for Boc deprotection of this substrate?

For a first attempt, treating the substrate with a 25% solution of TFA in anhydrous DCM at room temperature for 1-2 hours is a reasonable starting point.[3] However, as discussed, this may not be sufficient for complete conversion due to the nature of the substrate.

Q2: How do I choose the right analytical method to confirm complete deprotection?

A combination of methods is ideal:

  • TLC: Provides a quick, qualitative assessment of the reaction's progress.[8]

  • LC-MS: Confirms the disappearance of the starting material and the appearance of the product with the correct mass-to-charge ratio. This is also excellent for detecting byproducts.[3][8]

  • ¹H NMR: After work-up, NMR spectroscopy of the crude product can confirm the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm and the appearance of new signals corresponding to the deprotected amine salt.

Q3: My product is a sticky oil after removing the solvent. How can I obtain a solid?

The hydrochloride or trifluoroacetate salt of methyl(azepan-4-yl)amine may be hygroscopic or an oil. To obtain a solid, you can try trituration with a non-polar solvent like diethyl ether or hexane. This can sometimes induce crystallization. Alternatively, dissolving the crude oil in a minimal amount of a polar solvent (like methanol or isopropanol) and then adding a non-polar solvent until turbidity is observed can also promote precipitation of a solid salt.

Q4: Do I need to perform a basic work-up?

This depends on the requirements for your next synthetic step.

  • If the amine salt is required: No basic work-up is needed. Simply isolate the salt after removing the acid and solvent.

  • If the free amine is required: A basic work-up is necessary. After removing the excess acid under reduced pressure, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize the acid.[3][8] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[3][8] Be aware that the free amine may be more volatile or less stable than its salt form.

Data Summary

Reagent SystemTypical ConcentrationTemperature (°C)Typical Reaction TimeKey Considerations
TFA/DCM20-50%0 - Room Temp30 min - 4 hrsPotential for incomplete reaction; risk of N-alkylation.[3]
4M HCl/Dioxane4-5 equivalentsRoom Temp30 min - 2 hrsHighly effective for hindered substrates; product precipitates as HCl salt.[5][6][7]
Oxalyl Chloride/Methanol3 equivalentsRoom Temp1 - 4 hrsA milder alternative, though the mechanism is more complex.[13][14][15]

Reaction Mechanism Visualization

G Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu+ tBuCation tert-Butyl Cation Protonated->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO2 AmineSalt Amine Salt FreeAmine->AmineSalt + H+ Isobutylene Isobutylene + H+ tBuCation->Isobutylene Alkylation N-Alkylated Byproduct tBuCation->Alkylation + Free Amine

Caption: Acid-catalyzed Boc deprotection and side reaction pathway.

References

  • Benchchem. Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Benchchem. Experimental procedure for deprotection of Boc-protected amines.
  • Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
  • Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10183.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • ResearchGate.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Semantic Scholar.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • ResearchGate.
  • Scribd. Rapid N-Boc Deprotection with TFA.
  • ResearchGate. How to confirm BOC deprotection by TFA ?.
  • ResearchG
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Benchchem. Troubleshooting incomplete Boc deprotection.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
  • Springer Nature. Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride.
  • Chemistry Stack Exchange.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.

Sources

Technical Support Center: Purification and Impurity Removal in the Synthesis of tert-Butyl methyl(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I often assist researchers in overcoming the final, yet most critical, hurdle of chemical synthesis: achieving high purity for their target compounds. The synthesis of tert-Butyl methyl(azepan-4-yl)carbamate, a valuable building block in pharmaceutical development, is a process where seemingly minor impurities can significantly impact downstream applications. This guide is structured to provide direct, actionable solutions to common purification challenges, explaining not just the "how" but the fundamental "why" behind each step.

Section 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common initial queries researchers have when encountering purity issues with Boc-protected amines.

Q1: What are the most prevalent impurities I should expect in my crude product?

A: Based on the standard synthetic route involving the reaction of a 4-(methylamino)azepane precursor with di-tert-butyl dicarbonate (Boc₂O), you can anticipate several classes of impurities:

  • Starting Material Carryover: Unreacted 4-(methylamino)azepane.

  • Reagent-Related Byproducts: Unreacted Boc₂O and its breakdown product, tert-butanol.

  • Side-Reaction Products:

    • Di-Boc Species: Protection of the azepane ring nitrogen in addition to the target secondary amine.

    • Deprotected Amine: Loss of the Boc group due to exposure to acidic conditions during work-up or analysis.[1]

  • Process-Related Impurities: Residual solvents (e.g., THF, Dichloromethane, Ethyl Acetate) and catalysts or bases (e.g., Triethylamine, DMAP).[2][3]

Q2: My final product is a persistent oil or waxy solid, not the expected crystalline material. What is the likely cause?

A: An oily or non-crystalline final product is almost always indicative of impurities that disrupt the crystal lattice formation of the pure compound.[4] The most common culprits are:

  • Residual Solvents: Even trace amounts of solvents like ethyl acetate or dichloromethane can prevent crystallization.

  • Greasy Impurities: Unreacted starting materials or byproducts from the Boc-anhydride can lead to an oily consistency.

  • Hygroscopic Nature: The product itself may be hygroscopic, absorbing atmospheric moisture, which can inhibit solidification.[2]

The first troubleshooting step is to dry the material under a high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove volatile residues.[4] If it remains an oil, a purification step is necessary.

Q3: I see multiple spots on my TLC plate even after the reaction should be complete. How do I interpret this?

A: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the reaction. A typical scenario would show:

  • Baseline Spot: The polar starting amine.

  • Higher Rf Spot: The less polar, Boc-protected product.

  • Intermediate Spots: Could indicate partially reacted intermediates or side products.

  • Non-UV Active Spots: Impurities like triethylamine will not be visible under UV light unless a specific stain (like potassium permanganate) is used.[2]

If the starting material spot is still prominent, the reaction is incomplete. If new spots have appeared, side reactions have occurred.

Q4: My NMR spectrum appears clean, but HPLC analysis shows a significant impurity. Why the discrepancy?

A: This is a common scenario. While ¹H NMR is excellent for structural confirmation, it may not resolve signals from structurally similar impurities, especially if they are present at low levels (<5%). HPLC, particularly with a high-resolution column, offers superior separation capabilities for closely related compounds.[5] For carbamates, a C18 reverse-phase column is typically effective for separating the desired product from non-volatile impurities.[6]

Section 2: Troubleshooting Guide for Purification Workflows

This section provides logical workflows to diagnose and solve specific purification problems.

Logical Flow for Purification Troubleshooting

G start Crude Product (Oil or Solid) check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure is_solid Is Product Solid? is_pure->is_solid Yes low_purity Problem: Low Purity is_pure->low_purity No oily_product Problem: Oily Product is_solid->oily_product No final_product Final Product: Dry Under High Vacuum is_solid->final_product Yes crystallize Solution: Trituration / Recrystallization oily_product->crystallize Induce crystallization workup Solution: Optimized Aqueous Work-up low_purity->workup Remove ionic/polar impurities chromatography Solution: Flash Column Chromatography workup->chromatography Separate non-polar impurities chromatography->is_solid Re-assess Purity & Form crystallize->final_product

Caption: Troubleshooting workflow for product purification.

Problem 1: Low Purity After Initial Solvent Evaporation
  • Probable Cause: Significant amounts of ionic or highly polar/non-polar impurities that were not removed during the initial reaction quench. This includes salts (e.g., triethylammonium hydrochloride) and unreacted starting materials.

  • Solution: A rigorous aqueous acid-base work-up is required to remove these impurities before attempting chromatography.

Problem 2: Product Remains an Oil and is Difficult to Handle
  • Probable Cause: The presence of impurities is inhibiting crystallization, or the product is amorphous at room temperature.[4]

  • Solution: Induce crystallization through trituration (slurrying) with a non-polar solvent. This process dissolves the oily impurities while causing the more insoluble desired product to precipitate as a solid.

Problem 3: Close-Running Impurity on TLC/HPLC
  • Probable Cause: An impurity with a polarity very similar to the product, such as a demethylated or ring-protected analog.

  • Solution: High-performance flash column chromatography with an optimized solvent system is necessary. The key is to select a solvent system that maximizes the difference in affinity (ΔRf) between the product and the impurity.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification of this compound.

Protocol 1: Optimized Aqueous Work-up Procedure

This protocol is designed to remove the majority of ionic and highly polar impurities before further purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a weak acid, such as 1M citric acid solution (2 x 5 mL per 1 g). This step protonates and removes basic impurities like unreacted amine and triethylamine into the aqueous layer.[3]

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 5 mL per 1 g). This neutralizes any remaining acid and removes acidic byproducts.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) (1 x 5 mL per 1 g) to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This method is the gold standard for separating neutral organic compounds with differing polarities.

  • Column Packing: Select a silica gel column. A good rule of thumb is to use 50-100 g of silica per 1 g of crude product. Pack the column using the initial eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of DCM and adsorb it onto a small amount of silica gel (~2-3x the mass of the product). Evaporate the solvent to dryness and load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the fractions by TLC. The less polar impurities will elute first, followed by the desired product.

Solvent System Typical Gradient (EtOAc in Hexane) Target Impurities Removed
Hexane / Ethyl Acetate5% → 40%Non-polar byproducts, unreacted Boc₂O
DCM / Methanol1% → 10%More polar impurities, baseline material
Protocol 3: Trituration for Crystallization

This technique is highly effective for converting a purified but oily product into a free-flowing solid.[7][8]

  • Solvent Addition: Place the oily product in a flask. Add a small volume of a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, n-hexane, or pentane).[9]

  • Slurrying: Vigorously stir or swirl the mixture at room temperature or in an ice bath. The desired product should gradually precipitate as a solid. You can use a glass rod to scratch the inside of the flask to help induce crystallization.

  • Isolation: Once a significant amount of solid has formed, collect it by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of the cold trituration solvent to remove any remaining surface impurities.

  • Drying: Dry the resulting solid under high vacuum to obtain the final, purified crystalline product.

Section 4: Analytical Purity Verification

After purification, the identity and purity of the final product must be confirmed.

Analytical Method Purpose Typical Parameters Reference
HPLC Quantitative Purity AssessmentColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA or formic acid. Detection: UV at 210 nm.[5][10]
¹H & ¹³C NMR Structural Confirmation & PuritySolvent: CDCl₃ or DMSO-d₆. Check for characteristic Boc-group protons (~1.4-1.5 ppm, 9H singlet) and azepane ring protons.[3][5]
GC-MS Volatile Impurity AnalysisColumn: Low-polarity capillary (e.g., DB-5ms). Note: Use with caution due to potential thermal degradation of the carbamate.[5][6]
LC-MS Mass Confirmation & Impurity IDCoupled with the HPLC method, provides molecular weight confirmation of the main peak and potential impurities.[11]

References

  • The Acclaim Carbamate Column—A Superior Solution. (n.d.). cromlab-instruments.es. Retrieved from [Link]

  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • Effective Analysis Carbamate Pesticides. (n.d.). Separation Science. Retrieved from [Link]

  • CARBAMATE PESTICIDE ANALYSIS COLUMNS. (n.d.). Chrom8 int. Retrieved from [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. Retrieved from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • tert-butyl N-(azepan-4-yl)-N-methylcarbamate, min 97%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). PubMed Central. Retrieved from [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Challenges in the purification of polar amines like N-methylazepan-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying N-methylazepan-4-amine and Other Polar Amines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar amines. While we will use N-methylazepan-4-amine as a central example, the principles and troubleshooting steps discussed are broadly applicable to a wide range of small, polar, basic compounds.

Polar amines, particularly secondary and tertiary amines like N-methylazepan-4-amine, present a significant purification challenge due to their inherent properties:

  • High Polarity: This makes them highly soluble in polar solvents like water and methanol but poorly soluble in common organic solvents used in extraction and normal-phase chromatography.

  • Basicity: The lone pair of electrons on the nitrogen atom makes these compounds basic. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel stationary phases, resulting in poor peak shape, low recovery, and failed separations.[1][2]

  • Volatility: Smaller amines can be volatile, but their polarity and hydrogen bonding capability can complicate purification by distillation, especially in the presence of water.

This guide provides a structured approach to overcoming these challenges, offering detailed troubleshooting in a question-and-answer format, validated protocols, and the scientific rationale behind each technique. While specific literature on N-methylazepan-4-amine is scarce, the strategies outlined here are based on established principles for purifying analogous structures.[3]

Purification Strategy Selection

Choosing the right purification method is the most critical step. The following decision tree provides a general workflow for selecting an appropriate strategy for a polar amine.

Purification_Strategy start Crude Polar Amine (e.g., N-methylazepan-4-amine) is_salt Is the amine in salt form? start->is_salt is_thermostable Is the amine thermostable & volatile? is_salt->is_thermostable No basify Basify to free amine (e.g., NaHCO3, NaOH) is_salt->basify Yes chromatography Is high purity required? is_thermostable->chromatography No distillation Distillation / Kugelrohr is_thermostable->distillation Yes extraction Liquid-Liquid Acid-Base Extraction chromatography->extraction No (Bulk Purification) np_chrom Normal-Phase Chromatography chromatography->np_chrom Yes basify->is_thermostable rp_chrom Reversed-Phase Chromatography np_chrom->rp_chrom If NP fails hilic_chrom HILIC rp_chrom->hilic_chrom If RP fails (poor retention) iex_chrom Ion-Exchange Chromatography hilic_chrom->iex_chrom Alternative

Caption: A decision workflow for selecting a purification strategy for polar amines.

Section 1: Troubleshooting Normal-Phase Chromatography (NPC)

Normal-phase chromatography on silica gel is often the first method attempted, but it is frequently the most problematic for polar amines.

FAQ 1: Why is my polar amine streaking badly or sticking to the baseline on my silica gel TLC plate/column?

Answer: This is the most common issue and is caused by a strong acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and poor recovery.

Caption: Interaction of a polar amine with a silica surface with and without a basic modifier.

FAQ 2: How can I solve the issue of my amine sticking to the silica gel?

Answer: You need to suppress the interaction with the acidic silanols. There are several effective strategies:

  • Strategy 1: Add a Competing Base to the Mobile Phase. This is the most common solution. A small amount of a volatile tertiary amine, like triethylamine (TEA) or pyridine, is added to the mobile phase.[2] This competing base will preferentially bind to the acidic sites on the silica, allowing your target amine to elute more freely. A typical starting point is 0.5-2% TEA in your eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[4]

  • Strategy 2: Use an Amine-Functionalized or Deactivated Stationary Phase. If adding a mobile phase modifier is insufficient or undesirable, switch to a different stationary phase.[1]

    • Amine-functionalized silica (NH2-silica): These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and creates a more basic environment.[1][5] This often allows for the purification of amines with simple non-polar/polar solvent gradients (e.g., Hexane/Ethyl Acetate).[1]

    • Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds. Use Brockmann Grade I or II for most applications.

  • Strategy 3: Pre-treat the Silica Gel. Before packing your column, you can neutralize the silica. This can be done by making a slurry of the silica in your mobile phase containing 1-5% triethylamine, which helps to deactivate the acidic sites before your compound is loaded.[4]

MethodStationary PhaseMobile Phase ModifierProsCons
Mobile Phase Modification Standard Silica Gel0.5-2% Triethylamine or Ammonia in MethanolReadily available, inexpensiveModifier can be difficult to remove, may alter elution of other impurities
Alternative Phase Amine-functionalized SilicaNone typically requiredExcellent peak shape, no modifier to removeMore expensive than plain silica
Alternative Phase Basic AluminaNone typically requiredEffective for strongly basic aminesCan have different selectivity, may be less readily available
Experimental Protocol: Column Chromatography with a Triethylamine-Modified Mobile Phase
  • TLC Analysis: Develop a suitable solvent system for your separation on a TLC plate. A common system for polar amines is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH). Once you have a rough system, add 1% triethylamine (TEA) to the mobile phase and re-run the TLC to observe the improvement in spot shape.

  • Column Packing: Dry pack your column with silica gel. Flush the column with the initial, least polar mobile phase (e.g., 100% DCM + 1% TEA) until the silica is fully saturated and equilibrated.[4]

  • Sample Loading: Dissolve your crude N-methylazepan-4-amine in a minimum amount of the initial mobile phase. If it is not soluble, use a slightly more polar solvent or the strongest solvent in your gradient (e.g., DCM/MeOH + 1% TEA) but keep the volume minimal.

  • Elution: Run the gradient, slowly increasing the polarity (e.g., increasing the percentage of MeOH). Ensure that 1% TEA is present in all mobile phase compositions used.

  • Fraction Analysis: Collect fractions and analyze them by TLC.

  • Work-up: Combine the pure fractions. The triethylamine can typically be removed under high vacuum or by co-evaporation with a solvent like toluene, as it is more volatile than many target amines.

Section 2: Troubleshooting Reversed-Phase (RP) Chromatography

Reversed-phase chromatography (e.g., on a C18 column) is often the next choice, especially for highly polar compounds that have little or no retention in normal-phase.

FAQ 1: My polar amine is eluting in the solvent front on my C18 column. How can I increase its retention?

Answer: This is a common problem for small, highly polar molecules.[6] They have little affinity for the non-polar C18 stationary phase and are swept through the column with the polar mobile phase. To increase retention, you need to make the amine more hydrophobic (less polar).

  • Strategy 1: Adjust the Mobile Phase pH. The most effective way to increase retention of a basic amine is to increase the pH of the mobile phase.[2] According to the "2 pH rule," you should adjust the mobile phase pH to be at least 2 units above the pKa of your amine.[2] At this high pH, the amine will be in its neutral, free-base form, which is more hydrophobic and will interact more strongly with the C18 stationary phase.

    • Caution: Standard silica-based C18 columns are not stable above pH 7.5-8.[7] You must use a pH-stable column, such as a hybrid-silica or polymer-based column, for high-pH methods.

    • Modifier: Use a volatile buffer like ammonium bicarbonate or add a small amount of a base like triethylamine (0.1%) to both your aqueous and organic mobile phase components.[2]

  • Strategy 2: Use Ion-Pairing Chromatography. If you cannot use high pH, you can add an ion-pairing reagent to the mobile phase.[8] For a positively charged (protonated) amine, you would add an alkyl sulfonate (e.g., sodium dodecyl sulfate). The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while the negatively charged head group remains in the mobile phase. This creates a pseudo-ion-exchange surface that retains the positively charged amine.[9]

FAQ 2: What is HILIC, and should I use it for my polar amine?

Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for purifying compounds that are too polar for reversed-phase.[6][10] It is often described as "reverse-reversed phase."[11]

  • Mechanism: You use a polar stationary phase (like bare silica, diol, or amide columns) and a mobile phase that is high in organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer.[11][12] The water in the mobile phase forms a layer on the surface of the stationary phase. Polar analytes, like N-methylazepan-4-amine, partition into this water layer and are retained. Elution is achieved by increasing the amount of water in the mobile phase.[6]

  • When to use it: HILIC is ideal when your polar amine has little to no retention in reversed-phase chromatography. It provides a powerful alternative separation mechanism.[10]

Section 3: Non-Chromatographic Purification Methods

For bulk purification or when chromatography is not feasible, other methods can be highly effective.

FAQ 1: Can I purify my polar amine using acid-base extraction?

Answer: Yes, this is a classic and highly effective technique for separating amines from neutral or acidic impurities.[13] The principle relies on switching the amine between its water-soluble salt form and its organic-soluble free-base form.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (e.g., DCM, EtOAc) Contains: Amine (R3N), Neutral Impurity step1 Step 1: Acid Wash Add aqueous acid (e.g., 1M HCl) start->step1 sep_funnel1 Separatory Funnel 1 step1->sep_funnel1 organic1 Organic Layer: Neutral Impurity sep_funnel1->organic1 Discard aqueous1 Aqueous Layer: Amine Salt (R3NH+Cl-) sep_funnel1->aqueous1 Collect step2 Step 2: Basify Aqueous Layer Add aqueous base (e.g., 2M NaOH) to pH > 10 aqueous1->step2 sep_funnel2 Separatory Funnel 2 step2->sep_funnel2 Add fresh organic solvent aqueous2 Aqueous Layer: Inorganic Salts (NaCl) sep_funnel2->aqueous2 Discard organic2 Organic Layer: Pure Amine (R3N) sep_funnel2->organic2 Collect & Dry end Evaporate Organic Solvent to obtain Pure Amine organic2->end

Caption: Workflow for the purification of a polar amine using acid-base liquid-liquid extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat 2-3 times. The amine will be protonated to form its hydrochloride salt and will move into the aqueous layer. Neutral organic impurities will remain in the organic layer.[13][14]

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent to remove any remaining neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the pH is strongly basic (pH > 10). This will regenerate the free amine, which may cause the solution to become cloudy.[14]

  • Re-extraction: Extract the now basic aqueous layer 3-4 times with fresh organic solvent (DCM or EtOAc). The neutral, free amine will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

FAQ 2: Is distillation a viable option for N-methylazepan-4-amine?

Answer: It can be, provided the amine is sufficiently volatile and thermally stable. For small polar amines, distillation can be an excellent method for removing non-volatile impurities.[4] However, strong intermolecular hydrogen bonding can raise the boiling point, and the presence of water can lead to the formation of azeotropes. Kugelrohr distillation is often preferred for small-scale purifications as it minimizes losses.

Section 4: Derivatization as a Purification Strategy

FAQ 1: My amine is extremely polar and difficult to handle with any of the above methods. What else can I do?

Answer: If direct purification is failing, you can temporarily change the chemical nature of the amine through derivatization. This involves reacting the amine with a reagent to form a less polar, more "well-behaved" derivative that is easier to purify by standard chromatography. After purification, the protecting group is removed to regenerate the pure amine.

  • Common Derivatives for Amines:

    • Boc Protection: Reacting the amine with Di-tert-butyl dicarbonate (Boc₂O) to form a tert-butyl carbamate (Boc-amine). Boc-protected amines are much less polar and chromatograph beautifully on silica gel. The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

    • Sulfonamides: Reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or nosyl chloride) to form a sulfonamide. These are also crystalline, non-basic solids that are easy to purify.[15]

This strategy adds two steps to your synthesis (protection and deprotection) but can save significant time and material if direct purification proves intractable.

References

  • Amine purification. (2011). Science Forums. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • How to purify Amine? (2022). YouTube. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31033]([Link] SFC/how-good-is-sfc-for-polar-analytes/31033)

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]

  • Desiccant efficiency in solvent and reagent drying. 5. Amines. (1981). The Journal of Organic Chemistry. [Link]

  • Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]

  • Choosing HPLC Columns for Rapid Method Development. (2013). Agilent. [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]

  • Methylamines purification by distillation and purge. (1981).
  • aliphatic amines extraction: Topics. (n.d.). Science.gov. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? (2018). Reddit. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). National Institutes of Health. [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Sulzer. [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019). RSC Publishing. [Link]

  • Small Polar Molecules: A Challenge in Marine Chemical Ecology. (2016). National Institutes of Health. [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis. (2020). ResearchGate. [Link]

  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

  • Organic amine flash purification using a novel stationary phase. (2015). ResearchGate. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). AZoM. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]

  • Structure–function study of tertiary amines as switchable polarity solvents. (2017). ResearchGate. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. [Link]

  • Reverse Phase HPLC: Benefits, Applications & Techniques. (2023). Phenomenex. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. (2020). PubMed Central. [Link]

  • Amine acid salt compounds and process for the production thereof. (1997).
  • Supercritical Fluid Chromatography. (2022). Chemistry LibreTexts. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (2002). LCGC Europe. [Link]

Sources

Improving solubility of tert-Butyl methyl(azepan-4-yl)carbamate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistry, this guide from the Applications & Innovations Group provides a deep dive into a common yet challenging laboratory scenario: achieving optimal solubility for tert-Butyl methyl(azepan-4-yl)carbamate to ensure reaction success. Researchers frequently encounter solubility hurdles with Boc-protected intermediates, which can lead to sluggish, incomplete, or failed reactions. This document serves as a comprehensive technical support center, offering structured troubleshooting advice and foundational knowledge to overcome these obstacles.

As Senior Application Scientists, we move beyond simple protocols. We illuminate the "why" behind each step, grounding our recommendations in established chemical principles to empower you to make informed decisions in your own experiments.

Troubleshooting Guide: From Suspension to Solution

This section addresses specific, hands-on problems you may encounter in the lab.

Issue 1: My this compound will not fully dissolve in the initial reaction solvent.

This is the most frequent challenge. The molecular structure, featuring a nonpolar tert-butyl group and a polar azepane ring, gives the compound an intermediate polarity, making solvent selection non-obvious.

Root Cause Analysis:

The solubility of a compound is governed by the principle of "like dissolves like." The carbamate's structure presents a dual nature. While the Boc group increases lipophilicity compared to the parent amine, the azepane ring and the carbamate linkage itself retain polar characteristics, including hydrogen bond accepting capabilities. If the chosen solvent's polarity does not adequately match this profile, solubility will be limited. In some cases, if the parent amine was a zwitterionic compound (e.g., an amino acid), the Boc-protected version may also exhibit poor solubility in many common solvents.[1]

Systematic Solubilization Protocol:

  • Consult a Solvent Polarity Chart: Begin by selecting a solvent that is appropriate for your reaction's chemical requirements (e.g., aprotic for reactions involving strong bases).

  • Perform a Small-Scale Solubility Test: Before committing your entire batch of material, test the solubility in a few candidate solvents.

    • Add ~5-10 mg of your carbamate to a small vial.

    • Add the chosen solvent dropwise (e.g., in 100 µL increments) while stirring or vortexing.

    • Observe the dissolution. This will give you a qualitative feel for the required solvent volume.

  • Introduce Co-solvents: If solubility is poor in a single solvent, a binary mixture can be highly effective. The goal is to fine-tune the dielectric constant of the medium.

    • For overly polar starting solvents (e.g., methanol), add a less polar co-solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • For nonpolar starting solvents (e.g., Toluene), add a more polar co-solvent like THF or Acetonitrile (ACN). A common practice for Boc protections involves using mixtures like water/THF or water/methanol to dissolve polar amine starting materials.[2][3]

  • Apply Moderate Heat: Gently warming the mixture can significantly increase both the rate of dissolution and the ultimate solubility.

    • Caution: The Boc group can be thermally labile, especially under acidic or basic conditions.[4] It is recommended to keep the temperature below 55-60°C unless literature for your specific reaction indicates otherwise. Always monitor for signs of degradation (e.g., color change, gas evolution).

  • Consider an Alternative Solvent System: If the above steps fail, a more fundamental change may be needed. Refer to the table below for guidance.

Data Presentation: Solvent Selection Table for Boc-Protected Amines

Solvent ClassExample SolventsTypical PolaritySuitability for this compoundNotes & Considerations
Polar Aprotic THF, Acetonitrile, DMF, DMSOHighGood to Excellent. Often the best starting point.DMF and DMSO have high boiling points and can be difficult to remove. THF is a versatile choice for many reaction types.[3][5]
Chlorinated Dichloromethane (DCM), ChloroformMediumGood. DCM is a common choice for Boc-deprotection with TFA, indicating good solubility.[5] Often used in co-solvent systems.
Polar Protic Methanol, Ethanol, IsopropanolHighModerate to Good. Can participate in reactions (transesterification) under certain conditions. Methanol is often used in Boc protection reactions.[2]
Ethers Diethyl Ether, Dioxane, MTBELow to MediumLow to Moderate. Dioxane is a viable option.[2] Diethyl ether is likely too nonpolar.
Hydrocarbons Toluene, HexanesLowPoor. Generally unsuitable as a primary solvent but can be used as a co-solvent to reduce polarity.
Aqueous WaterHighVery Poor. Water is sometimes used as a co-solvent in biphasic systems, especially during Boc protection reactions with a base like NaHCO₃.[2][6]
Issue 2: The reaction is sluggish or stalls, and the mixture is not a clear solution.

A heterogeneous reaction mixture is a clear indicator that poor solubility is limiting the reaction rate. The reactants must be in the same phase to interact effectively.

Troubleshooting Workflow:

The following decision tree provides a logical path to diagnose and solve the problem.

G start Sluggish Reaction & Heterogeneous Mixture check_homo Is the starting material fully dissolved before adding other reagents? start->check_homo optimize Implement Systematic Solubilization Protocol (See Issue 1) check_homo->optimize No precip Is a new solid forming as the reaction proceeds? check_homo->precip Yes recheck Is the mixture now homogeneous? optimize->recheck proceed Reaction should proceed. Monitor progress (TLC, LCMS). recheck->proceed Yes consider_alt Consider alternative issues: - Catalyst poisoning? - Reagent degradation? - Unfavorable equilibrium? recheck->consider_alt No product_sol The product or a salt byproduct may be insoluble in the current system. precip->product_sol add_cosolvent Add a co-solvent to solubilize the precipitating species. product_sol->add_cosolvent add_cosolvent->proceed

Caption: Decision tree for troubleshooting sluggish, heterogeneous reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best "go-to" solvents for dissolving this compound?

For most applications, start with DCM or THF . These solvents offer a good balance of polarity and are generally compatible with a wide range of subsequent reaction steps. For reactions requiring more polar conditions, Acetonitrile or DMF are excellent choices.

Q2: How does the Boc group change the solubility compared to the un-protected methyl(azepan-4-yl)amine?

The tert-butoxycarbonyl (Boc) group is large and nonpolar. Its addition to the parent amine drastically reduces solubility in polar protic solvents like water and significantly increases solubility in less polar organic solvents like DCM, THF, and ethyl acetate.[2]

Q3: What are the risks of heating to improve solubility?

The primary risk is the acid- or base-catalyzed thermal deprotection of the Boc group. The Boc group is designed to be removed under acidic conditions (e.g., with TFA or HCl).[2][5] If your reaction mixture contains even trace acidic or strong basic components, heating can initiate premature cleavage of the protecting group, leading to side products. Thermal deprotection can even occur without a catalyst at higher temperatures (>150 °C).[4]

Q4: My starting material is the hydrochloride salt of the carbamate. How do I handle this?

If you have the HCl salt, the azepane nitrogen is protonated. This will make the compound more soluble in polar, protic solvents and nearly insoluble in nonpolar organic solvents. Before proceeding with a reaction that requires the free base, you must neutralize the salt. This is typically done by dissolving the salt in a suitable solvent and adding a base (e.g., triethylamine (TEA), NaHCO₃, or K₂CO₃) until the free base is formed. This is often followed by extraction into an organic solvent.

Q5: Why did my clear reaction mixture turn into a thick slurry overnight?

This usually indicates that the product of the reaction is less soluble in the solvent system than the starting material. This can sometimes be advantageous, as it allows for product isolation by simple filtration. However, if the reaction is not yet complete, the precipitation can encapsulate the remaining starting material, effectively stopping the reaction. If this occurs, you may need to add a co-solvent that better solubilizes the product to drive the reaction to completion.

Experimental Workflow: Systematic Solvent Screening

This protocol outlines a reliable method for determining an optimal solvent or co-solvent system for your carbamate.

G cluster_0 Preparation cluster_1 Initial Dissolution Test (Room Temp) cluster_2 Analysis & Optimization prep1 Weigh 5-10 mg of carbamate into 4 separate vials prep2 Label vials with test solvents: 1. DCM 2. THF 3. ACN 4. MeOH prep1->prep2 test1 Add 100 µL of solvent to each vial test2 Vortex/Stir for 1 minute test1->test2 test3 Observe and record solubility (Insoluble, Partially Soluble, Soluble) test2->test3 test4 If not fully soluble, add another 100 µL. Repeat up to 1 mL. test3->test4 analysis1 Identify the best single solvent analysis2 If no single solvent is ideal, test binary mixtures based on results (e.g., DCM/MeOH) analysis1->analysis2 analysis3 If still poor, test with gentle warming (40-50°C) in the most promising system analysis2->analysis3

Caption: Workflow for systematic solvent screening.

References

  • Amine Protection / Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC) - NIH. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • tert-Butyl carbamate. PubChem. [Link]

  • Having great trouble with a Boc-protection reaction. Reddit r/chemhelp. [Link]

  • Carbamate. Wikipedia. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Tert-Butyl Carbamate. Pharmaffiliates. [Link]

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Scaling up N-methylation reactions without compromising yield

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Maximizing Yield and Purity in Large-Scale Synthesis

Welcome to the technical support center for N-methylation reactions. As a senior application scientist, I understand that transitioning a successful bench-scale N-methylation to a pilot or production scale presents a unique set of challenges. What works for a few milligrams often falters when dealing with kilograms, leading to frustrating drops in yield, unexpected side products, and complex purification hurdles. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, experience-driven solutions to overcome these scale-up obstacles.

Here, we will move beyond simple procedural lists and delve into the "why" behind each recommendation. By understanding the underlying chemical principles, you will be empowered to troubleshoot effectively and develop robust, scalable N-methylation protocols.

Troubleshooting Common Scale-Up Issues

This section addresses the most frequent problems encountered during the scale-up of N-methylation reactions. Each issue is presented in a question-and-answer format, providing a clear path from problem identification to resolution.

Issue 1: My Yield Dropped Significantly After Scaling Up. What Went Wrong?

A decrease in yield upon scale-up is a classic and often multifaceted problem. Let's break down the potential culprits and how to address them systematically.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and optimal temperature throughout the reaction mixture. Hot spots can lead to decomposition of reactants or products, while cold spots can slow down the reaction rate, resulting in incomplete conversion.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Do not rely solely on the jacket temperature of the reactor. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture.

      • Improve Agitation: Ensure your reactor's stirring mechanism is adequate for the increased volume. Baffles can be installed to improve mixing and heat distribution.

      • Controlled Reagent Addition: For highly exothermic reactions, consider adding the methylating agent or base slowly and controllably to manage the heat generated.

  • Poor Mass Transfer & Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can promote side reactions. This is especially critical in heterogeneous reactions or when dealing with viscous reaction mixtures.

    • Troubleshooting Steps:

      • Optimize Stirrer Design and Speed: The type of impeller and stirring speed should be re-evaluated for the larger scale. A retreat curve impeller is often a good choice for large reactors.

      • Solvent Selection: A solvent that provides good solubility for all reactants at the reaction temperature is crucial. Consider a co-solvent system if a single solvent is insufficient.

  • Changes in Reagent Stoichiometry: While seemingly straightforward, accurately maintaining the stoichiometry of all reagents can be challenging on a larger scale.

    • Troubleshooting Steps:

      • Calibrate Addition Equipment: Ensure that pumps and addition funnels are accurately calibrated for the larger volumes.

      • Account for Reagent Purity: Use reagents with a well-defined purity and account for any impurities in your stoichiometric calculations.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions related to scaling up N-methylation reactions.

Q1: Which methylating agent is best for my large-scale reaction?

The choice of methylating agent is a critical decision that impacts safety, cost, and reaction performance. While highly reactive agents like methyl iodide and dimethyl sulfate are common in lab-scale synthesis, their high toxicity and volatility pose significant challenges on a larger scale.[1][2]

  • For robust and safer alternatives, consider:

    • Reductive Amination: Using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride, or H₂ with a catalyst) is a widely used and scalable method.[3][4][5]

    • Dimethyl Carbonate (DMC): A greener and less toxic alternative, though it often requires higher temperatures and pressures.

    • Methanol: Can be used as a methylating agent in the presence of a suitable catalyst, offering a cost-effective and sustainable option.[6][7]

Q2: How can I minimize the formation of quaternary ammonium salts (over-methylation)?

Over-methylation is a common side reaction, especially with highly reactive methylating agents and unhindered amines.

  • Strategies to improve selectivity include:

    • Control Stoichiometry: Use a slight excess of the amine substrate relative to the methylating agent.

    • Lower Reaction Temperature: This can help to favor the mono-methylation product.

    • Choice of Base: A milder base can sometimes reduce the rate of the second methylation.

    • Use of Protecting Groups: For primary amines, a temporary protecting group can be used to allow for mono-methylation, followed by deprotection.

Q3: My product is difficult to purify at scale. What are my options?

Purification is often a major bottleneck in large-scale synthesis.

  • Consider the following purification strategies:

    • Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method.

    • Liquid-Liquid Extraction: Optimize your extraction conditions (pH, solvent choice) to selectively remove impurities. For basic amine products, an acid wash can be very effective.[1]

    • Chromatography: While often a last resort at large scale due to cost and solvent usage, it may be necessary for high-purity requirements. Consider using more cost-effective silica gel or exploring alternative stationary phases.

Data Presentation: Comparison of Common Methylating Agents for Scale-Up

Methylating AgentKey AdvantagesKey DisadvantagesSafety Considerations
Dimethyl Sulfate High reactivity, cost-effective.Highly toxic, carcinogenic, requires careful handling.[2][8][9][10]Use in a closed system with proper ventilation and personal protective equipment.[9]
Methyl Iodide High reactivity, versatile.[2]Toxic, volatile, can lead to over-methylation.[1][2]Handle in a well-ventilated fume hood.
Formaldehyde (Reductive Amination) Cost-effective, good for selective methylation.[3]Requires a reducing agent, can be sensitive to functional groups.Formaldehyde is a suspected carcinogen.
Dimethyl Carbonate (DMC) Low toxicity, environmentally friendly.Lower reactivity, may require high temperatures/pressures.Generally considered a safer alternative.

Experimental Protocols

Protocol 1: General Procedure for Scalable Reductive N-Methylation of a Secondary Amine

This protocol provides a general framework for the N-methylation of a secondary amine using formaldehyde and sodium triacetoxyborohydride. Note: This is a general guideline and may require optimization for your specific substrate.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge the secondary amine (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Initial Cooling: Cool the mixture to 0-5 °C with an external cooling bath.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.1 - 1.5 eq) to the stirred mixture, maintaining the internal temperature below 10 °C.

  • Stirring: Allow the mixture to stir at 0-5 °C for 30-60 minutes.

  • Reducing Agent Addition: In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.2 - 1.5 eq) in the reaction solvent. Add this slurry portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (e.g., crystallization, chromatography).

Visualizations

Logical Workflow for Scaling Up N-Methylation

scaling_up_workflow cluster_planning Phase 1: Planning & Feasibility cluster_optimization Phase 2: Process Optimization cluster_scaleup Phase 3: Scale-Up Execution start Define Scale-Up Goals (Batch Size, Purity) reagent_selection Select Methylating Agent (Safety, Cost, Reactivity) start->reagent_selection Initial Assessment solvent_screening Solvent Screening (Solubility, Boiling Point) reagent_selection->solvent_screening safety_assessment Conduct Safety Assessment (Exotherm, Toxicity) solvent_screening->safety_assessment small_scale Optimize on Small Scale (Temperature, Stoichiometry, Time) safety_assessment->small_scale analytical_dev Develop Analytical Methods (In-Process Controls) small_scale->analytical_dev workup_opt Optimize Workup & Purification analytical_dev->workup_opt pilot_batch Perform Pilot Batch (Monitor Key Parameters) workup_opt->pilot_batch troubleshooting Troubleshoot Deviations (Yield, Purity) pilot_batch->troubleshooting troubleshooting->pilot_batch validation Validate Process troubleshooting->validation production Full-Scale Production validation->production

Caption: A logical workflow for scaling up N-methylation reactions.

Mechanism of Eschweiler-Clarke Reaction

eschweiler_clarke amine Primary/Secondary Amine (R₂NH) hemiaminal Hemiaminal Intermediate amine->hemiaminal + Formaldehyde formaldehyde Formaldehyde (CH₂O) formaldehyde->hemiaminal iminium Iminium Ion ([R₂N=CH₂]⁺) hemiaminal->iminium - H₂O product Tertiary Amine (R₂NCH₃) iminium->product + H⁻ (from Formic Acid) formic_acid Formic Acid (HCOOH) formic_acid->product co2 Carbon Dioxide (CO₂) formic_acid->co2 Hydride Transfer

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. (2025). Retrieved from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. (2022). Retrieved from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. MDPI. (n.d.). Retrieved from [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. (2024). Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. (2023). Retrieved from [Link]

  • Late-Stage Methylation of Drug Molecules. YouTube. (2023). Retrieved from [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

  • Dimethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Pharmaceuticals containing N-methylated and N-dimethylated drugs. ResearchGate. (n.d.). Retrieved from [Link]

  • Is there any way to increase the N-methylation response of aliphatic amines?. (2023). Retrieved from [Link]

  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025). Retrieved from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. (n.d.). Retrieved from [Link]

  • ICSC 0148 - DIMETHYL SULFATE. (n.d.). Retrieved from [Link]

  • Reductive methylation of nitroarenes to N-methylamines. a Present work.... ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-methylated cyclic peptides. ResearchGate. (n.d.). Retrieved from [Link]

  • DIMETHYL SULPHATE. Chemstock. (n.d.). Retrieved from [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019). Retrieved from [Link]

  • A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-Like Setup. ResearchGate. (n.d.). Retrieved from [Link]

  • Possible OTC, 'safe' methylating agents. Sciencemadness.org. (2015). Retrieved from [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. (2022). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of tert-Butyl methyl(azepan-4-yl)carbamate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of tert-Butyl methyl(azepan-4-yl)carbamate using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the technique, present a detailed experimental protocol, and offer a thorough interpretation of the resulting spectral data. Furthermore, we will compare the utility of ¹H NMR with alternative analytical methods, providing a comprehensive perspective for researchers, scientists, and professionals in drug development.

The Imperative of Structural Integrity in Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of success. An erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. This compound, a molecule featuring a Boc-protected amine on an azepane scaffold, presents a unique set of structural features that are ideally suited for characterization by ¹H NMR spectroscopy. This guide will demonstrate how a meticulous analysis of a ¹H NMR spectrum can provide irrefutable evidence for the connectivity and stereochemistry of this compound.

Core Principles of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of hydrogen nuclei (protons).[1][2] When placed in a strong magnetic field, these nuclei can exist in different spin states. By applying a radiofrequency pulse, we can induce transitions between these states, and the energy required for this transition provides a wealth of information about the proton's local chemical environment.[1] The key parameters we extract from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the degree of electron shielding around the proton.[3][4] Electron-withdrawing groups will "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups will "shield" it, resulting in a lower chemical shift (upfield).[3]

  • Integration: The area under each signal is directly proportional to the number of protons giving rise to that signal.[4][5] This allows for the determination of the relative ratio of different types of protons within the molecule.

  • Spin-Spin Splitting (Multiplicity): The interaction of the magnetic fields of neighboring, non-equivalent protons causes signals to be split into multiple lines (e.g., a singlet, doublet, triplet). The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[6]

  • Coupling Constant (J): The distance between the individual lines of a split signal is the coupling constant, measured in Hertz (Hz).[7] The magnitude of J provides valuable information about the dihedral angle between coupled protons and the number of bonds separating them.[8]

Experimental Workflow for ¹H NMR Analysis

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural validation. The following protocol outlines a standardized workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_A Weigh ~5-10 mg of This compound node_B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) node_A->node_B node_C Add a small amount of TMS (internal standard) node_B->node_C node_D Transfer solution to a 5 mm NMR tube node_C->node_D node_E Insert NMR tube into the spectrometer's probe node_D->node_E node_F Lock and shim the magnetic field node_E->node_F node_G Acquire the ¹H NMR spectrum (e.g., 16-64 scans) node_F->node_G node_H Apply Fourier Transform node_G->node_H node_I Phase and baseline correct the spectrum node_H->node_I node_J Calibrate the chemical shift scale to TMS (0.00 ppm) node_I->node_J node_K Integrate signals and analyze multiplicities and coupling constants node_J->node_K

Caption: Standard workflow for ¹H NMR analysis.

Causality Behind Experimental Choices:
  • Deuterated Solvents: Solvents in which protons are replaced with deuterium (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.[3]

  • Tetramethylsilane (TMS): TMS is an inert, volatile compound with 12 chemically equivalent protons that produce a sharp singlet at a high field. It is used as an internal standard to reference the chemical shift scale to 0.00 ppm.[9]

Interpreting the ¹H NMR Spectrum of this compound

The structure of this compound presents several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

G tert-Butyl_methyl_azepan_4_yl_carbamate G cluster_signals Key Signal Identification cluster_validation Structural Confirmation start Analyze ¹H NMR Spectrum signal_A Is there a sharp singlet at ~1.45 ppm integrating to 9H? start->signal_A signal_D Is there a singlet at ~2.85 ppm integrating to 3H? start->signal_D signal_E Is there a multiplet at ~3.8-4.0 ppm integrating to 1H? start->signal_E signal_BC Are there complex multiplets in the ~1.6-2.9 ppm region integrating to 8H? start->signal_BC confirm_boc Presence of Boc group confirmed. signal_A->confirm_boc confirm_nme Presence of N-Methyl group confirmed. signal_D->confirm_nme confirm_azepane_ch Substituted azepane C4-H confirmed. signal_E->confirm_azepane_ch confirm_azepane_ch2 Azepane ring backbone confirmed. signal_BC->confirm_azepane_ch2 final_conclusion Structure of this compound is validated. confirm_boc->final_conclusion confirm_nme->final_conclusion confirm_azepane_ch->final_conclusion confirm_azepane_ch2->final_conclusion

Caption: Logical workflow for spectral interpretation and validation.

Comparative Analysis with Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-faceted approach to structural elucidation provides the highest level of confidence.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed proton environment, connectivity, and relative stereochemistry.Non-destructive, provides rich structural detail.Can have overlapping signals in complex molecules, requires larger sample amounts than MS.
¹³C NMR Number of unique carbon environments, information on carbonyls and quaternary carbons.Complements ¹H NMR, simpler spectra due to lack of C-C coupling.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula confirmation.Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast and simple, good for identifying key functional groups.Provides limited information on the overall carbon skeleton.

In practice, these techniques are used in a complementary fashion. For instance, MS would confirm the molecular weight of 228.34 g/mol for C₁₂H₂₄N₂O₂, and IR spectroscopy would show a characteristic strong absorbance around 1680-1700 cm⁻¹ for the carbamate C=O stretch, corroborating the data obtained from NMR.

Conclusion

The structural validation of this compound is unequivocally achieved through a comprehensive analysis of its ¹H NMR spectrum. The distinct signals for the tert-butyl and N-methyl groups, in conjunction with the characteristic multiplets of the azepane ring protons, provide a unique spectral fingerprint. The integration values confirm the correct proton count for each functional group, while the chemical shifts and splitting patterns are fully consistent with the proposed molecular architecture. When used alongside complementary techniques such as ¹³C NMR and Mass Spectrometry, ¹H NMR spectroscopy stands as an indispensable tool for ensuring the structural integrity of novel chemical entities in the rigorous process of drug discovery and development.

References

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A Comparative Guide to N-Methylation Reagents for Carbamates: From Classical to Contemporary Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the N-methylation of carbamates stands as a critical chemical transformation. This modification can profoundly influence a molecule's pharmacological profile, enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets. The choice of a methylating agent is therefore a pivotal decision in the synthetic workflow, balancing reactivity, selectivity, safety, and scalability. This guide provides an in-depth comparative analysis of common N-methylation reagents for carbamates, offering experimental insights and data to inform your selection process.

The Strategic Importance of N-Methylation in Carbamates

Carbamates are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. The introduction of a methyl group onto the carbamate nitrogen can lock in specific conformations, disrupt hydrogen bonding networks, and sterically shield the labile carbamate linkage from enzymatic hydrolysis. These subtle molecular edits often translate to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic properties.

A Comparative Overview of N-Methylation Reagents

The selection of an appropriate N-methylation reagent is a multi-faceted decision, weighing the inherent reactivity of the agent against its safety profile and the specific requirements of the carbamate substrate. This section delves into a comparative analysis of four key classes of methylating agents: traditional alkyl halides, dialkyl sulfates, diazomethane and its safer analogue, and green methylating agents.

The Workhorses: Methyl Iodide and Dimethyl Sulfate

Methyl iodide (MeI) and dimethyl sulfate (DMS) are the classical, go-to reagents for N-methylation. Their high reactivity and broad applicability have cemented their place in the synthetic chemist's toolbox.

  • Methyl Iodide (MeI): A highly reactive and versatile methylating agent, MeI readily participates in SN2 reactions with the deprotonated carbamate nitrogen. The iodide ion is an excellent leaving group, facilitating rapid reaction kinetics. However, its high volatility, toxicity, and status as a suspected carcinogen necessitate stringent handling precautions.[1]

  • Dimethyl Sulfate (DMS): DMS is a powerful and cost-effective methylating agent, often favored in industrial settings.[2] It is less volatile than MeI but is extremely toxic, corrosive, and a suspected carcinogen, demanding rigorous safety protocols.[2]

Mechanism of Action: Both MeI and DMS operate via a classical SN2 mechanism. The reaction is initiated by the deprotonation of the carbamate nitrogen using a suitable base, generating a nucleophilic carbamate anion. This anion then attacks the electrophilic methyl group of the reagent, displacing the halide or sulfate leaving group.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Carbamate R-NH-C(=O)OR' Anion R-N⁻-C(=O)OR' Carbamate->Anion Carbamate->Anion + Base Base Base BaseH Base-H⁺ Anion->BaseH Anion2 R-N⁻-C(=O)OR' Product R-N(CH₃)-C(=O)OR' Anion2->Product Anion2->Product + CH₃-X MeX CH₃-X (X = I, OSO₃CH₃) X_ion X⁻ Product->X_ion

Caption: General SN2 mechanism for carbamate N-methylation.

The Precision Tool: Diazomethane and Trimethylsilyldiazomethane

Diazomethane is renowned for its ability to methylate acidic protons under mild conditions. However, its extreme toxicity and explosive nature have led to the development of safer alternatives.

  • Diazomethane (CH₂N₂): A highly effective reagent for the methylation of carboxylic acids and phenols, diazomethane can also be used for carbamates, although less commonly due to its hazardous nature. It is almost always generated and used in situ.[1]

  • Trimethylsilyldiazomethane (TMS-diazomethane): As a commercially available and more stable liquid, TMS-diazomethane has emerged as a safer substitute for diazomethane.[3] It is a versatile reagent for the methylation of various functional groups, including carboxylic acids.[4] While less common for direct carbamate N-methylation, its reactivity can be harnessed for this purpose.

Mechanism of Action: The mechanism with diazomethane involves protonation by the acidic N-H of the carbamate (if sufficiently acidic) to form a methyldiazonium cation, which then methylates the carbamate anion. For TMS-diazomethane, the reaction with acidic protons is also a key pathway, often catalyzed by methanol.

Diazomethane_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Methylation Carbamate R-NH-C(=O)OR' Intermediate1 R-N⁻-C(=O)OR' + (CH₃)₃SiCH₂N₂⁺ Carbamate->Intermediate1 Carbamate->Intermediate1 + (CH₃)₃SiCHN₂ TMSCHN2 (CH₃)₃SiCHN₂ Intermediate2 R-N⁻-C(=O)OR' + (CH₃)₃SiCH₂N₂⁺ Product R-N(CH₃)-C(=O)OR' Intermediate2->Product Intermediate2->Product Rearrangement & Methyl Transfer Byproduct + N₂ + (CH₃)₃Si-adducts DMC_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Carbamate R-NH-C(=O)OR' Anion R-N⁻-C(=O)OR' Carbamate->Anion Carbamate->Anion + Base Base Base BaseH Base-H⁺ Anion->BaseH Anion2 R-N⁻-C(=O)OR' Product R-N(CH₃)-C(=O)OR' Anion2->Product Anion2->Product + (CH₃O)₂C=O DMC (CH₃O)₂C=O Byproduct + CH₃OCO₂⁻ Product->Byproduct

Caption: Base-catalyzed N-methylation of a carbamate with DMC.

Data-Driven Comparison of N-Methylation Reagents

ReagentTypical BaseSolventTemp. (°C)Time (h)Yield (%)Safety & HandlingKey AdvantagesKey Disadvantages
Methyl Iodide (MeI) NaH, K₂CO₃THF, DMF, Acetone0 - 602 - 2470 - 95Highly toxic, volatile, suspected carcinogen. Handle in a fume hood with appropriate PPE. [5]High reactivity, reliable, well-established protocols. [5]High toxicity, volatility, potential for over-methylation.
Dimethyl Sulfate (DMS) NaH, NaHCO₃, K₂CO₃Acetone, DMF25 - 1004 - 2060 - 90Extremely toxic, corrosive, suspected carcinogen. Requires stringent safety measures. [2][6]High reactivity, cost-effective for large scale. [2]Extreme toxicity, harsh reaction conditions, waste disposal.
TMS-diazomethane (Often not required)Toluene/MeOH, Ether250.5 - 280 - 99Toxic, handle with care. Safer than diazomethane. [7]High yields, mild conditions, safer than diazomethane. [7][8]Higher cost, potential for side reactions.
Dimethyl Carbonate (DMC) K₂CO₃, DBU, ZeolitesDMC (as solvent), Toluene90 - 18012 - 4850 - 90Low toxicity, biodegradable. Flammable liquid. [9]"Green" reagent, low toxicity, high selectivity for mono-methylation. [10]Lower reactivity, requires higher temperatures or catalysts. [2]

Experimental Protocols

Protocol for N-Methylation of a Boc-Protected Amine using Methyl Iodide

This protocol is adapted for a generic Boc-protected primary amine.

Materials:

  • Boc-protected amine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Methyl iodide (MeI) (2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Allow the hydrogen gas evolution to subside between additions.

  • After the addition of NaH is complete, add the methyl iodide dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylated carbamate.

  • Purify the crude product by flash column chromatography.

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol for N-Methylation of a Carbamate using Dimethyl Sulfate

This protocol is a general procedure for the N-methylation of a carbamate.

Materials:

  • Carbamate (1.0 eq)

  • Anhydrous Acetone or DMF

  • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5 eq)

  • Dimethyl sulfate (DMS) (1.2 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carbamate in anhydrous acetone or DMF, add the powdered potassium carbonate.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the dimethyl sulfate dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-methylated product.

  • Purify by flash column chromatography if necessary.

Safety Precautions:

  • Dimethyl sulfate is extremely toxic and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE, including gloves and safety glasses. Have an ammonia solution ready to neutralize any spills.

Conclusion and Future Outlook

The choice of an N-methylation reagent for carbamates is a critical decision that impacts not only the efficiency of the synthesis but also its safety and environmental footprint. While traditional reagents like methyl iodide and dimethyl sulfate offer high reactivity, their significant toxicity necessitates stringent safety protocols. The development of safer alternatives like trimethylsilyldiazomethane and green reagents such as dimethyl carbonate represents a significant step forward. For academic and early-stage drug discovery research, the high reactivity of methyl iodide under well-controlled conditions remains highly valuable. For process development and large-scale synthesis, the lower cost of dimethyl sulfate is attractive, but the increasing emphasis on green chemistry and worker safety makes dimethyl carbonate an increasingly compelling option, despite its lower reactivity. Future advancements in catalysis will likely further enhance the utility of greener methylating agents, making them more competitive in terms of reaction times and temperatures, and ultimately paving the way for safer and more sustainable pharmaceutical manufacturing.

References

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A Senior Application Scientist's Guide to N-Protected Azepanes: A Comparative Analysis of tert-Butyl methyl(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The azepane scaffold is a privileged seven-membered heterocycle integral to numerous FDA-approved drugs and clinical candidates, valued for its conformational flexibility and ability to explore chemical space.[1][2][3] The synthesis of functionalized azepanes invariably requires the strategic use of nitrogen protecting groups to ensure chemoselectivity and achieve desired synthetic outcomes. While standard Boc, Cbz, and Fmoc protections are commonplace, the nuanced advantages of less common derivatives like tert-butyl methyl(azepan-4-yl)carbamate are often overlooked. This guide provides an in-depth, data-supported comparison of this N-methylated Boc derivative against its traditional counterparts, offering field-proven insights for researchers in organic synthesis and drug development.

The Azepane Motif: A Cornerstone in Medicinal Chemistry

The azepane ring system is a recurring motif in a wide array of pharmacologically active compounds, from kinase inhibitors to antiviral agents.[2][4] Its non-planar, flexible structure allows for optimal binding interactions with diverse biological targets.[3] However, the synthesis of complex, polysubstituted azepanes is a non-trivial pursuit that hinges on the precise control of reactivity at the nitrogen atom.[5][6] This control is exerted through the use of N-protecting groups, which serve as temporary masks during multi-step syntheses.

An ideal protecting group strategy is defined by several key properties: ease of installation and removal, stability to a wide range of reaction conditions, and orthogonality—the ability to be removed selectively in the presence of other protecting groups.[7][8][9] The choice of protecting group is therefore a critical decision that dictates the entire synthetic route.

The Central Intermediate: N-Protected Azepan-4-ones

A common and versatile strategy for producing 4-substituted azepanes is through the reductive amination of an N-protected azepan-4-one.[10][11] This approach provides a robust entry point to a variety of 4-aminoazepane derivatives. The choice of the initial N-protecting group on the azepan-4-one precursor is the first critical decision in the synthetic design.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification Azepane Azepane N_Protected_Azepane N-Protected Azepane (N-Boc, N-Cbz, etc.) Azepane->N_Protected_Azepane ProtectingReagent Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) ProtectingReagent->N_Protected_Azepane Oxidation Oxidation N_Protected_Azepane->Oxidation N_Protected_Ketone N-Protected Azepan-4-one Oxidation->N_Protected_Ketone ReductiveAmination Reductive Amination N_Protected_Ketone->ReductiveAmination FinalProduct 4-Amino-N-Protected Azepane Derivative ReductiveAmination->FinalProduct Amine R¹R²NH Amine->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->ReductiveAmination

Caption: General workflow for synthesizing 4-aminoazepane derivatives.

Comparative Analysis of N-Protecting Groups

This section evaluates four key N-protected azepane building blocks, focusing on their synthesis, stability, and deprotection protocols. The primary synthetic route considered is the reductive amination of the corresponding N-protected azepan-4-one with a primary or secondary amine.

Protecting GroupStructureKey AdvantagePrimary DeprotectionOrthogonal To
Boc (tert-Butoxycarbonyl)Boc-NH-RAcid labile; robust to base and hydrogenolysis.Strong Acid (TFA, HCl)Cbz, Fmoc
Boc(Me) (tert-Butyl Methylcarbamate)Boc-N(Me)-RNon-acidic N-H; stable to strong bases (e.g., BuLi).Strong Acid (TFA, HCl)Cbz, Fmoc
Cbz (Benzyloxycarbonyl)Cbz-NH-RRemoved by hydrogenolysis; stable to mild acid/base.H₂, Pd/CBoc, Fmoc
Fmoc (Fluorenylmethoxycarbonyl)Fmoc-NH-RBase labile; stable to acid and hydrogenolysis.Base (Piperidine)Boc, Cbz
The Standard: tert-Butyl (azepan-4-yl)carbamate (Boc Protection)

The Boc group is arguably the most common amine protecting group in modern organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-mediated removal.

Synthesis: The synthesis of tert-butyl (azepan-4-yl)carbamate and its derivatives is typically achieved via one-pot reductive amination of N-Boc-azepan-4-one. The use of sodium triacetoxyborohydride (STAB) is preferred as it is a mild and selective reducing agent that does not reduce the ketone starting material.[12][13][14]

Stability Profile:

  • Stable: Basic conditions, hydrogenolysis, mild nucleophiles.

  • Labile: Strong acids (e.g., TFA, HCl in dioxane).[15]

Key Limitation: The Acidic N-H Proton A significant, often problematic, feature of the Boc-protected secondary amine is the acidity of the carbamate N-H proton (pKa ≈ 25 in DMSO). In the presence of strong bases, such as organolithium reagents or LDA, this proton is readily abstracted. This can lead to undesired side reactions, complicate reaction pathways, and consume valuable reagents.

Protocol 1: Boc Deprotection

  • Dissolve the Boc-protected azepane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo.

  • Redissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or DIPEA) to obtain the free amine.

The Subject of Comparison: this compound

This derivative addresses the primary limitation of the standard Boc group by replacing the acidic N-H proton with a methyl group. This seemingly minor modification has profound implications for its reactivity.

Synthesis: This compound can be synthesized in two primary ways:

  • Reductive amination of N-Boc-azepan-4-one with methylamine.

  • N-methylation of the pre-formed tert-butyl (azepan-4-yl)carbamate using a methylating agent (e.g., methyl iodide) and a non-nucleophilic base (e.g., NaH).

The first approach is generally more atom-economical and efficient.

Stability Profile & Core Advantage: The stability profile is nearly identical to the standard Boc group, with one critical exception: it is stable to strong, non-nucleophilic bases. The absence of the acidic proton prevents deprotonation, allowing for synthetic transformations that would be incompatible with a standard Boc-protected amine. This is invaluable in scenarios requiring, for example, ortho-lithiation or the use of Grignard reagents in the presence of the protected amine.

Deprotection: The deprotection mechanism and protocol are identical to that of the standard Boc group, proceeding via acid-catalyzed cleavage of the tert-butyl group.[16]

Protocol 2: Synthesis of this compound

  • To a stirred solution of N-Boc-azepan-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add methylamine (1.2 eq, as a solution in THF or EtOH).

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitor by LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel) to yield the title compound.

The Classic: Benzyl (azepan-4-yl)carbamate (Cbz Protection)

The Cbz group is a classic protecting group, renowned for its stability and removal via catalytic hydrogenolysis, a mild and highly selective method.[17]

Synthesis: Typically synthesized via reductive amination of N-Cbz-azepan-4-one.[18][19]

Stability Profile:

  • Stable: Acidic and basic conditions (within limits).

  • Labile: Catalytic hydrogenolysis (H₂, Pd/C), strong reducing agents (Na/NH₃), and very strong acids (HBr in acetic acid).[20]

Key Advantage & Disadvantage: Its primary advantage is its orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups. The main disadvantage is its incompatibility with reactions that use palladium catalysts (e.g., Suzuki, Heck couplings) or require the reduction of other functional groups (e.g., nitro groups, alkynes).

Protocol 3: Cbz Deprotection

  • Dissolve the Cbz-protected azepane (1.0 eq) in methanol or ethanol (0.1 M).

  • Add Palladium on carbon (10% w/w, approx. 5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected amine.

The Orthogonal Choice: (9H-fluoren-9-yl)methyl (azepan-4-yl)carbamate (Fmoc Protection)

The Fmoc group is central to solid-phase peptide synthesis (SPPS) and is defined by its lability to basic conditions.[20][21]

Synthesis: Synthesized via reductive amination of a suitable N-Fmoc-azepan-4-one precursor.

Stability Profile:

  • Stable: Acidic conditions (TFA), catalytic hydrogenolysis.

  • Labile: Basic conditions, particularly secondary amines like piperidine.[22][23][24]

Key Advantage & Disadvantage: Its key strength is its orthogonality to Boc and Cbz, making it essential for complex syntheses requiring sequential deprotection.[7][25] However, its lability to even mild bases significantly restricts the types of subsequent reactions that can be performed.

Protocol 4: Fmoc Deprotection

  • Dissolve the Fmoc-protected azepane (1.0 eq) in N,N-dimethylformamide (DMF, 0.1 M).

  • Add piperidine to achieve a 20% (v/v) solution.[22][23]

  • Stir at room temperature for 15-30 minutes. The deprotection is often very rapid.

  • Monitor by TLC or LC-MS.

  • Upon completion, concentrate the mixture in vacuo to remove the bulk of the DMF and piperidine.

  • Purify the product via chromatography or extraction to remove the dibenzofulvene-piperidine adduct.

Strategic Selection of the N-Protecting Group

The choice of protecting group is dictated by the planned downstream synthetic steps. The following decision-making workflow can guide this critical choice.

G Start Start: Need to functionalize Azepane Q1 Will the synthesis involve strong bases (BuLi, LDA)? Start->Q1 Q2 Will the synthesis involve Pd-catalysis or hydrogenation? Q1->Q2 No BocMe Choose Boc(Me) Protection Q1->BocMe Yes Q3 Will the synthesis involve strongly basic/nucleophilic conditions? Q2->Q3 Yes Cbz Choose Cbz Protection Q2->Cbz No Boc Choose Boc Protection Q3->Boc Yes Fmoc Choose Fmoc Protection Q3->Fmoc No

Caption: Decision tree for selecting an appropriate N-protecting group.

Conclusion

While Boc, Cbz, and Fmoc represent the foundational pillars of amine protection strategy, a deeper understanding of their specific limitations is crucial for efficient and successful synthesis. The use of tert-butyl methyl(azepan-4-yl)carbamate provides a distinct advantage in synthetic routes that require the use of strong, non-nucleophilic bases by eliminating the problematic acidic N-H proton of a standard Boc group. Its stability and deprotection conditions remain otherwise identical to the widely used Boc group, making it a powerful yet underutilized tool in the synthetic chemist's arsenal. By carefully considering the entire synthetic pathway, researchers can select the optimal protecting group, minimizing side reactions and maximizing the yield of their target azepane-containing molecules.

References

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A Comparative Guide to Boc vs. Cbz Protecting Groups for N-Methyl Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-methyl azepane, a valuable scaffold in medicinal chemistry, often necessitates the use of nitrogen protecting groups to ensure selective N-methylation. This guide provides an in-depth comparison of two of the most widely used protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of N-methyl azepane synthesis. We will explore the nuances of each synthetic route, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions for their specific applications.

The Synthetic Challenge: Why Protecting Groups are Essential

Direct N-methylation of azepane can lead to over-methylation and the formation of quaternary ammonium salts, complicating purification and reducing the yield of the desired monosubstituted product. Protecting the secondary amine of the azepane ring allows for a controlled, stepwise synthesis, ensuring the desired N-methyl azepane is obtained with high purity. The choice of protecting group is critical, as it influences the overall efficiency, cost, and scalability of the synthesis.

The Boc (tert-Butoxycarbonyl) Strategy: A Versatile and Widely Used Approach

The Boc group is a popular choice for amine protection due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][2]

Protection of Azepane with Boc Anhydride

The protection of the azepane nitrogen is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[5]

N-Methylation of Boc-Protected Azepane

With the nitrogen protected, the next step is N-methylation. A common method involves the deprotonation of the N-H bond of a Boc-protected amino acid using a strong base like sodium hydride (NaH), followed by the addition of an electrophilic methyl source such as methyl iodide (MeI).[6][7] This method can be adapted for Boc-protected azepane. The carboxylate group in amino acids is thought to be protected by chelation to the sodium ion, allowing for selective N-methylation.[6]

Deprotection of the Boc Group

The final step is the removal of the Boc group to yield N-methyl azepane. This is typically accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][8][9] The mechanism involves protonation of the carbamate's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to the free amine and carbon dioxide.[1]

The Cbz (Carboxybenzyl) Strategy: An Orthogonal Approach

The Cbz group offers an alternative, orthogonal strategy to the Boc group, as it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][10][11]

Protection of Azepane with Benzyl Chloroformate

The Cbz protection of azepane is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[10] The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group.[10]

N-Methylation of Cbz-Protected Azepane

Similar to the Boc-protected intermediate, the N-methylation of Cbz-azepane can be achieved using a base and a methylating agent.

Deprotection of the Cbz Group

The key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenolysis.[10][12] This is typically performed using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[13][14] The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[10]

Comparative Analysis: Boc vs. Cbz

FeatureBoc StrategyCbz Strategy
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild, often with a base like triethylamine or NaOH.[3]Basic conditions (Schotten-Baumann).[10]
Deprotection Method Acidic cleavage (TFA, HCl).[1]Catalytic hydrogenolysis (H₂, Pd/C).[10][12]
Orthogonality Stable to catalytic hydrogenation and basic conditions.[1]Stable to acidic and basic conditions.[10][11]
Potential Side Reactions tert-butylation of nucleophiles during deprotection.[15]Potential for catalyst poisoning.
Safety Considerations Use of strong acids for deprotection.[16]Use of flammable hydrogen gas and pyrophoric catalysts.
Cost Boc₂O is generally considered cost-effective.Cbz-Cl is also readily available and relatively inexpensive.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents should be used where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Boc-Strategy Workflow

1. Synthesis of tert-butyl azepane-1-carboxylate (Boc-azepane)

  • To a solution of azepane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).[3]

  • Add a base, such as triethylamine (1.2 eq), and stir the reaction mixture at room temperature overnight.[3]

  • Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography.

2. Synthesis of tert-butyl 2-methylazepane-1-carboxylate (N-Methyl-Boc-azepane)

  • Dissolve Boc-azepane (1.0 eq) in anhydrous THF and cool to 0 °C.[7]

  • Add methyl iodide (5-10 eq).[7]

  • Carefully add sodium hydride (60% dispersion in mineral oil, 5-10 eq) in portions.[7]

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

3. Synthesis of N-methylazepane (Deprotection)

  • Dissolve N-Methyl-Boc-azepane (1.0 eq) in dichloromethane (DCM).[16]

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) at 0 °C.[3][16]

  • Stir the reaction at room temperature for 1-4 hours until the starting material is consumed.[16]

  • Concentrate the reaction mixture and azeotrope with toluene to remove residual TFA.[3]

  • Dissolve the residue in a minimal amount of DCM or water and carefully neutralize with a saturated solution of sodium bicarbonate.[16]

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-methyl azepane.[16]

Cbz-Strategy Workflow

1. Synthesis of benzyl azepane-1-carboxylate (Cbz-azepane)

  • To a solution of azepane (1.0 eq) in a mixture of THF and water, add sodium bicarbonate (2.0 eq).[10]

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq).[10]

  • Stir the reaction at 0 °C for several hours.[10]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[10]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel column chromatography.[10]

2. Synthesis of benzyl 2-methylazepane-1-carboxylate (N-Methyl-Cbz-azepane)

  • Follow a similar procedure to the N-methylation of Boc-azepane, using N-Methyl-Cbz-azepane as the starting material.

3. Synthesis of N-methylazepane (Deprotection)

  • Dissolve N-Methyl-Cbz-azepane (1.0 eq) in methanol.[10]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[10]

  • Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature for several hours.[10]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[10]

  • Concentrate the filtrate in vacuo to yield N-methyl azepane.[10]

Visualization of Synthetic Workflows

Synthetic_Workflow cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy Azepane_Boc Azepane Boc_Azepane Boc-Azepane Azepane_Boc->Boc_Azepane Boc₂O, Base N_Methyl_Boc_Azepane N-Methyl-Boc-Azepane Boc_Azepane->N_Methyl_Boc_Azepane NaH, MeI N_Methyl_Azepane_Boc N-Methyl Azepane N_Methyl_Boc_Azepane->N_Methyl_Azepane_Boc TFA or HCl Azepane_Cbz Azepane Cbz_Azepane Cbz-Azepane Azepane_Cbz->Cbz_Azepane Cbz-Cl, Base N_Methyl_Cbz_Azepane N-Methyl-Cbz-Azepane Cbz_Azepane->N_Methyl_Cbz_Azepane NaH, MeI N_Methyl_Azepane_Cbz N-Methyl Azepane N_Methyl_Cbz_Azepane->N_Methyl_Azepane_Cbz H₂, Pd/C

Caption: Synthetic workflows for N-methyl azepane using Boc and Cbz protecting groups.

Conclusion

Both Boc and Cbz protecting groups offer viable and effective strategies for the synthesis of N-methyl azepane. The choice between the two will ultimately depend on the specific requirements of the synthesis.

The Boc strategy is often favored for its ease of use and the mild conditions for protection. The acidic deprotection is generally high-yielding and straightforward. However, the potential for tert-butylation of other sensitive functional groups during deprotection must be considered.

The Cbz strategy provides an excellent orthogonal approach. Its key advantage is the mild, neutral deprotection via catalytic hydrogenolysis, which is compatible with a wide range of functional groups that may be sensitive to acid. However, care must be taken when working with hydrogen gas and palladium catalysts, and the presence of other reducible functional groups in the molecule may limit its applicability.

For syntheses where acid-labile groups are present, the Cbz group is the superior choice. In cases where the molecule is stable to acid and a more streamlined, cost-effective approach is desired, the Boc group may be preferable. Ultimately, a careful evaluation of the substrate and the overall synthetic plan will guide the researcher to the optimal protecting group strategy.

References

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A Comparative Guide to the Biological Activity Screening of tert-Butyl methyl(azepan-4-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Researchers in drug discovery are constantly exploring novel scaffolds to address unmet medical needs. The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its conformational flexibility and ability to present substituents in a well-defined three-dimensional space.[1] When combined with a carbamate moiety, this scaffold offers a unique opportunity for developing therapeutics with a wide range of biological activities, from anticancer and antimicrobial to central nervous system (CNS) modulation.[2][3]

This guide provides a comprehensive overview of the biological activity screening of a specific class of these compounds: tert-butyl methyl(azepan-4-yl)carbamate derivatives. While direct experimental data for this specific subclass is emerging, this guide will draw upon established screening methodologies and data from structurally related azepane and carbamate compounds to provide a predictive comparison and a robust framework for their evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in this promising area of drug development.

The Azepane-Carbamate Scaffold: A Promising Pharmacophore

The versatility of the azepane scaffold allows for the exploration of chemical space through targeted modifications. The introduction of a tert-butyl carbamate group at the 4-position of the azepane ring, along with methylation, provides a key structural motif. The tert-butyl carbamate can act as a protecting group or as a pharmacologically active component, influencing the compound's solubility, metabolic stability, and interaction with biological targets.[3]

Comparative Biological Activity Screening

The biological evaluation of novel chemical entities requires a systematic approach, starting with broad screening across various therapeutic areas, followed by more focused investigations based on initial findings. This section outlines key biological activities to explore for this compound derivatives, comparing their potential with known bioactive molecules.

Anticancer Activity

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several heterocyclic compounds, including those with azepine scaffolds, have been identified as inhibitors of this pathway.[4][6]

Hypothetical Comparison of Anticancer Activity

To illustrate a potential comparison, consider the following hypothetical data for a novel this compound derivative ("Derivative A") alongside existing anticancer agents.

CompoundTarget PathwayCell LineIC50 (µM)Reference
Derivative A PI3K/Akt (Predicted) Caco-2 (Colon) Hypothetical: 15 N/A
Diazepine 4aPI3K/Akt/TSC2/mTORCaco-2 (Colon)8.45[4]
Oxazepine 7aPI3K/Akt/TSC2/mTORCaco-2 (Colon)33.04[4]
DoxorubicinTopoisomerase IILeukemia SR13.05[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., Caco-2, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Logical Flow of Anticancer Screening

Caption: Workflow for anticancer activity screening of novel compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including those with azepane and carbamate moieties, have shown promising antibacterial and antifungal activities.[9][10] The screening of this compound derivatives against a panel of clinically relevant bacteria and fungi is therefore a logical step.

Hypothetical Comparison of Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
Derivative B S. aureus Hypothetical: 16 N/A
Derivative B E. coli Hypothetical: 32 N/A
Phenylthiazole Derivative 18S. aureus (MRSA)16[9]
Phenylthiazole Derivative 19S. aureus (MRSA)4[9]
CiprofloxacinS. aureus6.25[10]

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Central Nervous System (CNS) Activity

The azepane scaffold is a common feature in many CNS-active drugs.[11] Furthermore, carbamates are known to act as acetylcholinesterase (AChE) inhibitors, an important mechanism in the treatment of Alzheimer's disease.[12] Therefore, screening this compound derivatives for CNS-related activities, particularly AChE inhibition, is highly warranted.

Hypothetical Comparison of Acetylcholinesterase (AChE) Inhibition

CompoundTargetIC50 (µM)Reference
Derivative C AChE Hypothetical: 5 N/A
Azepanobetulin 1BChEKᵢ = 0.21[12]
GalantamineAChE/BChE-[12]
DonepezilAChE-

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.

Principle: Acetylthiocholine is hydrolyzed by acetylcholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can then be calculated.

Signaling Pathway in Neurodegenerative Disease

AChE_Inhibition cluster_0 Cholinergic Synapse cluster_1 Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Azepane-Carbamate Derivative Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) by azepane-carbamate derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. While direct experimental data on derivatives of this specific scaffold is limited, this guide provides a comprehensive framework for their systematic biological screening. By leveraging established protocols for anticancer, antimicrobial, and CNS activity assays, and by comparing potential findings with existing data for structurally related compounds, researchers can efficiently evaluate the therapeutic potential of this novel chemical class.

Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships. Promising lead compounds identified through the screening funnel described in this guide can then be advanced to more complex preclinical models to validate their efficacy and safety. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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A Comparative Guide to the Reaction Kinetics for the Synthesis of tert-Butyl methyl(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of a synthetic route is paramount for process optimization, scalability, and ensuring consistent product quality. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of tert-Butyl methyl(azepan-4-yl)carbamate, a key building block in the development of various pharmaceutical agents. We will objectively compare plausible synthetic routes, supported by mechanistic insights and representative experimental data, to empower you in making informed decisions for your research and development endeavors.

Introduction: The Significance of this compound

This compound is a valuable intermediate characterized by a substituted azepane core. The azepane ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of the N-Boc (tert-butoxycarbonyl) protecting group and an N-methyl substituent provides a versatile handle for further synthetic elaborations, making this molecule a crucial component in the synthesis of complex drug candidates. A thorough understanding of its synthesis and the underlying reaction kinetics is therefore essential for efficient and reproducible production.

Plausible Synthetic Pathways: A Kinetic Comparison

Two primary synthetic strategies for this compound present themselves, each with distinct kinetic profiles and process considerations.

Route A: The Convergent Approach via Reductive Amination

This route involves the direct formation of the C-N bond between the azepane ring and the methyl group, followed by the introduction of the Boc protecting group. A key step is the reductive amination of a suitable azepanone precursor.

Route B: The Linear Approach via N-Methylation

This strategy involves first protecting the secondary amine of an azepane precursor with a Boc group, followed by the N-methylation of the resulting carbamate.

Below, we delve into a detailed kinetic analysis of each proposed route.

Route A: Kinetic Analysis of the Reductive Amination Pathway

This convergent approach is attractive as it builds the core of the target molecule in a single key transformation. The overall synthesis can be envisioned as a two-step process starting from commercially available 4-piperidone.

Route A cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Boc Protection 4-Piperidone 4-Piperidone Azepan-4-one Azepan-4-one 4-Piperidone->Azepan-4-one Diazomethane (or similar) N-Methylazepan-4-amine N-Methylazepan-4-amine Azepan-4-one->N-Methylazepan-4-amine CH3NH2, NaBH(OAc)3 Product This compound N-Methylazepan-4-amine->Product (Boc)2O

Caption: Synthetic pathway for Route A, a convergent approach.

Kinetic Deep Dive: The Reductive Amination Step

The cornerstone of Route A is the reductive amination of azepan-4-one with methylamine. This reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a hydride source, commonly sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

The overall rate of the reaction is dependent on the rates of both imine formation and its subsequent reduction. The pH of the reaction medium is a critical parameter; it must be acidic enough to catalyze the dehydration of the hemiaminal intermediate to the imine, but not so acidic as to protonate the amine nucleophile, rendering it unreactive.[1]

The rate law for the reductive amination can be complex, but can often be approximated as:

Rate = k[Ketone][Amine][Reducing Agent]

where the rate constant k is a composite of the rate constants for the individual steps. The reaction is typically pseudo-first order with respect to the ketone if the amine and reducing agent are used in excess.

Factors Influencing the Kinetics:

  • Nature of the Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is mild enough not to reduce the ketone starting material, and it is effective under the weakly acidic conditions required for imine formation. The use of stronger reducing agents like sodium borohydride would require careful pH control to avoid premature reduction of the ketone.

  • Temperature: As with most reactions, increasing the temperature will increase the reaction rate. However, this must be balanced against the potential for side reactions and the stability of the reactants and intermediates. An Arrhenius plot can be constructed by measuring the rate constant at different temperatures to determine the activation energy (Ea).

  • Catalyst: While often not necessary for simple reductive aminations, the use of a catalyst, such as an iridium complex or a biocatalyst (imine reductase), can significantly enhance the reaction rate and stereoselectivity if a chiral center is present or introduced.[2][3]

Kinetic Analysis of the Boc Protection Step

The final step in Route A is the protection of the secondary amine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is generally a rapid and high-yielding nucleophilic acyl substitution.[4]

The reaction rate is influenced by the nucleophilicity of the amine and the electrophilicity of the Boc anhydride. For secondary aliphatic amines, the reaction is typically fast at room temperature.[5]

The rate law can be expressed as:

Rate = k[Amine][(Boc)₂O]

The reaction is second order overall. The use of a non-nucleophilic base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[6][7] However, for a relatively basic secondary amine like N-methylazepan-4-amine, a base may not be strictly necessary.

Route B: Kinetic Analysis of the N-Methylation Pathway

This linear approach first secures the Boc protecting group on the azepane nitrogen, followed by N-methylation.

Route B cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation Azepan-4-amine Azepan-4-amine tert-Butyl (azepan-4-yl)carbamate tert-Butyl (azepan-4-yl)carbamate Azepan-4-amine->tert-Butyl (azepan-4-yl)carbamate (Boc)2O Product This compound tert-Butyl (azepan-4-yl)carbamate->Product HCHO, HCOOH (Eschweiler-Clarke) Kinetic Analysis Workflow Reaction_Setup Set up the reaction with controlled temperature and stirring. Sampling Withdraw aliquots at specific time intervals. Reaction_Setup->Sampling Quenching Quench the reaction in the aliquot. Sampling->Quenching HPLC_Analysis Analyze the quenched aliquot by HPLC to determine the concentration of reactants and products. Quenching->HPLC_Analysis Data_Analysis Plot concentration vs. time to determine the reaction rate and order. HPLC_Analysis->Data_Analysis

Sources

A Spectroscopic Guide to Boc Deprotection: From Shielded Amine to Free Functionality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for the temporary masking of amine functionalities. Its widespread use stems from its stability in a variety of reaction conditions and, crucially, its clean removal under mild acidic conditions.[1][2] However, the success of any synthetic step hinges on rigorous verification. This guide provides an in-depth spectroscopic comparison of the N-Boc protected starting material and the resulting free amine, offering field-proven insights into the analytical techniques that ensure a complete and successful deprotection.

The Crucial Transformation: Unveiling the Amine

The deprotection of a Boc-protected amine is a fundamental transformation in multi-step organic synthesis. The process involves the acid-catalyzed cleavage of the carbamate linkage, liberating the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] This seemingly simple step requires careful monitoring to confirm the complete removal of the Boc group and to identify any potential side reactions. Spectroscopic analysis is the cornerstone of this verification process, providing an unambiguous window into the molecular changes occurring.

A Comparative Analysis: Spectroscopic Signatures Before and After Deprotection

The transformation from a Boc-protected amine to a free amine leaves distinct and predictable fingerprints across various spectroscopic techniques. Understanding these changes is paramount for any chemist performing this reaction.

¹H NMR Spectroscopy: The Disappearance of a Landmark

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for monitoring Boc deprotection. The key diagnostic signal lies in the upfield region of the spectrum.

  • Starting Material (Boc-Protected Amine): The most prominent feature is a sharp, intense singlet integrating to nine protons, typically found between δ 1.4-1.5 ppm.[1] This signal corresponds to the chemically equivalent protons of the tert-butyl group. The presence of this peak is a definitive indicator of the Boc protecting group. The N-H proton of the carbamate usually appears as a broad singlet, its chemical shift being highly dependent on solvent and concentration.[1] Protons on the carbon alpha to the nitrogen are typically deshielded due to the electron-withdrawing nature of the carbamate.[1][5]

  • Product (Free Amine): Upon successful deprotection, the characteristic singlet of the tert-butyl group completely disappears. This is the most critical change to observe. The N-H protons of the newly formed primary or secondary amine will appear as one or two signals, respectively, often broad and with a chemical shift that can vary significantly.[6][7] A key technique to confirm the identity of N-H peaks is to perform a D₂O exchange experiment; the N-H peak will disappear from the spectrum after shaking the NMR sample with a drop of deuterium oxide.[6][7] The protons on the alpha-carbon will typically experience a slight upfield shift compared to the starting material, as the electron-donating character of the free amine is greater than that of the carbamate.

Proton Type Starting Material (Boc-Protected Amine) Product (Free Amine) Key Observation for Deprotection
tert-Butyl (CH₃)₃C- ~ δ 1.4-1.5 ppm (s, 9H)[1]AbsentComplete disappearance of this singlet.
N-H Broad singlet (variable ppm)Broad signal(s) (variable ppm)Disappears upon D₂O exchange.[6][7]
α-Protons (-CH-N) DeshieldedSlightly shielded (upfield shift)Subtle but observable shift to a lower ppm value.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information, confirming the structural changes at the carbon level.

  • Starting Material (Boc-Protected Amine): The Boc group is characterized by three distinct signals: the quaternary carbon of the tert-butyl group (around δ 79-81 ppm), the methyl carbons of the tert-butyl group (around δ 28 ppm), and the carbamate carbonyl carbon (around δ 153-156 ppm).[2][8]

  • Product (Free Amine): Following deprotection, all three of these signals will be absent from the ¹³C NMR spectrum. The chemical shift of the carbon alpha to the nitrogen will also shift, typically to a lower ppm value, reflecting the change in the electronic environment.[9]

Carbon Type Starting Material (Boc-Protected Amine) Product (Free Amine) Key Observation for Deprotection
Quaternary Carbon -(CH₃)₃ ~ δ 79-81 ppm[2][8]AbsentDisappearance of the signal.
Methyl Carbons -(₃)₃ ~ δ 28 ppm[2][8]AbsentDisappearance of the signal.
Carbonyl Carbon -C=O ~ δ 153-156 ppm[8]AbsentDisappearance of the signal.
α-Carbon (-C-N) DeshieldedShielded (upfield shift)Shift to a lower ppm value.
FT-IR Spectroscopy: Monitoring Vibrational Changes

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for observing the functional group transformation during Boc deprotection.

  • Starting Material (Boc-Protected Amine): The spectrum of a Boc-protected amine is dominated by a strong C=O stretching vibration of the carbamate group, typically appearing in the range of 1680-1720 cm⁻¹.[10][11] The N-H stretching vibration of the carbamate is usually observed as a single, sharp peak around 3300-3500 cm⁻¹.[12][13]

  • Product (Free Amine): The most significant change upon deprotection is the complete disappearance of the strong carbamate C=O stretch.[10] In its place, the characteristic N-H stretching vibrations of the free amine will appear. Primary amines (RNH₂) will show two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches), while secondary amines (R₂NH) will exhibit a single band.[6][14] Additionally, the N-H bending vibration for primary amines can be observed between 1580-1650 cm⁻¹.[14]

Vibrational Mode Starting Material (Boc-Protected Amine) Product (Free Amine) Key Observation for Deprotection
C=O Stretch Strong, sharp peak at ~1680-1720 cm⁻¹[11]AbsentComplete disappearance of this prominent peak.
N-H Stretch Single, sharp peak at ~3300-3500 cm⁻¹[12][13]One (2° amine) or two (1° amine) peaks at ~3300-3500 cm⁻¹[6][14]Appearance of characteristic amine N-H stretches.
N-H Bend Not typically prominentFor 1° amines, a band at ~1580-1650 cm⁻¹[14]Appearance of a new bending vibration.
Mass Spectrometry: Confirming Molecular Weight Changes

Mass spectrometry (MS) provides a direct measure of the molecular weight change associated with the removal of the Boc group (100.12 g/mol ).

  • Starting Material (Boc-Protected Amine): The mass spectrum will show the molecular ion peak corresponding to the full molecular weight of the Boc-protected compound. However, the Boc group can be labile under certain ionization conditions, and fragmentation leading to the loss of the Boc group or isobutylene (56.11 g/mol ) is often observed.[15][16]

  • Product (Free Amine): The mass spectrum of the purified product will show a molecular ion peak that is 100.12 units less than that of the starting material. This mass difference is a definitive confirmation of the successful deprotection.

Experimental Protocol: A Self-Validating Workflow for Boc Deprotection and Analysis

This protocol outlines a standard procedure for the acid-mediated deprotection of a Boc-protected amine and the subsequent spectroscopic analysis. The workflow is designed to be self-validating, with clear checkpoints for reaction monitoring.

dot

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Spectroscopic Analysis start Dissolve Boc-protected amine in an appropriate solvent (e.g., DCM) add_acid Add acid (e.g., TFA or HCl in dioxane) at 0 °C to room temperature start->add_acid stir Stir and monitor reaction progress add_acid->stir tlc TLC Analysis: - Spot starting material and reaction mixture - Visualize (e.g., UV, ninhydrin stain) stir->tlc lcms LC-MS Analysis: - Monitor disappearance of starting material mass - Observe appearance of product mass stir->lcms quench Quench reaction (if necessary) with a mild base stir->quench extract Aqueous work-up and extraction quench->extract purify Purification (e.g., chromatography, recrystallization, or precipitation) extract->purify nmr ¹H and ¹³C NMR purify->nmr ir FT-IR purify->ir ms Mass Spectrometry purify->ms

Caption: A typical workflow for Boc deprotection, from reaction setup to final spectroscopic analysis.

Materials:

  • Boc-protected amine

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates (silica gel)

  • Appropriate TLC eluent system (e.g., ethyl acetate/hexanes)

  • Ninhydrin stain (for visualizing primary/secondary amines)

  • NMR tubes and deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (or a suitable solvent) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add TFA (5-10 equivalents) or a solution of 4M HCl in dioxane (5-10 equivalents) to the stirred solution.[17] Allow the reaction to warm to room temperature and stir for 1-4 hours.[18]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[19][20] The deprotected amine product will be more polar than the starting material and thus have a lower Rf value. Staining the TLC plate with ninhydrin will visualize the primary or secondary amine product as a colored spot.[19] For more quantitative monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[19]

  • Work-up: Once the reaction is complete, carefully quench any excess acid by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product may be purified by column chromatography, recrystallization, or precipitation as a salt (e.g., hydrochloride salt) to afford the pure deprotected amine.

  • Spectroscopic Analysis: Acquire ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of the purified product and compare them to the spectra of the starting material to confirm complete deprotection.

Potential Pitfalls and Troubleshooting

  • Incomplete Deprotection: If TLC or NMR analysis shows remaining starting material, the reaction time may need to be extended, or a stronger acidic condition may be required.

  • Side Reactions: The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups within the molecule, such as indoles or thiols.[21] The use of scavengers like anisole or thioanisole can mitigate this issue.

  • Product Isolation: Highly polar amines may be difficult to extract from the aqueous phase. In such cases, adjusting the pH or using a different extraction solvent may be necessary.

Conclusion

The spectroscopic comparison of the starting material and product is a non-negotiable aspect of Boc deprotection. A thorough analysis using a combination of NMR, FT-IR, and mass spectrometry provides irrefutable evidence of a successful transformation. By understanding the characteristic spectral changes and implementing a robust, self-validating experimental workflow, researchers can confidently and efficiently unveil the desired amine functionality, paving the way for the subsequent steps in their synthetic endeavors.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • IR Frequency Region: X–H Stretching. JoVE. [Link]

  • The features of IR spectrum. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. National Institutes of Health. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • how to do TLC plates and N-boc deprotection. YouTube. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. [Link]

  • Infrared Spectrometry. Michigan State University. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • IR: amines. University of Calgary. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • 13C - NMR Absorptions of Major Functional Groups. National Institute of Standards and Technology. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

  • Low-temperature infrared study of ammonium carbamate formation. ResearchGate. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. [Link]

  • FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. ResearchGate. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

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  • Carbonyl - compounds - IR - spectroscopy. [Link]

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A Senior Application Scientist's Guide to Assessing the Stereochemical Integrity of the Azepane Ring Following N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold and the N-Methylation Dilemma

The seven-membered azepane ring is a valuable scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its conformational flexibility allows it to present substituents in a distinct three-dimensional space, enabling precise interactions with biological targets. In drug development, maintaining stereochemical integrity is not merely a matter of purity but a fundamental requirement for safety and efficacy, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[2][3]

N-methylation is a frequently employed strategy in lead optimization. It can enhance metabolic stability, improve cell permeability, and modulate basicity (pKa), often leading to more drug-like properties.[4][5][6] However, this seemingly simple modification raises a critical question: Does the introduction of a methyl group on the nitrogen atom compromise the stereochemical integrity of pre-existing chiral centers on the azepane ring?

This guide provides a comparative analysis of key analytical techniques to rigorously answer this question. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of your molecule's three-dimensional structure.

The Conformational Landscape of Chiral Azepanes

Unlike the well-defined chair conformation of a cyclohexane, the seven-membered azepane ring is significantly more flexible. It exists as an equilibrium of several low-energy conformations, most commonly twist-chair and chair forms.[7] The introduction of a substituent at a chiral center forces the ring to adopt a preferred conformation to minimize steric strain, such as 1,3-diaxial interactions.[8]

The addition of a methyl group to the nitrogen atom introduces new steric and electronic factors that can perturb this delicate conformational balance.[9][10] The N-methyl group itself can occupy pseudo-axial or pseudo-equatorial positions, potentially altering the ring's pucker and shifting the overall conformational equilibrium. This shift is the primary concern for stereochemical integrity, as it can change the spatial relationship between key pharmacophoric elements.

G cluster_0 Pre N-Methylation cluster_1 Post N-Methylation TC1 Twist-Chair 1 (Major) C1 Chair 1 (Minor) TC1->C1 Equilibrium TC2 Twist-Chair 2 (Minor) TC1->TC2 N-Methylation Introduces New Steric Interactions C2 Chair 2 (Major) C1->C2 TC2->C2 Shifted Equilibrium caption Fig 1. N-Methylation can shift the conformational equilibrium of the azepane ring.

Caption: N-Methylation can shift the conformational equilibrium of the azepane ring.

A Comparative Guide to Analytical Methodologies

A definitive assessment of stereochemical integrity requires a multi-pronged analytical approach. No single technique tells the whole story. Here, we compare the gold-standard methods, outlining their principles, rationale, and practical application.

Chiral High-Performance Liquid Chromatography (HPLC)

Core Principle: Chiral HPLC facilitates the separation of stereoisomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[2][11] The differing stability of the transient diastereomeric complexes formed between the isomers and the CSP results in distinct retention times, allowing for their separation and quantification.[2]

Expert Rationale: This is the cornerstone technique for determining enantiomeric excess (ee) or diastereomeric excess (de).[12] It provides direct, quantitative proof of whether the N-methylation process or subsequent purification has altered the stereoisomeric ratio. A well-developed chiral HPLC method is self-validating; the ability to resolve the stereoisomers of the starting material provides a reliable baseline against which the product can be compared.

CompoundStereoisomerRetention Time (min)Peak Area (%)Diastereomeric Excess (de)
Parent Azepane Diastereomer 18.5299.599.0%
Diastereomer 210.140.5
N-Methyl Azepane Diastereomer 111.2599.398.6%
Diastereomer 213.480.7
  • Objective: To separate and quantify the diastereomers of the parent azepane and its N-methylated derivative to confirm retention of stereochemical purity.

  • Instrumentation: HPLC system with a UV detector.

  • Column Selection: Begin with polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC). These are versatile and effective for a wide range of amine compounds.[11]

  • Mobile Phase Screening:

    • Start with a normal-phase system (e.g., Hexane/Isopropanol) or a polar organic mode (e.g., Acetonitrile/Methanol).

    • Prepare stock solutions of the parent azepane (containing both diastereomers, if available, or a sample subjected to harsh conditions to induce epimerization) and the N-methylated product.

    • Run a gradient elution to identify a suitable solvent system that elutes the peaks.

    • Optimize the isocratic mobile phase composition to achieve a resolution (Rs) > 1.5 between the stereoisomer peaks.

  • Method Validation (Abbreviated):

    • Specificity: Inject a blank (mobile phase) to ensure no interfering peaks.

    • Linearity: Analyze a series of dilutions to confirm the detector response is linear with concentration.

    • Limit of Quantification (LOQ): Determine the lowest concentration of the minor diastereomer that can be reliably quantified. This is crucial for accurately reporting high 'de' values.

  • Analysis: Inject the parent azepane and the N-methylated product under the optimized conditions. Calculate the diastereomeric excess using the formula: de (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principle: While enantiomers are indistinguishable in a standard NMR experiment (they have identical spectra), diastereomers possess different spatial arrangements and thus exhibit distinct chemical shifts and coupling constants.[13] NMR provides an intimate view of the molecule's solution-state structure and conformation.

Expert Rationale: NMR is unparalleled for confirming that the intended N-methylation has occurred and for probing the resulting conformational changes. While chiral HPLC quantifies the ratio of isomers, NMR helps confirm their structure. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons. A change in the NOE patterns between the parent and N-methylated compound provides compelling evidence of a conformational shift.

ProtonParent Azepane (δ, ppm)N-Methyl Azepane (δ, ppm)Δδ (ppm)Implication
H3 (axial)2.853.25+0.40Significant downfield shift suggests a change in its electronic environment, likely due to a conformational rearrangement.
H7 (equatorial)1.901.65-0.25Upfield shift could indicate movement into a more shielded region of the molecule.
N-CH₃-2.45-Appearance of a singlet confirms successful methylation.
  • Objective: To confirm the constitution of the N-methylated product and assess conformational changes relative to the parent azepane.

  • Sample Preparation: Prepare samples of both the parent and N-methylated compounds in a suitable deuterated solvent (e.g., CDCl₃, MeOD) at a concentration of ~5-10 mg/mL.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C spectra for both samples. Confirm the presence of the N-methyl signal (typically a singlet around 2.2-2.8 ppm in the ¹H spectrum) and the corresponding carbon signal in the ¹³C spectrum.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): Use to confirm the proton-proton coupling network and aid in assigning signals across the azepane ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Acquire a 2D NOESY spectrum with a mixing time appropriate for your molecule's size (e.g., 300-800 ms).

  • Data Analysis:

    • Compare the ¹H chemical shifts and coupling constants between the two compounds. Significant changes (Δδ > 0.1 ppm) are indicative of conformational adjustments.

    • Analyze the NOESY spectra for key cross-peaks. For example, look for NOEs between the newly introduced N-methyl protons and specific protons on the azepane ring. The presence or absence of these correlations can define the orientation of the N-methyl group and the overall ring conformation.

X-Ray Crystallography

Core Principle: X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule by determining the arrangement of atoms within a single crystal.[12]

Expert Rationale: This is the ultimate arbiter for confirming absolute stereochemistry and observing the solid-state conformation.[12] If you can grow a suitable crystal of your N-methylated product, this technique provides irrefutable proof of stereochemical retention at the carbon centers. It also reveals the preferred solid-state conformation, including all bond lengths, bond angles, and torsional angles, which can be used to benchmark computational models. The main limitation is that not all compounds crystallize easily.[12]

Integrated Workflow for Stereochemical Assessment

A logical and efficient investigation combines these techniques. The following workflow ensures a comprehensive and trustworthy assessment.

Caption: A logical workflow for assessing stereochemical integrity after N-methylation.

Conclusion

Assessing the stereochemical integrity of an azepane ring after N-methylation is a critical exercise in drug development that demands rigorous analytical scrutiny. Relying on a single technique is insufficient. The quantitative power of chiral HPLC is essential to prove that the ratio of stereoisomers has been maintained. This must be complemented by the structural and conformational insights provided by NMR spectroscopy , which confirms the identity of the product and reveals how the N-methyl group influences the ring's preferred shape in solution. For cases requiring absolute proof, X-ray crystallography offers an unequivocal answer.

By integrating these methods, researchers can confidently establish the stereochemical fidelity of their N-methylated azepanes, ensuring that this valuable lead optimization step enhances, rather than compromises, the molecule's therapeutic potential.

References

  • Calculated structures for (A) most stable conformation of... | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds . (2011). Nature Chemical Biology. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds . (2011). National Institutes of Health. Available at: [Link]

  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent . (2001). Tetrahedron. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry . Chiralpedia. Available at: [Link]

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates . (2011). National Institutes of Health. Available at: [Link]

  • Helical structure in cyclic peptides: effect of N-methyl amides versus esters . (2014). Chemical Communications. Available at: [Link]

  • Chiral analysis . Wikipedia. Available at: [Link]

  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications . (2007). Royal Society of Chemistry. Available at: [Link]

  • Helical structure in cyclic peptides: effect of N -methyl amides versus esters . ResearchGate. Available at: [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity . (2015). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 3.7. Conformational analysis . (2023). Organic Chemistry 1: An open textbook. Available at: [Link]

  • Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler Reaction . (2022). Chemistry – A European Journal. Available at: [Link]

  • SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE . Kyushu University. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes . (2024). Nature Chemistry. Available at: [Link]

  • Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols . ResearchGate. Available at: [Link]

  • The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes . (2001). Journal of the Brazilian Chemical Society. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to Handling tert-Butyl methyl(azepan-4-yl)carbamate: A Proactive Safety Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: Understanding the "Why"

The tert-butyl carbamate (Boc) group is a common amine protecting group in organic synthesis.[2][3][4] While generally stable, compounds of this class present several potential hazards that dictate our safety protocols. Based on data from similar carbamates, the primary risks associated with tert-Butyl methyl(azepan-4-yl)carbamate are presumed to involve irritation and potential harm from direct contact or inhalation.[5][6]

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[5][6][7]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[5][8][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][5][6]

  • Harmful if Swallowed/Inhaled: Similar carbamate compounds can be harmful if ingested or inhaled.[6][9][10][11]

These hazards form the logical basis for the multi-layered personal protective equipment (PPE) strategy outlined below.

The Core PPE Protocol: A Multi-Layered Defense

Effective chemical handling does not rely on a single piece of equipment but on an integrated system of engineering controls and personal protective gear. PPE is the final barrier between the researcher and the chemical hazard.[12]

Before any PPE is donned, ensure primary engineering controls are functioning correctly. All handling of this compound powder or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[1][8] The fume hood provides a controlled environment that is the most critical safety measure.

A systematic approach to donning and using PPE prevents contamination and ensures maximum protection.

I. Eye and Face Protection: Shielding Against Splash Hazards

  • Protocol: Wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[1][8] Standard safety glasses are insufficient as they do not provide a seal around the eyes. For procedures with a significant splash risk, such as transferring large volumes or working under pressure, supplement goggles with a full-face shield.[12]

  • Causality: Carbamates can cause serious eye irritation.[5][9] Goggles provide essential protection against accidental splashes, while a face shield protects the entire face from more significant events.

II. Skin and Body Protection: Preventing Dermal Absorption

  • Gloves:

    • Protocol: Wear chemical-resistant nitrile or neoprene gloves.[1][13] Always inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving. If contact occurs, remove the glove immediately, wash your hands, and don a new glove. Contaminated work clothing should not be allowed out of the workplace.[1]

    • Causality: Carbamates can be absorbed through the skin or cause irritation.[1] Nitrile gloves offer broad-spectrum chemical resistance, but it is crucial to consult the manufacturer's compatibility data for breakthrough times.

  • Laboratory Coat:

    • Protocol: A clean, buttoned, long-sleeved laboratory coat is mandatory. For handling larger quantities, supplement with a chemical-resistant apron.[1][14]

    • Causality: The lab coat provides a removable barrier that protects street clothes and skin from minor spills and contamination.

III. Respiratory Protection: Use Based on Risk Assessment

  • Protocol: Under standard laboratory conditions within a functioning fume hood, respiratory protection is not typically required.[1] However, if there is a potential for aerosol generation or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

  • Causality: Fine powders can become airborne, and while the fume hood is the primary control, a respirator provides direct protection against inhaling irritating particles.

Procedural Workflow: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Operational Phase cluster_doffing Doffing Sequence (Exit) cluster_disposal Waste Management a 1. Verify Fume Hood Function b 2. Inspect All PPE (Gloves, Goggles) a->b c 3. Don Lab Coat b->c d 4. Don Goggles/ Face Shield c->d e 5. Don Gloves (Over Cuffs) d->e f Perform Chemical Handling in Hood e->f g 1. Remove Outer Gloves (If Double-Gloved) f->g h 2. Remove Lab Coat g->h l Dispose of Contaminated PPE in Designated Hazardous Waste g->l i 3. Remove Goggles/ Face Shield h->i h->l j 4. Remove Inner Gloves i->j i->l k 5. Wash Hands Thoroughly j->k j->l

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.